Product packaging for SLF-amido-C2-COOH(Cat. No.:)

SLF-amido-C2-COOH

Cat. No.: B2996023
M. Wt: 624.7 g/mol
InChI Key: FTAKPNRZIJEFIG-IZZNHLLZSA-N
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Description

SLF-amido-C2-COOH is a useful research compound. Its molecular formula is C34H44N2O9 and its molecular weight is 624.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H44N2O9 B2996023 SLF-amido-C2-COOH

Properties

IUPAC Name

4-[3-[(1R)-3-(3,4-dimethoxyphenyl)-1-[(2S)-1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carbonyl]oxypropyl]anilino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H44N2O9/c1-6-34(2,3)31(40)32(41)36-19-8-7-12-25(36)33(42)45-26(15-13-22-14-16-27(43-4)28(20-22)44-5)23-10-9-11-24(21-23)35-29(37)17-18-30(38)39/h9-11,14,16,20-21,25-26H,6-8,12-13,15,17-19H2,1-5H3,(H,35,37)(H,38,39)/t25-,26+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTAKPNRZIJEFIG-IZZNHLLZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)C(=O)N1CCCCC1C(=O)OC(CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)NC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(C)C(=O)C(=O)N1CCCC[C@H]1C(=O)O[C@H](CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)NC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H44N2O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

624.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Binding Affinity of SLF-amido-C2-COOH for FKBP12: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth analysis of the binding affinity of SLF-amido-C2-COOH for the FK506-Binding Protein 12 (FKBP12). Designed for researchers, scientists, and drug development professionals, this document details the quantitative binding data, experimental protocols for affinity determination, and the role of FKBP12 in key cellular signaling pathways.

Executive Summary

This compound is a synthetic ligand for FKBP12, frequently utilized in the development of Proteolysis Targeting Chimeras (PROTACs). It is derived from the parent compound SLF (Synthetic Ligand for FKBP), which is known to bind to FKBP12. The binding interaction between these ligands and FKBP12 is a critical parameter for their application in targeted protein degradation and other chemical biology approaches. This guide summarizes the available binding data and the methodologies used to obtain it.

Quantitative Binding Affinity Data

LigandTarget ProteinAffinity MetricValue (µM)
SLFFKBP12IC502.6[1]
SLFFKBP51Affinity3.1[1]

Note: The IC50 value represents the concentration of the ligand required to inhibit 50% of the binding of a fluorescently labeled tracer molecule to FKBP12 in a competitive binding assay.

Experimental Protocols

The determination of the binding affinity of SLF and its derivatives for FKBP12 is commonly performed using a fluorescence polarization (FP) competition assay. This method is well-suited for high-throughput screening and provides robust and reproducible results.

Fluorescence Polarization (FP) Competition Assay

Principle: This assay measures the change in the polarization of fluorescent light emitted from a small, fluorescently labeled ligand (tracer) for FKBP12. When the tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger FKBP12 protein, the tracer's tumbling is slowed, leading to an increase in fluorescence polarization. Unlabeled ligands, such as this compound, compete with the tracer for binding to FKBP12, causing a concentration-dependent decrease in fluorescence polarization.

Detailed Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate buffer, for example, 2x FP assay buffer.

    • FKBP12 Protein: Recombinant His6-tagged FKBP12 is expressed in E. coli and purified using metal ion affinity and gel filtration chromatography. The final protein concentration is determined, for instance, by a Bradford assay.

    • Fluorescent Tracer: A high-affinity FKBP12 ligand, such as a fluorescein-labeled SLF derivative, is synthesized. The tracer concentration is optimized for an adequate signal-to-noise ratio.

    • Test Ligand (this compound): A stock solution of the test ligand is prepared in a suitable solvent (e.g., DMSO) and serially diluted to create a range of concentrations for the competition assay.

  • Assay Procedure:

    • The assay is typically performed in 384-well, black, round-bottom plates.

    • A master mix containing the fluorescent tracer and assay buffer is prepared.

    • A small volume of the test ligand at various concentrations is added to the wells.

    • The reaction is initiated by adding a solution of FKBP12 protein to each well.

    • The plate is incubated at room temperature for a specified period to allow the binding reaction to reach equilibrium.

  • Data Acquisition and Analysis:

    • The fluorescence polarization is measured using a plate reader equipped with appropriate excitation and emission filters.

    • The data is plotted as fluorescence polarization versus the logarithm of the test ligand concentration.

    • The resulting sigmoidal dose-response curve is fitted to a four-parameter logistic equation to determine the IC50 value.

experimental_workflow reagent1 FKBP12 Protein (Purified) step3 Add FKBP12 Protein reagent1->step3 reagent2 Fluorescent Tracer step1 Dispense Tracer & Buffer reagent2->step1 reagent3 This compound (Serial Dilutions) step2 Add Test Ligand (Varying Conc.) reagent3->step2 step1->step2 step2->step3 step4 Incubate to Equilibrium step3->step4 analysis1 Measure Fluorescence Polarization step4->analysis1 analysis2 Plot Data & Fit Curve analysis1->analysis2 analysis3 Determine IC50 analysis2->analysis3

Fluorescence Polarization Competition Assay Workflow.

Role in Cellular Signaling Pathways

FKBP12 is a ubiquitously expressed protein that plays a role in several key signaling pathways. The binding of ligands like this compound can modulate these pathways.

TGF-β Signaling Pathway

FKBP12 is a known physiological inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor (TβR-I). It binds to the receptor's GS domain, preventing leaky, ligand-independent signaling. When a ligand such as TGF-β binds to the TGF-β type II receptor (TβR-II), TβR-II recruits and phosphorylates TβR-I. This phosphorylation event causes the dissociation of FKBP12, activating TβR-I and initiating the downstream signaling cascade through the phosphorylation of SMAD proteins. Ligands that bind to FKBP12 can also cause its dissociation from TβR-I, thereby enhancing TGF-β signaling.

TGF_beta_pathway TGFb TGF-β Ligand TBRII TβR-II TGFb->TBRII Binds FKBP12 FKBP12 TBRI TβR-I TBRII->TBRI Recruits & Phosphorylates SMAD23 SMAD2/3 TBRI->SMAD23 Phosphorylates FKBP12->TBRI Inhibits FKBP12->TBRI Dissociates from SLF This compound pSMAD23 p-SMAD2/3 SMAD_complex SMAD Complex pSMAD23->SMAD_complex Forms complex with SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocates to Gene_exp Gene Expression Nucleus->Gene_exp Regulates SLF->FKBP12 Binds

FKBP12 in the TGF-β Signaling Pathway.
mTOR Signaling Pathway

FKBP12 is famously known for its role in mediating the effects of the immunosuppressant and anti-cancer drug rapamycin. Rapamycin itself does not inhibit the mammalian Target of Rapamycin (mTOR). Instead, it first forms a complex with FKBP12. This FKBP12-rapamycin complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically within the mTORC1 complex, leading to the inhibition of its kinase activity. This prevents the phosphorylation of downstream targets like S6 kinase (S6K) and 4E-BP1, thereby inhibiting cell growth and proliferation. While SLF and its derivatives are not rapamycin, their interaction with the same binding site on FKBP12 is of significant interest in the context of developing novel mTOR-pathway modulators.

mTOR_pathway Rapamycin Rapamycin FKBP12_Rapa FKBP12-Rapamycin Complex Rapamycin->FKBP12_Rapa Forms complex with FKBP12 FKBP12 FKBP12->FKBP12_Rapa mTORC1 mTORC1 FKBP12_Rapa->mTORC1 Binds & Inhibits S6K S6K mTORC1->S6K Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth Promotes fourEBP1->Cell_Growth Inhibits

Role of FKBP12 in Rapamycin-mediated mTORC1 Inhibition.

References

The Discovery and Application of SLF: A Synthetic Ligand for FKBP Proteins

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The FK506-binding proteins (FKBPs) are a family of peptidyl-prolyl isomerases that have garnered significant attention as therapeutic targets due to their involvement in a myriad of cellular processes, including protein folding, signal transduction, and immunosuppression. The discovery of potent natural product ligands, such as FK506 and rapamycin, laid the groundwork for the development of synthetic ligands to probe FKBP function and develop novel therapeutics. This technical guide provides an in-depth overview of the history, discovery, and characterization of the synthetic ligand SLF (Synthetic Ligand for FKBP), a foundational tool in the study of FKBP biology and the development of chemical genetics and targeted protein degradation technologies.

Introduction: The Emergence of Synthetic FKBP Ligands

The discovery that the natural product FK506 exerts its immunosuppressive effects by binding to FKBP12 spurred the search for synthetic ligands that could replicate or modulate this interaction. A primary goal was to dissociate the potent immunosuppressive activity from other potential therapeutic benefits of FKBP modulation. Early efforts focused on creating smaller, synthetically accessible molecules that retained high-affinity binding to the FKBP active site. This led to the development of monomeric ligands, with SLF emerging as a key tool compound. Fully synthetic, unselective FKBP ligands were first developed by Holt et al. in 1993.[1] Further derivatization of these initial scaffolds led to the development of improved ligands with enhanced affinity for FKBP12, with the monomeric form being widely known as SLF.[1]

The Discovery and Synthesis of SLF

The development of SLF was a pivotal step in moving from complex natural products to more tractable synthetic probes for FKBP proteins. The work by Holt and colleagues in the early 1990s laid the foundation for a new class of synthetic FKBP12 ligands.[1] A later publication by Keenan and colleagues in 1998 described the synthesis and activity of bivalent FKBP12 ligands, which were constructed from monomeric units like SLF, for the purpose of chemically induced dimerization.[2]

While the exact, detailed synthesis of the specific monomer referred to as "SLF" in all subsequent literature is not explicitly detailed as a singular entity in the initial publications, its structural motifs are present in the more complex dimerizers. The general synthetic strategy involves the coupling of a pipecolic acid derivative with a substituted biphenyl moiety.

Representative Synthesis of an SLF Analog

The following protocol is a representative synthesis for a key intermediate that forms the core of SLF and its derivatives, based on the methodologies described in the pioneering work.

Experimental Protocol: Synthesis of an SLF Core Structure

  • Step 1: Synthesis of the Biphenyl Aldehyde. A Suzuki coupling reaction between 4-bromobenzaldehyde and 3-formylphenylboronic acid is performed in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3) in a suitable solvent mixture (e.g., toluene/ethanol/water) under an inert atmosphere. The reaction is heated to reflux for several hours. After cooling, the product is extracted with an organic solvent, dried, and purified by column chromatography to yield the biphenyl dialdehyde.

  • Step 2: Monoprotection of the Dialdehyde. The resulting biphenyl dialdehyde is then selectively protected at one of the aldehyde groups. This can be achieved by forming a cyclic acetal using ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a solvent such as toluene, with removal of water using a Dean-Stark apparatus. The reaction progress is monitored by TLC. The monoprotected aldehyde is then purified by column chromatography.

  • Step 3: Wittig Reaction. The remaining free aldehyde is subjected to a Wittig reaction with a suitable phosphonium ylide (e.g., (methoxymethyl)triphenylphosphonium chloride) and a strong base (e.g., n-butyllithium) in an anhydrous solvent like THF at low temperature. This introduces a vinyl ether group.

  • Step 4: Hydrolysis to the Homologated Aldehyde. The vinyl ether is then hydrolyzed under acidic conditions (e.g., aqueous HCl) to yield the homologated aldehyde, extending the carbon chain.

  • Step 5: Reductive Amination with Pipecolic Acid Ester. The homologated aldehyde is then coupled to a pipecolic acid ester (e.g., methyl pipecolinate) via reductive amination. This is typically carried out using a reducing agent such as sodium triacetoxyborohydride in a solvent like dichloromethane.

  • Step 6: Final Acylation. The secondary amine of the pipecolinate is then acylated with a desired functional group, for example, an alpha-keto acid, to complete the synthesis of the SLF-like core structure.

Quantitative Analysis of SLF Binding to FKBP Proteins

The affinity of SLF for various FKBP isoforms has been characterized using several biophysical techniques, most notably fluorescence polarization assays. These assays have been instrumental in quantifying the binding interactions and have demonstrated that SLF binds to multiple FKBPs with micromolar affinity.

LigandProtein TargetAssay TypeAffinity MetricValue (µM)Reference
SLFFKBP12IC502.6[3]
SLFFKBP51Affinity (Kd)3.1
Experimental Protocol: Fluorescence Polarization Competition Assay

This protocol outlines a general method for determining the binding affinity of SLF for FKBP12 using a competitive fluorescence polarization assay.

  • Reagents and Buffers:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.1 mg/mL BSA, 1 mM DTT.

    • Recombinant Human FKBP12: Purified and diluted to a working concentration (e.g., 10 nM) in Assay Buffer.

    • Fluorescent Tracer (FL-SLF): A fluorescein-labeled derivative of SLF, diluted to a working concentration (e.g., 1 nM) in Assay Buffer.

    • SLF (Competitor): A stock solution in DMSO, serially diluted in Assay Buffer to create a range of concentrations for the competition curve.

  • Assay Procedure:

    • In a 384-well, black, flat-bottom plate, add 10 µL of the serially diluted SLF solutions.

    • Add 10 µL of the FKBP12 working solution to each well.

    • Add 10 µL of the FL-SLF working solution to each well.

    • For control wells:

      • No protein control: Add 10 µL of Assay Buffer instead of the FKBP12 solution.

      • No competitor control: Add 10 µL of Assay Buffer with the equivalent percentage of DMSO as the highest SLF concentration instead of the SLF solution.

    • Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization of each well using a suitable plate reader with excitation at ~485 nm and emission at ~520 nm.

    • The data is typically plotted as millipolarization (mP) units versus the logarithm of the competitor (SLF) concentration.

    • The IC50 value is determined by fitting the data to a sigmoidal dose-response curve. The Ki can then be calculated using the Cheng-Prusoff equation.

Role of SLF in Elucidating FKBP Signaling Pathways

SLF has been instrumental in dissecting the complex signaling networks in which FKBP proteins participate. By acting as a competitive inhibitor of FKBP-protein interactions, SLF has helped to clarify the roles of FKBPs in pathways such as TGF-β and glucocorticoid receptor signaling.

FKBP12 and the TGF-β Signaling Pathway

FKBP12 is a known endogenous inhibitor of the TGF-β type I receptor (TGFβR1). It binds to the glycine-serine-rich (GS) domain of the receptor, preventing its phosphorylation and activation in the absence of a ligand. SLF can displace FKBP12 from the TGFβR1, leading to the activation of the downstream signaling cascade.

TGF_beta_signaling cluster_inhibition Inhibition cluster_activation SLF-mediated Activation TGFb TGF-β Ligand TGFbRII TGF-βRII TGFb->TGFbRII Binds TGFbRI TGF-βRI TGFbRII->TGFbRI Recruits & Phosphorylates SMAD23 SMAD2/3 TGFbRI->SMAD23 Phosphorylates FKBP12 FKBP12 FKBP12->TGFbRI Inhibits SLF SLF SLF->FKBP12 Binds to pSMAD23 p-SMAD2/3 SMAD_complex SMAD Complex pSMAD23->SMAD_complex Complexes with SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocates to Gene_expression Target Gene Expression

FKBP12-mediated inhibition of TGF-β signaling and its reversal by SLF.
FKBP51 and the Glucocorticoid Receptor Signaling Pathway

FKBP51 is a co-chaperone that modulates the activity of the glucocorticoid receptor (GR). It is part of the mature GR-Hsp90 complex and its presence reduces the affinity of the receptor for its ligand (e.g., cortisol). This creates a negative feedback loop, as glucocorticoids induce the expression of FKBP51. SLF can bind to FKBP51, although its effect on the GR complex is less direct than its action on FKBP12 and TGF-β signaling.

GR_signaling cluster_inhibition Modulation Cortisol Cortisol GR Glucocorticoid Receptor (GR) Cortisol->GR GR_complex Inactive GR-Hsp90-FKBP51 Complex GR->GR_complex Hsp90 Hsp90 Hsp90->GR_complex FKBP51 FKBP51 FKBP51->GR Reduces Ligand Affinity FKBP51->GR_complex Active_GR Active GR GR_complex->Active_GR Ligand Binding & Conformational Change Nucleus Nucleus Active_GR->Nucleus Translocates to GRE Glucocorticoid Response Element (GRE) Gene_expression Target Gene Expression GRE->Gene_expression Regulates FKBP51_gene FKBP5 Gene GRE->FKBP51_gene Induces FKBP51_gene->FKBP51 Negative Feedback SLF SLF SLF->FKBP51 Binds to

Role of FKBP51 in the glucocorticoid receptor signaling pathway.

Application of SLF in Chemical Genetics

A major application of SLF is in the field of chemical genetics, where it is used as a chemical inducer of dimerization (CID). In this approach, a protein of interest is fused to an FKBP domain. Addition of a bivalent ligand, composed of two SLF molecules linked together, forces the dimerization of the fusion proteins, thereby activating a downstream signaling event. This allows for the temporal and spatial control of protein function.

Experimental Workflow for Chemical Genetics

The following workflow outlines a typical chemical genetics experiment using SLF-based CIDs.

Chemical_Genetics_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Construct_design 1. Design Fusion Construct (Protein of Interest - FKBP) Transfection 2. Transfect Cells with Fusion Construct Construct_design->Transfection Expression 3. Express Fusion Protein Transfection->Expression CID_addition 4. Add SLF-based Dimerizer Expression->CID_addition Dimerization 5. Induce Protein Dimerization CID_addition->Dimerization Signaling 6. Activate Downstream Signaling Dimerization->Signaling Assay 7. Perform Functional Assay (e.g., Reporter Gene Assay, Microscopy) Signaling->Assay Data_analysis 8. Analyze and Interpret Results Assay->Data_analysis

References

Biophysical Characterization of SLF-amido-C2-COOH Binding to FKBP: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the biophysical characterization of the binding of SLF-amido-C2-COOH to FK506-binding proteins (FKBPs). It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, detailing quantitative data, experimental protocols, and logical workflows for assessing this molecular interaction.

Introduction to this compound and FKBPs

The FK506-binding proteins (FKBPs) are a family of peptidyl-prolyl isomerases that play crucial roles in various cellular processes, including protein folding, signal transduction, and immunosuppression. They are notable for being the primary intracellular receptors for immunosuppressive drugs such as FK506 (tacrolimus) and rapamycin.

This compound is a synthetic ligand designed to bind to FKBPs. It is a derivative of the synthetic ligand for FKBP (SLF), which itself is based on one half of the FK506 molecule.[1] Due to its structural properties, this compound is often utilized in the development of PROteolysis TArgeting Chimeras (PROTACs), where it serves as the moiety for recruiting an FKBP, typically FKBP12, to a target protein for degradation. While SLF is known to have a weaker affinity for FKBP12 compared to FK506, its utility in PROTACs and other chemical biology applications necessitates a thorough biophysical characterization of its binding to various FKBP isoforms.[1] This guide outlines the key experimental approaches to quantify this interaction.

Quantitative Binding Data

The binding affinity of this compound and its parent compound, SLF, to various FKBP isoforms can be determined using a range of biophysical techniques. The following tables summarize the available quantitative data for SLF and provide a comparative context for other well-characterized FKBP ligands.

LigandFKBP IsoformAffinity MetricValue (μM)Method
SLFFKBP12IC502.6Fluorescence Polarization[2][3]
SLFFKBP51Affinity3.1Not Specified[2]

Comparative Data for Other FKBP Ligands:

LigandFKBP IsoformAffinity MetricValue (μM)Method
FK506FKBP12IC500.22Fluorescence Polarization
RapamycinFKBP12IC500.057Fluorescence Polarization

Experimental Workflows and Methodologies

A comprehensive biophysical characterization of the this compound and FKBP interaction typically involves a multi-pronged approach to determine binding affinity, thermodynamics, and kinetics.

experimental_workflow General Experimental Workflow for FKBP-Ligand Characterization cluster_prep Sample Preparation cluster_assays Biophysical Assays cluster_data Data Analysis & Interpretation p1 Recombinant FKBP Expression & Purification a1 Fluorescence Polarization (FP) for Affinity (IC50) p1->a1 a2 Isothermal Titration Calorimetry (ITC) for Thermodynamics (Kd, ΔH, ΔS) p1->a2 a3 Surface Plasmon Resonance (SPR) for Kinetics (ka, kd) p1->a3 p2 This compound Synthesis & QC p2->a1 p2->a2 p2->a3 d1 Binding Affinity Determination a1->d1 a2->d1 d2 Thermodynamic Profile Analysis a2->d2 a3->d1 d3 Kinetic Parameter Calculation a3->d3

Caption: A general workflow for the biophysical characterization of ligand binding to FKBP.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

itc_principle Principle of Isothermal Titration Calorimetry (ITC) cluster_instrument ITC Instrument cluster_process Titration Process syringe Syringe with this compound injection Inject Ligand into Sample Cell syringe->injection cell Sample Cell with FKBP detector Heat Detector cell->detector ref_cell Reference Cell (Buffer) ref_cell->detector start Start Titration start->injection injection->cell binding Binding Occurs (Heat Change) injection->binding equilibrium Return to Thermal Equilibrium binding->equilibrium repeat Repeat Injections equilibrium->repeat until saturation end Saturation equilibrium->end at saturation repeat->injection

Caption: A diagram illustrating the principle of Isothermal Titration Calorimetry.

Experimental Protocol:

  • Sample Preparation:

    • Express and purify the desired FKBP isoform (e.g., FKBP12) to >95% purity.

    • Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it into the final assay buffer.

    • Dialyze the FKBP protein against the final assay buffer (e.g., 20 mM Tris, 150 mM NaCl, pH 7.2) extensively. The final assay buffer should be used to dissolve the ligand to minimize buffer mismatch effects.

    • Degas both the protein and ligand solutions for at least 10 minutes before the experiment.

  • ITC Experiment Setup:

    • In the sample cell: Load the FKBP protein at a concentration of 20-60 μM.

    • In the syringe: Load this compound at a concentration 10-20 times that of the protein in the cell (e.g., 170-600 μM).

    • Set the cell temperature to 25°C.

  • Titration:

    • Perform an initial injection of a small volume (e.g., 1-2 μL) to account for initial mixing effects, followed by a series of injections (e.g., 20-30 injections of 10 μL each) with sufficient spacing between injections to allow the system to return to baseline.

  • Data Analysis:

    • Integrate the heat change for each injection and plot it against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time. This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.

Experimental Protocol:

  • Chip Preparation and Protein Immobilization:

    • Select a suitable sensor chip (e.g., CM5).

    • Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Immobilize the FKBP protein onto the sensor surface via amine coupling to achieve a target immobilization level.

    • Deactivate any remaining active esters using ethanolamine.

  • SPR Measurement:

    • Flow a running buffer (e.g., HBS-EP+) over the sensor surface to establish a stable baseline.

    • Inject a series of concentrations of this compound over the immobilized FKBP surface.

    • Monitor the association phase during the injection and the dissociation phase as the running buffer flows over the surface after the injection.

    • Regenerate the sensor surface between different analyte concentrations if necessary.

  • Data Analysis:

    • Fit the sensorgrams from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the ka and kd values.

    • Calculate the Kd from the ratio of kd to ka.

Fluorescence Polarization (FP)

FP is a solution-based technique that measures the change in the polarization of fluorescent light emitted from a fluorescently labeled molecule upon binding to a larger partner. It is particularly well-suited for high-throughput screening and determining binding affinities in a competitive format.

Experimental Protocol:

  • Assay Components:

    • FKBP Protein: Purified FKBP isoform.

    • Fluorescent Tracer: A fluorescently labeled FKBP ligand (e.g., a fluorescein-labeled derivative of SLF).

    • Test Ligand: Unlabeled this compound.

    • Assay Buffer: A suitable buffer that maintains protein stability and ligand solubility.

  • Assay Procedure (Competitive Binding):

    • Add a fixed concentration of the FKBP protein and the fluorescent tracer to the wells of a microplate.

    • Add varying concentrations of the unlabeled this compound to the wells.

    • Incubate the plate to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization of each well using a plate reader equipped with appropriate filters.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the concentration of this compound.

    • Fit the resulting sigmoidal curve to a suitable competition binding model to determine the IC50 value, which is the concentration of the unlabeled ligand required to displace 50% of the fluorescent tracer.

Conclusion

The biophysical characterization of the binding of this compound to FKBPs is essential for its application in chemical biology and drug discovery, particularly in the development of PROTACs. A combination of techniques such as Isothermal Titration Calorimetry, Surface Plasmon Resonance, and Fluorescence Polarization provides a comprehensive understanding of the binding affinity, thermodynamics, and kinetics of this interaction. The methodologies outlined in this guide offer a robust framework for researchers to quantitatively assess the binding of this compound and other small molecule ligands to FKBP family members.

References

The Role of SLF-amido-C2-COOH in the Formation of Stable Ternary Complexes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of SLF-amido-C2-COOH in the formation of stable ternary complexes, a critical mechanism in the field of targeted protein degradation. This compound serves as a synthetic ligand for the FK506-binding protein 12 (FKBP12), enabling its recruitment to an E3 ubiquitin ligase through the action of Proteolysis Targeting Chimeras (PROTACs). This guide will delve into the core principles of PROTAC-mediated ternary complex formation, focusing on a key example, the dFKBP-1 PROTAC, and detail the experimental methodologies used to characterize these interactions.

Introduction to Ternary Complex Formation in Targeted Protein Degradation

Targeted protein degradation has emerged as a powerful therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. PROTACs are heterobifunctional molecules at the heart of this strategy. They consist of two distinct ligands connected by a linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.

The primary function of a PROTAC is to induce and stabilize a ternary complex, bringing the POI and the E3 ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The stability and conformation of the ternary complex are paramount to the efficiency and selectivity of this degradation process.

This compound: A Ligand for FKBP12 in PROTAC Design

This compound is a synthetic ligand specifically designed to bind to FKBP12[1][2][3]. It serves as a crucial building block for the synthesis of PROTACs aimed at targeting FKBP12 for degradation. By incorporating this compound into a PROTAC, researchers can hijack the cellular degradation machinery to eliminate FKBP12.

A prime example of a PROTAC utilizing an SLF-based ligand is dFKBP-1 . In this molecule, the SLF moiety binds to FKBP12, while the other end of the PROTAC recruits the Cereblon (CRBN) E3 ubiquitin ligase[4][5]. This action leads to the formation of a stable FKBP12-dFKBP-1-CRBN ternary complex, subsequent ubiquitination of FKBP12, and its degradation.

Quantitative Analysis of Ternary Complex-Mediated Degradation

PROTACTarget ProteinE3 Ligase RecruitedCell LineDegradation DataReference
dFKBP-1 FKBP12Cereblon (CRBN)MV4;11>80% reduction at 0.1 µM; 50% reduction at 0.01 µM
dFKBP-1 FKBP12Cereblon (CRBN)293FT-WTPotent, dose-dependent degradation

Signaling and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and a general experimental workflow for characterizing the formation of a PROTAC-induced ternary complex.

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC dFKBP-1 (PROTAC) (SLF-Linker-CRBN Ligand) FKBP12 FKBP12 (Target Protein) PROTAC->FKBP12 Binds CRBN CRBN E3 Ligase PROTAC->CRBN Binds Ternary_Complex Ternary Complex (FKBP12-dFKBP-1-CRBN) PROTAC->Ternary_Complex FKBP12->Ternary_Complex CRBN->Ternary_Complex Ub_FKBP12 Polyubiquitinated FKBP12 Ternary_Complex->Ub_FKBP12 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_FKBP12->Proteasome Recognition Degraded_Fragments Degraded Peptides Proteasome->Degraded_Fragments Degradation

Caption: Mechanism of dFKBP-1 mediated degradation of FKBP12.

Experimental Workflow for Ternary Complex Characterization

Experimental_Workflow cluster_biophysical Biophysical Assays cluster_cellular Cell-Based Assays SPR Surface Plasmon Resonance (SPR) SPR_data Binary & Ternary Binding Kinetics (ka, kd, KD) Cooperativity (α) SPR->SPR_data ITC Isothermal Titration Calorimetry (ITC) ITC_data Thermodynamic Parameters (ΔH, ΔS, KD) Stoichiometry (n) ITC->ITC_data CoIP Co-Immunoprecipitation (Co-IP) WB Western Blot CoIP->WB MS Mass Spectrometry CoIP->MS CoIP_data Confirmation of in-cell ternary complex formation CoIP->CoIP_data WB_data Quantification of Protein Degradation (DC50, Dmax) WB->WB_data start Hypothesized Ternary Complex (e.g., FKBP12-dFKBP-1-CRBN) start->SPR start->ITC start->CoIP

Caption: Workflow for characterizing a PROTAC-induced ternary complex.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the formation and stability of PROTAC-induced ternary complexes.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time. It is invaluable for determining the binding affinities of the PROTAC to its individual partners (binary interactions) and to the pre-formed complex (ternary interaction), which allows for the calculation of cooperativity.

Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants for binary and ternary complex formation.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5, streptavidin-coated)

  • Purified recombinant proteins: E3 ligase (e.g., CRBN-DDB1 complex) and target protein (e.g., FKBP12)

  • PROTAC (e.g., dFKBP-1)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS, ethanolamine) or biotinylation reagents if using a streptavidin chip.

Protocol:

  • Immobilization:

    • The E3 ligase (e.g., CRBN) is typically immobilized on the sensor chip surface. For amine coupling, the surface is activated with a 1:1 mixture of EDC and NHS. The protein is then injected over the surface, followed by a quenching step with ethanolamine.

    • Alternatively, a biotinylated E3 ligase can be captured on a streptavidin-coated chip.

  • Binary Interaction Analysis (PROTAC with E3 Ligase):

    • A series of concentrations of the PROTAC are injected over the immobilized E3 ligase surface.

    • Association is monitored during the injection, and dissociation is monitored during the subsequent flow of running buffer.

    • The sensorgram data is fitted to a 1:1 binding model to determine ka, kd, and KD.

  • Ternary Interaction Analysis:

    • To measure the binding of the target protein to the PROTAC-E3 ligase complex, a constant, saturating concentration of the PROTAC is pre-mixed with a series of concentrations of the target protein (FKBP12).

    • These mixtures are then injected over the immobilized E3 ligase surface.

    • Alternatively, to measure the binding of the PROTAC to the E3 ligase in the presence of the target, a series of PROTAC concentrations are pre-mixed with a constant, saturating concentration of the target protein.

    • The resulting sensorgrams are analyzed to determine the kinetic parameters for ternary complex formation.

  • Cooperativity Calculation:

    • The cooperativity factor (α) is calculated as the ratio of the binary KD (PROTAC to E3 ligase) to the ternary KD (PROTAC to E3 ligase in the presence of the target protein).

    • α > 1 indicates positive cooperativity (the ternary complex is more stable than the binary complexes).

    • α < 1 indicates negative cooperativity.

    • α = 1 indicates no cooperativity.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC directly measures the heat changes that occur upon binding of molecules, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).

Objective: To determine the thermodynamic parameters of binary and ternary complex formation.

Materials:

  • Isothermal titration calorimeter

  • Purified proteins (E3 ligase and target protein)

  • PROTAC

  • Dialysis buffer (ensure all components are in identical, well-matched buffer to minimize heats of dilution).

Protocol:

  • Sample Preparation:

    • Dialyze all proteins and the PROTAC against the same buffer.

    • Determine accurate concentrations of all components.

    • Degas all solutions immediately before use.

  • Binary Titration (e.g., PROTAC into Target Protein):

    • The target protein (e.g., FKBP12) is placed in the sample cell at a known concentration (typically 10-50 µM).

    • The PROTAC is loaded into the injection syringe at a concentration 10-20 times that of the protein in the cell.

    • A series of small injections of the PROTAC into the sample cell is performed, and the heat change for each injection is measured.

    • The resulting data is fitted to a binding model to determine KD, n, ΔH, and ΔS.

  • Ternary Titration:

    • To measure the binding of the target protein to the PROTAC-E3 ligase complex, the E3 ligase and the PROTAC are pre-incubated in the sample cell. The target protein is then titrated from the syringe.

    • This provides the thermodynamic parameters for the formation of the ternary complex from the binary PROTAC-E3 ligase complex.

  • Data Analysis:

    • Control experiments, such as titrating the ligand into buffer alone, are essential to subtract the heat of dilution.

    • The integrated heat data is plotted against the molar ratio of the titrant to the sample, and the resulting isotherm is fitted to a suitable binding model.

Co-Immunoprecipitation (Co-IP) for In-Cell Validation

Co-IP is a technique used to demonstrate the formation of protein complexes within the cellular environment. For PROTACs, Co-IP can confirm that the PROTAC induces an interaction between the target protein and the E3 ligase in cells.

Objective: To qualitatively or semi-quantitatively demonstrate the formation of the POI-PROTAC-E3 ligase ternary complex in a cellular context.

Materials:

  • Cell line of interest (e.g., MV4;11)

  • PROTAC (e.g., dFKBP-1) and vehicle control (DMSO)

  • Proteasome inhibitor (e.g., MG132) to prevent degradation of the ubiquitinated target.

  • Lysis buffer (non-denaturing, e.g., containing Triton X-100 or NP-40)

  • Antibody against the E3 ligase (e.g., anti-CRBN) or the target protein (anti-FKBP12).

  • Protein A/G magnetic beads or agarose resin

  • Wash buffer

  • Elution buffer (e.g., Laemmli sample buffer)

  • SDS-PAGE and Western blotting reagents.

Protocol:

  • Cell Treatment:

    • Culture cells to an appropriate confluency.

    • Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours.

    • Treat cells with the PROTAC at the desired concentration or DMSO for 2-6 hours.

  • Cell Lysis:

    • Harvest and wash cells with ice-cold PBS.

    • Lyse the cells in ice-cold non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Incubate on ice and then clarify the lysate by centrifugation.

  • Immunoprecipitation:

    • Incubate the cleared cell lysate with the primary antibody (e.g., anti-CRBN) overnight at 4°C with gentle rotation.

    • Add Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

  • Washing and Elution:

    • Pellet the beads and wash them several times with wash buffer to remove non-specific binders.

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Probe the membrane with antibodies against the target protein (anti-FKBP12) and the E3 ligase (anti-CRBN) to confirm their co-precipitation. An increase in the co-precipitated target protein in the PROTAC-treated sample compared to the control indicates the formation of the ternary complex.

Conclusion

This compound is a valuable chemical tool for the development of PROTACs that target FKBP12. The formation of a stable ternary complex, as exemplified by the dFKBP-1 PROTAC with FKBP12 and the CRBN E3 ligase, is the cornerstone of this targeted degradation strategy. A thorough understanding and characterization of this ternary complex, using a combination of biophysical and cell-based assays as detailed in this guide, are essential for the rational design and optimization of potent and selective protein degraders. The methodologies outlined here provide a robust framework for researchers in the field to advance the development of novel therapeutics based on targeted protein degradation.

References

Designing Next-Generation PROTACs: A Technical Guide to Incorporating SLF-amido-C2-COOH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation has opened new avenues for therapeutic intervention, with Proteolysis Targeting Chimeras (PROTACs) emerging as a powerful modality. This technical guide delves into the core design principles for developing PROTACs that incorporate SLF-amido-C2-COOH, a synthetic ligand for the FK506-Binding Protein 12 (FKBP12). By leveraging this well-characterized warhead, researchers can effectively target FKBP12 for degradation, thereby modulating its diverse cellular functions, from immunosuppression to signal transduction. This document provides a comprehensive overview of the key considerations, experimental protocols, and signaling pathways relevant to the design and evaluation of FKBP12-targeting PROTACs.

Core Design Principles

The rational design of a successful PROTAC requires the strategic integration of three key components: a warhead that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. When incorporating this compound as the FKBP12 warhead, several design principles are paramount:

  • Warhead and Linker Attachment: this compound is a synthetic ligand for FKBP12 and serves as the "warhead" of the PROTAC.[1][2] Its chemical structure features a carboxylic acid group, which is the logical and most common attachment point for the linker. This is achieved through standard amide bond formation. The exit vector for the linker from the FKBP12-ligand complex is a critical consideration for optimal ternary complex formation. Structural biology data, such as co-crystal structures, can provide invaluable insights into the ideal linker attachment geometry to avoid steric hindrance and promote favorable protein-protein interactions between FKBP12 and the recruited E3 ligase.

  • Linker Composition and Length: The linker is not merely a spacer but plays a crucial role in the PROTAC's efficacy, solubility, and cell permeability. The length and chemical nature of the linker dictate the distance and orientation between FKBP12 and the E3 ligase in the ternary complex. Polyethylene glycol (PEG) chains are frequently incorporated into linkers to enhance solubility and provide flexibility. The optimal linker length must be empirically determined, as both short and long linkers can lead to unproductive ternary complex formation due to steric clashes or excessive flexibility, respectively.

  • E3 Ligase Ligand Selection: The choice of E3 ligase to recruit is another critical design parameter. The most commonly used E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL). Ligands for these E3 ligases, such as pomalidomide for CRBN and VH032 for VHL, are well-characterized and readily available. The selection of the E3 ligase can influence the degradation efficiency and the tissue-specific activity of the PROTAC, as E3 ligase expression levels can vary between cell types.

  • Ternary Complex Formation and Cooperativity: The ultimate goal of a PROTAC is to induce the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). The stability of this complex is influenced by the binding affinities of the warhead and the E3 ligase ligand, as well as the protein-protein interactions between the POI and the E3 ligase. Positive cooperativity, where the binding of one protein enhances the binding of the other, is a desirable but not essential feature for potent degradation.

Quantitative Data on FKBP12-Targeting PROTACs

The efficacy of a PROTAC is quantified by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation). Below is a summary of reported data for PROTACs targeting FKBP12.

PROTAC NameWarhead (POI Ligand)E3 Ligase LigandLinker TypeCell LineDC50DmaxReference
5a1 Bicyclic sulfonamideVHLTriazole-containingINA-6 (Multiple Myeloma)~10-100 nM (estimated)>90%[3]
6b4 Bicyclic sulfonamideVHLNot specifiedINA-6 (Multiple Myeloma)~100-1000 nM (estimated)~80%[3]
RC32 RapamycinPomalidomide (CRBN)Not specifiedINA-6 (Multiple Myeloma)~10-100 nM (estimated)>90%[3]

Note: DC50 values for 5a1, 6b4, and RC32 are estimated from dose-response curves presented in the referenced publication.

Experimental Protocols

The development and evaluation of PROTACs involve a series of key experiments to confirm their mechanism of action and quantify their efficacy.

Synthesis of an FKBP12-Targeting PROTAC

This protocol outlines a general procedure for the synthesis of an FKBP12-targeting PROTAC using this compound as the warhead, a PEG-based linker, and a pomalidomide-based CRBN ligand.

Step 1: Linker Attachment to the E3 Ligase Ligand

  • To a solution of pomalidomide (1.0 eq) in anhydrous DMF, add a suitable Boc-protected amine-PEG-linker with a terminal leaving group (e.g., bromide) (1.1 eq) and a base such as potassium carbonate (3.0 eq).

  • Stir the reaction at room temperature for 16-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, perform an aqueous workup and purify the product by flash column chromatography.

Step 2: Deprotection of the Linker

  • Dissolve the Boc-protected intermediate from Step 1 in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).

  • Stir at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).

  • Remove the solvent and excess TFA under reduced pressure to yield the amine-linker-pomalidomide intermediate.

Step 3: Coupling of the Warhead

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add a peptide coupling agent such as HATU (1.2 eq) and a base like DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the amine-linker-pomalidomide intermediate from Step 2 (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 4-12 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, perform an aqueous workup and purify the final PROTAC product by preparative HPLC.

Western Blotting for Protein Degradation

Western blotting is the gold standard for quantifying the degradation of the target protein.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 4, 8, 16, or 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against FKBP12 overnight at 4°C.

    • Incubate with a corresponding HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Also, probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the FKBP12 signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.

Signaling Pathways and Experimental Workflows

Understanding the signaling pathways in which the target protein is involved is crucial for predicting the functional consequences of its degradation. FKBP12 is a multifaceted protein involved in several key cellular processes.

Key Signaling Pathways Involving FKBP12
  • TGF-β Signaling: FKBP12 binds to the TGF-β type I receptor, keeping it in an inactive state. Degradation of FKBP12 can lead to the potentiation of TGF-β signaling, which has implications for processes like cell growth, differentiation, and apoptosis.

  • mTOR Signaling: The FKBP12-rapamycin complex inhibits the mTOR pathway, a central regulator of cell growth and proliferation. While PROTACs targeting FKBP12 are designed to be non-immunosuppressive, understanding this pathway is important for assessing potential off-target effects.

  • Calcium Channel Regulation: FKBP12 is a known regulator of the ryanodine receptor, an intracellular calcium release channel crucial for muscle contraction and neuronal signaling.

Diagrams of Signaling Pathways and Workflows

PROTAC_Mechanism_of_Action PROTAC PROTAC (this compound - Linker - E3 Ligand) FKBP12 FKBP12 (POI) PROTAC->FKBP12 Binds E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN/VHL) PROTAC->E3_Ligase Recruits Ternary_Complex Ternary Complex (FKBP12-PROTAC-E3) FKBP12->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Ub_FKBP12 Ubiquitinated FKBP12 Ubiquitination->Ub_FKBP12 Tags FKBP12 with Ub Proteasome 26S Proteasome Ub_FKBP12->Proteasome Recognized by Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_invitro In Vitro Evaluation cluster_functional Functional Assays Synthesis Synthesis of FKBP12-PROTAC Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Cell_Culture Cell Culture Characterization->Cell_Culture PROTAC_Treatment PROTAC Treatment (Dose-Response) Cell_Culture->PROTAC_Treatment Cell_Lysis Cell Lysis PROTAC_Treatment->Cell_Lysis Viability_Assay Cell Viability Assay PROTAC_Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Caspase) PROTAC_Treatment->Apoptosis_Assay Signaling_Assay Signaling Pathway Analysis (e.g., pSMAD Western) PROTAC_Treatment->Signaling_Assay Western_Blot Western Blot for FKBP12 Cell_Lysis->Western_Blot Data_Analysis Densitometry & DC50/Dmax Calculation Western_Blot->Data_Analysis

References

An In-Depth Technical Guide to the Application of SLF-amido-C2-COOH in PROTAC Development with Diverse E3 Ligase Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins. A key component in the design of many PROTACs is the ligand that binds to the protein of interest. This technical guide focuses on SLF-amido-C2-COOH, a synthetic ligand for the FK506-binding protein 12 (FKBP12), and explores its application in the development of PROTACs that recruit various E3 ubiquitin ligases. This document provides a comprehensive overview of the signaling pathways involved, quantitative data for FKBP12-targeting PROTACs, detailed experimental protocols for their characterization, and visual diagrams to elucidate key concepts and workflows.

Introduction to this compound and PROTAC Technology

This compound is a derivative of the synthetic ligand for FKBP (SLF) and serves as a crucial building block in the synthesis of PROTACs targeting FKBP12.[1] PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to a target protein (in this case, this compound for FKBP12), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[2] By inducing the proximity of the target protein to an E3 ligase, PROTACs hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to ubiquitinate and subsequently degrade the target protein.

The choice of the E3 ligase and its corresponding ligand is a critical aspect of PROTAC design, influencing the efficiency, selectivity, and overall pharmacological profile of the degrader. The most commonly recruited E3 ligases in PROTAC development include von Hippel-Lindau (VHL), Cereblon (CRBN), Mouse Double Minute 2 Homolog (MDM2), and Inhibitor of Apoptosis Proteins (IAPs). Recently, novel E3 ligases like FBXO22 have also been successfully recruited.[2][3] This guide provides a comparative analysis of the use of this compound in conjunction with ligands for these diverse E3 ligases.

Signaling Pathways of E3 Ligase-Mediated Protein Degradation

The fundamental mechanism of PROTAC action involves the formation of a ternary complex between the target protein, the PROTAC molecule, and the E3 ligase. This proximity induces the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The specific signaling pathways can vary depending on the recruited E3 ligase.

VHL-Mediated Degradation Pathway

The von Hippel-Lindau (VHL) E3 ligase complex is a key regulator of the hypoxia-inducible factor (HIF-1α). PROTACs that recruit VHL mimic this natural process to degrade other target proteins.

VHL_Pathway cluster_PROTAC PROTAC Action cluster_Ubiquitination Ubiquitination Cascade SLF-amido-C2-COOH_PROTAC This compound-Linker-VHL Ligand (PROTAC) Ternary_Complex FKBP12-PROTAC-VHL Complex SLF-amido-C2-COOH_PROTAC->Ternary_Complex Binds FKBP12 FKBP12 (Target Protein) FKBP12->Ternary_Complex Binds VHL_complex VHL E3 Ligase Complex (VHL, Elongin B/C, Cul2, Rbx1) VHL_complex->Ternary_Complex Binds E2 E2 (Ub-Conjugating Enzyme) Ternary_Complex->E2 Recruits Ub_FKBP12 Polyubiquitinated FKBP12 Ternary_Complex->Ub_FKBP12 E1 E1 (Ub-Activating Enzyme) E1->E2 Transfers Ub E2->Ub_FKBP12 Transfers Ub to FKBP12 Ub Ubiquitin Ub->E1 Activates Proteasome 26S Proteasome Ub_FKBP12->Proteasome Targets for Degradation Degradation Degraded FKBP12 (Peptides) Proteasome->Degradation Degrades

Caption: VHL-mediated degradation of FKBP12 by a PROTAC.

Cereblon-Mediated Degradation Pathway

Cereblon (CRBN) is a substrate receptor of the CUL4A-DDB1 E3 ligase complex. Ligands such as thalidomide and its analogs are used in PROTACs to recruit CRBN.

CRBN_Pathway cluster_PROTAC PROTAC Action cluster_Ubiquitination Ubiquitination Cascade SLF-amido-C2-COOH_PROTAC This compound-Linker-CRBN Ligand (PROTAC) Ternary_Complex FKBP12-PROTAC-CRBN Complex SLF-amido-C2-COOH_PROTAC->Ternary_Complex Binds FKBP12 FKBP12 (Target Protein) FKBP12->Ternary_Complex Binds CRBN_complex CRBN E3 Ligase Complex (CRBN, DDB1, Cul4A, Roc1) CRBN_complex->Ternary_Complex Binds E2 E2 (Ub-Conjugating Enzyme) Ternary_Complex->E2 Recruits Ub_FKBP12 Polyubiquitinated FKBP12 Ternary_Complex->Ub_FKBP12 E1 E1 (Ub-Activating Enzyme) E1->E2 Transfers Ub E2->Ub_FKBP12 Transfers Ub to FKBP12 Ub Ubiquitin Ub->E1 Activates Proteasome 26S Proteasome Ub_FKBP12->Proteasome Targets for Degradation Degradation Degraded FKBP12 (Peptides) Proteasome->Degradation Degrades

Caption: CRBN-mediated degradation of FKBP12 by a PROTAC.

Quantitative Data for FKBP12-Targeting PROTACs

The efficacy of a PROTAC is determined by several quantitative parameters, including its binding affinity to the target protein and the E3 ligase, and its ability to induce protein degradation, measured by the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation). While comprehensive comparative data for PROTACs using this compound with a wide range of E3 ligase ligands is not available in a single study, the following tables summarize available and representative data for FKBP12-targeting PROTACs.

Table 1: Quantitative Data for FKBP12-Targeting PROTACs

PROTAC NameE3 Ligase RecruitedTarget ProteinDC50DmaxCell LineReference
22-SLF FBXO22FKBP120.5 µM~89%A549[4]
dFKBP-1 Cereblon (CRBN)FKBP12Data not specifiedData not specifiedData not specified
RC32 Cereblon (CRBN)FKBP12Dose-dependent degradation observedData not specifiedMyeloma cells

Note: The ligand for the target protein in dFKBP-1 is specified as SLF, and in RC32 it is Rapamycin. These are included as representative examples of FKBP12-targeting PROTACs recruiting Cereblon.

Experimental Protocols

The characterization of PROTACs involves a series of in vitro and cellular assays to assess their mechanism of action and efficacy.

Ternary Complex Formation Assays

The formation of a stable ternary complex is a prerequisite for successful protein degradation. Several biophysical techniques can be used to characterize this complex.

ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters such as binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).

Protocol:

  • Preparation:

    • Prepare purified FKBP12, the E3 ligase complex (e.g., VHL-Elongin B-Elongin C), and the this compound-based PROTAC in a matched buffer to minimize heats of dilution.

    • Degas all solutions prior to use.

  • Binary Binding Experiments:

    • To determine the binding affinity of the PROTAC to FKBP12, titrate the PROTAC into a solution of FKBP12 in the ITC cell.

    • To determine the binding affinity of the PROTAC to the E3 ligase, titrate the PROTAC into a solution of the E3 ligase complex.

  • Ternary Complex Formation:

    • To measure the binding of FKBP12 to the pre-formed PROTAC:E3 ligase complex, titrate FKBP12 into a solution containing the PROTAC and the E3 ligase complex.

    • Alternatively, titrate the PROTAC into a solution containing both FKBP12 and the E3 ligase complex.

  • Data Analysis:

    • Analyze the titration data using appropriate binding models (e.g., one-site binding) to determine the thermodynamic parameters for each interaction.

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time, providing kinetic data (association and dissociation rates) and binding affinities.

Protocol:

  • Immobilization:

    • Immobilize either the purified FKBP12 or the E3 ligase complex onto a sensor chip.

  • Binding Analysis:

    • Flow a series of concentrations of the PROTAC over the immobilized protein to measure binary interaction.

    • To assess ternary complex formation, co-inject the PROTAC and the third binding partner (either FKBP12 or the E3 ligase complex) over the immobilized protein.

  • Data Analysis:

    • Fit the sensorgram data to appropriate kinetic models to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

Ubiquitination Assays

These assays confirm that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of the target protein.

This cell-free assay reconstitutes the ubiquitination cascade to directly assess the ubiquitination of the target protein.

Protocol:

  • Reaction Setup:

    • Combine purified FKBP12, E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP, and the E3 ligase complex in a reaction buffer.

    • Add the this compound-based PROTAC or a vehicle control.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

  • Detection:

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Separate the reaction products by SDS-PAGE and perform a Western blot using an antibody against FKBP12 or ubiquitin to visualize the formation of higher molecular weight polyubiquitinated FKBP12 species.

Protein Degradation Assays

These cellular assays are the ultimate measure of a PROTAC's efficacy.

Western blotting is a widely used method to quantify the levels of a specific protein in cell lysates.

Western_Blot_Workflow cluster_Cell_Culture Cell Culture and Treatment cluster_Protein_Analysis Protein Analysis Cell_Culture Culture Cells PROTAC_Treatment Treat with PROTAC (Dose-Response and Time-Course) Cell_Culture->PROTAC_Treatment Cell_Lysis Cell Lysis PROTAC_Treatment->Cell_Lysis Protein_Quantification Protein Quantification (e.g., BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Antibody_Incubation Primary and Secondary Antibody Incubation Transfer->Antibody_Incubation Detection Chemiluminescent Detection Antibody_Incubation->Detection Data_Analysis Data Analysis (Densitometry, DC50/Dmax Calculation) Detection->Data_Analysis

Caption: Experimental workflow for Western blot analysis of protein degradation.

Protocol:

  • Cell Treatment:

    • Plate cells and treat with increasing concentrations of the this compound-based PROTAC for a fixed time (e.g., 24 hours) to determine the DC50.

    • Treat cells with a fixed concentration of the PROTAC for various time points to assess the kinetics of degradation.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells and quantify the total protein concentration of each lysate.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with primary antibodies against FKBP12 and a loading control (e.g., GAPDH or β-actin).

    • Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the FKBP12 band intensity to the loading control.

    • Calculate the percentage of remaining FKBP12 relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Conclusion

This compound is a valuable chemical tool for the development of PROTACs targeting FKBP12. The choice of E3 ligase and its corresponding ligand is a critical determinant of the resulting PROTAC's degradation efficiency and cellular activity. This guide has provided an overview of the signaling pathways, a summary of available quantitative data, and detailed experimental protocols for the comprehensive evaluation of FKBP12-targeting PROTACs. The continued exploration of diverse E3 ligase ligands in conjunction with target-binding moieties like this compound will undoubtedly expand the therapeutic potential of targeted protein degradation.

References

An In-depth Technical Guide to the Structural Basis of Ligand-FKBP12 Interaction

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding the specific compound "SLF-amido-C2-COOH" is not available in the public domain. This guide will, therefore, focus on the well-characterized interactions of other synthetic and natural ligands with FK506-Binding Protein 12 (FKBP12) to provide a comprehensive understanding of the structural and molecular principles governing these interactions. The principles and methodologies described herein are directly applicable to the study of novel ligands like this compound.

Introduction to FKBP12 and its Ligands

FK506-Binding Protein 12 (FKBP12) is a small, ubiquitously expressed cytosolic protein that belongs to the immunophilin family.[1][2] It possesses peptidyl-prolyl isomerase (PPIase) activity, which catalyzes the cis-trans isomerization of proline residues in proteins, a rate-limiting step in protein folding.[2][3] Beyond this enzymatic function, FKBP12 is a crucial intracellular receptor for the immunosuppressive drugs tacrolimus (FK506) and rapamycin (sirolimus).[4]

The interaction of these ligands with FKBP12 is of significant pharmacological interest. The ligand-FKBP12 complex does not act on the protein's isomerase activity but instead forms a composite surface that gains new functions.

  • FK506-FKBP12 Complex: This complex binds to and inhibits the calcium-dependent phosphatase, calcineurin, which is a key enzyme in T-cell activation. This inhibition blocks T-cell proliferation and is the basis for FK506's use in preventing organ transplant rejection.

  • Rapamycin-FKBP12 Complex: This entity binds to the FKBP-rapamycin binding (FRB) domain of the mammalian Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival. This inhibitory action has applications in immunosuppression and oncology.

In addition to these natural products, a variety of synthetic ligands for FKBP12 have been developed. One such ligand is the Synthetic Ligand for FKBP (SLF) , which binds to FKBP12 with micromolar affinity and is often used as a chemical tool, for instance, as a component in Proteolysis Targeting Chimeras (PROTACs).

Structural Basis of Ligand Recognition

The binding of ligands to FKBP12 occurs in a well-defined, hydrophobic pocket. This pocket is primarily formed by a number of aromatic and aliphatic residues, including Tyr26, Phe36, Phe46, Phe48, Val55, Ile56, Trp59, Tyr82, and Phe99.

Crystal structures of FKBP12 in complex with ligands like FK506 and rapamycin reveal that the pipecolate moiety of these natural products fits snugly into this hydrophobic pocket. The rest of the molecule extends out from the pocket, creating the novel surface responsible for recruiting target proteins like calcineurin or mTOR. This "bifunctional" nature is a key principle of FKBP12-ligand action.

Structure-guided drug design has leveraged this understanding to create smaller, non-macrocyclic inhibitors that retain high affinity for FKBP12 by mimicking the key interactions within the binding pocket.

Quantitative Analysis of FKBP12-Ligand Interactions

The affinity of various ligands for FKBP12 has been quantified using several biophysical techniques. The dissociation constant (Kd) and the inhibition constant (Ki or IC50) are common metrics used to describe the strength of this interaction. A lower value indicates a higher affinity.

LigandBinding Affinity MetricValue (nM)TechniqueReference
RapamycinKd0.24Isothermal Titration Calorimetry (ITC)
RapamycinKi0.6Fluorescence Polarization (FP)
FK506Kd0.4Surface Plasmon Resonance (SPR)
Tacrolimus (FK506)KdSubnanomolarNot Specified
Synthetic Ligand (SLF)IC502,600Fluorescence Anisotropy (FA)
Shield-1Kd2.4Fluorescence Polarization (FP)
Shield-2Kd29Fluorescence Polarization (FP)
Compound 10fKi4.8Fluorescence Polarization (FP)

Note: Binding affinity values can vary depending on the specific experimental conditions, such as buffer composition, temperature, and the assay technique employed.

Key Experimental Protocols

Characterizing the interaction between a novel ligand and FKBP12 involves a suite of biophysical and structural biology techniques.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS).

Detailed Methodology:

  • Sample Preparation:

    • Express and purify recombinant human FKBP12.

    • Dialyze both the FKBP12 protein and the ligand (e.g., this compound) extensively against the same buffer (e.g., 50 mM Potassium Phosphate, pH 7.0) to minimize heats of dilution.

    • Accurately determine the concentrations of both protein and ligand. A typical starting concentration is ~40 µM for the protein in the sample cell and ~400 µM for the ligand in the syringe.

  • ITC Experiment:

    • Equilibrate the instrument to the desired temperature (e.g., 25°C).

    • Load the FKBP12 solution into the sample cell and the ligand solution into the titration syringe.

    • Perform an initial injection of a small volume (e.g., 0.5 µL) followed by a series of larger, spaced injections (e.g., 19 injections of 2 µL).

    • Monitor the differential power required to maintain zero temperature difference between the sample and reference cells.

  • Data Analysis:

    • Integrate the heat change peaks for each injection.

    • Perform a control titration (ligand into buffer) to determine the heat of dilution and subtract it from the experimental data.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to extract the Kd, n, and ΔH.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time. It provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd = kd/ka) can be calculated.

Detailed Methodology:

  • Chip Preparation:

    • Immobilize recombinant FKBP12 onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. The protein is covalently attached to the carboxymethylated dextran surface.

  • Binding Analysis:

    • Prepare a series of dilutions of the ligand in a suitable running buffer (e.g., HBS-EP).

    • Inject the ligand solutions over the FKBP12-functionalized surface at a constant flow rate.

    • Monitor the change in the SPR signal (measured in Resonance Units, RU) over time to generate sensorgrams for the association phase.

    • Switch back to flowing running buffer over the chip to monitor the dissociation phase.

  • Data Analysis:

    • Perform a reference subtraction using a blank channel to correct for bulk refractive index changes.

    • Globally fit the association and dissociation curves from the different ligand concentrations to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine ka and kd.

    • Calculate Kd from the ratio of the rate constants.

X-ray Crystallography

This technique provides a high-resolution, three-dimensional structure of the FKBP12-ligand complex, revealing the precise atomic interactions that mediate binding.

Detailed Methodology:

  • Complex Formation and Crystallization:

    • Prepare a highly pure and concentrated solution of the FKBP12-ligand complex.

    • Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) using techniques like hanging-drop or sitting-drop vapor diffusion. A common condition involves using polyethylene glycol (PEG) as a precipitant.

  • Data Collection:

    • Cryo-protect the resulting crystals and expose them to a high-intensity X-ray beam at a synchrotron source.

    • Collect diffraction data as the crystal is rotated in the beam.

  • Structure Determination and Refinement:

    • Process the diffraction data to determine the unit cell parameters and space group.

    • Solve the phase problem using molecular replacement with a known structure of FKBP12 as a search model.

    • Build the ligand into the resulting electron density map and refine the atomic coordinates of the entire complex against the experimental data to achieve a final, high-resolution structural model.

Signaling Pathways and Logical Relationships

FKBP12 and its ligands are involved in critical cellular signaling pathways. Diagrams generated using the DOT language illustrate these relationships.

FKBP12-Mediated Signaling

The binding of ligands like FK506 or rapamycin to FKBP12 initiates a "gain-of-function" mechanism, leading to the inhibition of downstream pathways.

FKBP12_Signaling cluster_complexes Ternary Complexes cluster_targets Downstream Targets FK506 FK506 (Tacrolimus) FKBP12 FKBP12 FK506_complex FK506-FKBP12 Complex FK506->FK506_complex Binds Rapamycin Rapamycin (Sirolimus) Rapa_complex Rapamycin-FKBP12 Complex Rapamycin->Rapa_complex Binds FKBP12->FK506_complex Binds FKBP12->Rapa_complex Binds Calcineurin Calcineurin FK506_complex->Calcineurin Inhibits mTOR mTOR Rapa_complex->mTOR Inhibits

FKBP12 Ligand-Induced Ternary Complex Formation and Action.
TGF-β Receptor Regulation by FKBP12

In the absence of ligands, FKBP12 plays a physiological role in regulating signaling pathways, such as the transforming growth factor-β (TGF-β) pathway. FKBP12 binds to the TGF-β type I receptor (TGF-βR1), keeping it in an inactive state and preventing leaky signaling.

TGFB_Regulation TGFB1 TGF-β1 Ligand TGFBR_complex TGF-β Receptor (Type I & II) TGFB1->TGFBR_complex Binds FKBP12 FKBP12 TGFBR_complex->FKBP12 Causes Dissociation p38_MAPK p38 MAPK Activation TGFBR_complex->p38_MAPK Activates FKBP12->TGFBR_complex Inhibits Basal Signaling p21 p21 Upregulation p38_MAPK->p21 CellCycleArrest G1 Cell Cycle Arrest p21->CellCycleArrest

Model of FKBP12 regulation of TGF-β receptor signaling.
General Experimental Workflow

The process of characterizing a novel FKBP12 ligand follows a logical progression from initial binding validation to detailed structural and cellular analysis.

Experimental_Workflow Start Novel Ligand (e.g., this compound) BindingAssay Initial Binding Validation (e.g., FP, NanoBRET) Start->BindingAssay Quantitative Quantitative Affinity Measurement (ITC, SPR) BindingAssay->Quantitative If positive Structural Structural Characterization (X-ray Crystallography, NMR) Quantitative->Structural Cellular Cellular Target Engagement & Functional Assays Structural->Cellular End Lead Optimization Cellular->End

Workflow for Characterizing a Novel FKBP12 Ligand.

References

The dTAG System: An In-Depth Technical Guide to SLF-amido-C2-COOH-Based Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, quantitative data, and experimental protocols related to the dTAG system, a powerful technology for inducing targeted protein degradation. A key component in the development of degraders for this system is the synthetic ligand for FKBP12 (SLF), from which molecules like SLF-amido-C2-COOH are derived. This guide clarifies the role of this moiety and details the application of the dTAG system in biomedical research.

Introduction: Correcting the Role of this compound

Initially, it is crucial to address a common point of confusion. While often associated with PROTACs that recruit the von Hippel-Lindau (VHL) E3 ligase, This compound is not a VHL ligand. Instead, it is a synthetic ligand for the FK506-binding protein 12 (FKBP12). Specifically, it serves as a crucial building block for the synthesis of heterobifunctional degraders used in the degradation tag (dTAG) system. The dTAG system is a chemical biology tool that enables the rapid and selective degradation of a protein of interest (POI) by tagging it with a mutant form of FKBP12.

The dTAG System: Mechanism of Action

The dTAG system is a three-component platform designed for the targeted degradation of proteins.[1][2][3] It overcomes the need to develop a specific binder for each protein of interest by using a universal "tag" and a corresponding degrader molecule.

The core components of the dTAG system are:

  • The FKBP12(F36V) Tag: A mutated version of the human FKBP12 protein. This single point mutation (F36V) creates a "hole" in the binding pocket that allows for the specific binding of a "bumped" ligand, which does not bind with high affinity to the wild-type FKBP12 protein.[1][4] This tag is genetically fused to the protein of interest (POI) at either the N- or C-terminus using techniques like CRISPR/Cas9-mediated knock-in.

  • The dTAG Degrader Molecule: A heterobifunctional molecule, such as dTAG-13, that acts as a bridge. One end of the degrader is a synthetic ligand for FKBP (SLF) derivative that selectively binds to the FKBP12(F36V) tag. The other end is a ligand for an E3 ubiquitin ligase, most commonly Cereblon (CRBN) or VHL.

  • An E3 Ubiquitin Ligase: The cellular machinery responsible for tagging proteins with ubiquitin for proteasomal degradation. The dTAG system typically hijacks either the CRL4-CRBN or the VHL E3 ligase complex.

The mechanism of action involves the dTAG degrader molecule inducing the formation of a ternary complex between the FKBP12(F36V)-tagged POI and the recruited E3 ligase. This proximity leads to the poly-ubiquitination of the POI by the E3 ligase, marking it for degradation by the 26S proteasome. The dTAG molecule is then released and can act catalytically to induce the degradation of further POI molecules.

dTAG_Signaling_Pathway cluster_Cell Cellular Environment cluster_E3 E3 Ubiquitin Ligase Complex (e.g., CRL4-CRBN) POI Protein of Interest (POI) Fusion_Protein POI-FKBP12(F36V) Fusion Protein FKBP12_tag FKBP12(F36V) Tag Poly_Ub Poly-ubiquitinated POI Fusion_Protein->Poly_Ub Ubiquitination dTAG_molecule dTAG Degrader (e.g., dTAG-13) dTAG_molecule->Fusion_Protein Binds to FKBP12(F36V) tag CRBN CRBN dTAG_molecule->CRBN Recruits E3 Ligase CUL4 CUL4 DDB1 DDB1 Rbx1 Rbx1 E2 E2-Ub E2->CRBN Ub Ubiquitin Proteasome 26S Proteasome Poly_Ub->Proteasome Recognition & Degradation Degraded_Fragments Degraded Peptides Proteasome->Degraded_Fragments

dTAG system signaling pathway.

Quantitative Data

The efficacy of dTAG molecules is determined by their binding affinities to the FKBP12(F36V) tag and the E3 ligase, as well as their ability to induce the degradation of the target protein in cells. The following tables summarize key quantitative data for dTAG-13, a widely used dTAG degrader derived from an SLF core structure.

Table 1: Binding Affinities of dTAG-13

MoleculeTargetAssayKd / IC50 (nM)Reference
dTAG-13FKBP12(F36V)AlphaScreen146.8
dTAG-13FKBP12 (Wild Type)AlphaScreen>25,000
dTAG-13CRBNAlphaScreen64.19

Table 2: Cellular Degradation Potency of dTAG-13 for Various FKBP12(F36V)-Tagged Proteins

Target ProteinCell LineTime (h)DC50 (nM)Dmax (%)Reference
BRD4(short)-FKBP12(F36V)MV4;111Potent degradation>90
FKBP12(F36V)-Nluc293FT4<100>90
ENL-FKBP12(F36V)MV4;111-4100-1000Significant
KRAS(G12V)-FKBP12(F36V)NIH/3T31-4100-1000Significant
HDAC1-FKBP12(F36V)-1-4100-1000Significant
MYC-FKBP12(F36V)-1-4100-1000Significant
EZH2-FKBP12(F36V)-1-4100-1000Significant
PLK1-FKBP12(F36V)-1-4100-1000Significant

Experimental Protocols

The characterization of dTAG molecules and the validation of the dTAG system involve a series of biochemical and cellular assays. Below are detailed methodologies for key experiments.

CRISPR/Cas9-Mediated Knock-in of the FKBP12(F36V) Tag

This protocol outlines the steps to endogenously tag a protein of interest with the FKBP12(F36V) sequence.

Materials:

  • CRISPR/Cas9 expression vector (e.g., pX459)

  • Donor plasmid containing the FKBP12(F36V) tag sequence flanked by homology arms (~800 bp) specific to the target gene's N- or C-terminus

  • Cell line of interest

  • Transfection reagent

  • Puromycin or other selection antibiotic

  • Genomic DNA extraction kit

  • PCR reagents and primers for genotyping

  • Sanger sequencing reagents

Protocol:

  • Design and Clone sgRNA: Design and clone a single guide RNA (sgRNA) targeting the genomic locus immediately adjacent to the start or stop codon of the POI into the CRISPR/Cas9 expression vector.

  • Construct Donor Plasmid: Clone the FKBP12(F36V) tag sequence into a donor plasmid, flanked by left and right homology arms corresponding to the genomic sequences upstream and downstream of the sgRNA target site.

  • Transfection: Co-transfect the sgRNA/Cas9 plasmid and the donor plasmid into the target cells using a suitable transfection method.

  • Selection: 24-48 hours post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin) to enrich for cells that have taken up the plasmids.

  • Single-Cell Cloning: After selection, plate the cells at a low density to obtain single-cell-derived colonies.

  • Genotyping: Expand individual clones and extract genomic DNA. Perform PCR using primers flanking the insertion site to screen for clones with the correct knock-in.

  • Sequence Verification: Confirm the correct in-frame insertion of the FKBP12(F36V) tag by Sanger sequencing of the PCR product from positive clones.

  • Western Blot Validation: Confirm the expression of the correctly sized fusion protein by Western blot using an antibody against the POI or an antibody against a co-tagged epitope (e.g., HA).

Ternary Complex Formation Assays

4.2.1. Time-Resolved Fluorescence Energy Transfer (TR-FRET)

This assay measures the proximity of the tagged POI and the E3 ligase in the presence of the dTAG molecule.

Materials:

  • Purified, tagged POI-FKBP12(F36V) (e.g., GST-tagged)

  • Purified, tagged E3 ligase complex (e.g., His-tagged CRBN/DDB1)

  • dTAG degrader molecule

  • TR-FRET donor antibody (e.g., anti-GST-Terbium)

  • TR-FRET acceptor antibody (e.g., anti-His-fluorescein)

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • Microplate reader with TR-FRET capability

Protocol:

  • Reagent Preparation: Prepare serial dilutions of the dTAG degrader molecule. Prepare working solutions of the tagged proteins and antibodies in assay buffer.

  • Assay Plate Setup: In a 384-well plate, add the tagged POI-FKBP12(F36V), the tagged E3 ligase complex, and the dTAG degrader at various concentrations.

  • Antibody Addition: Add the donor and acceptor antibodies to the wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to allow for ternary complex formation.

  • Measurement: Read the plate on a microplate reader using TR-FRET settings (e.g., excitation at 340 nm, emission at 520 nm and 495 nm).

  • Data Analysis: Calculate the TR-FRET ratio (Acceptor emission / Donor emission) and plot it against the degrader concentration to determine the concentration at which half-maximal complex formation occurs (EC50).

4.2.2. Surface Plasmon Resonance (SPR)

SPR is used to measure the kinetics and affinity of binary and ternary complex formation.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Purified E3 ligase complex (for immobilization)

  • Purified POI-FKBP12(F36V)

  • dTAG degrader molecule

  • Immobilization reagents (e.g., EDC/NHS)

  • Running buffer (e.g., HBS-EP+)

Protocol:

  • Immobilization: Immobilize the E3 ligase complex onto the sensor chip surface.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the dTAG degrader over the immobilized E3 ligase surface to measure the binary binding kinetics (kon, koff) and affinity (KD).

    • Inject a series of concentrations of the POI-FKBP12(F36V) alone to confirm no direct interaction with the E3 ligase.

  • Ternary Complex Analysis:

    • Prepare a series of concentrations of the dTAG degrader pre-incubated with a saturating concentration of the POI-FKBP12(F36V).

    • Inject these mixtures over the immobilized E3 ligase surface to measure the ternary complex formation kinetics and affinity.

  • Data Analysis: Fit the sensorgrams to appropriate binding models to determine the kinetic and affinity constants for both binary and ternary interactions. Calculate the cooperativity (alpha) factor.

Cellular Protein Degradation Assays

4.3.1. Western Blotting

This is a standard method to visualize and semi-quantify the degradation of the target protein.

Materials:

  • FKBP12(F36V)-tagged cell line

  • dTAG degrader molecule

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Primary antibodies (against POI and a loading control like GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Protocol:

  • Cell Treatment: Plate the cells and treat with a range of concentrations of the dTAG degrader for a specified time course (e.g., 2, 4, 8, 24 hours).

  • Cell Lysis: Harvest the cells, wash with PBS, and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Normalize protein amounts, run on an SDS-PAGE gel, and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies, followed by HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize the bands using a chemiluminescent substrate and quantify the band intensities to determine the extent of protein degradation relative to the loading control. Calculate DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

4.3.2. HiBiT Lytic Detection Assay

This is a quantitative, high-throughput method to measure protein degradation.

Materials:

  • Cell line with the POI endogenously tagged with HiBiT and FKBP12(F36V)

  • dTAG degrader molecule

  • Nano-Glo® HiBiT Lytic Detection System (containing LgBiT protein and furimazine substrate)

  • Luminometer

Protocol:

  • Cell Treatment: Plate the HiBiT-tagged cells in a multi-well plate and treat with serial dilutions of the dTAG degrader.

  • Lysis and Detection: Add the Nano-Glo® HiBiT Lytic Reagent to the wells. This reagent lyses the cells and contains the LgBiT protein and substrate.

  • Incubation: Incubate at room temperature for 10 minutes to allow for the formation of the luminescent HiBiT-LgBiT complex.

  • Measurement: Read the luminescence on a plate-based luminometer.

  • Data Analysis: Normalize the luminescence signal to a vehicle control and plot against the degrader concentration to determine DC50 and Dmax values.

Mandatory Visualizations

Experimental_Workflow cluster_Design 1. System Design & Construction cluster_Biochem 2. Biochemical Characterization cluster_Cellular 3. Cellular Evaluation cluster_InVivo 4. In Vivo Validation A1 Design sgRNA for POI A2 Construct Donor Plasmid with FKBP12(F36V) tag A1->A2 A3 CRISPR/Cas9-mediated Knock-in A2->A3 A4 Validate Tagged Cell Line (Genotyping, Sequencing, Western Blot) A3->A4 B1 Synthesize dTAG Degrader A4->B1 B2 Binding Affinity Assays (SPR, TR-FRET, AlphaScreen) B1->B2 B3 Ternary Complex Formation B2->B3 C1 Treat Tagged Cells with dTAG Degrader B3->C1 C2 Degradation Assays (Western Blot, HiBiT) C1->C2 C3 Determine DC50 & Dmax C2->C3 C4 Functional Assays C3->C4 D1 Animal Model with Tagged POI C4->D1 D2 Administer dTAG Degrader D1->D2 D3 Assess Target Degradation in Tissues D2->D3 D4 Evaluate Phenotypic Effects D3->D4

Experimental workflow for the dTAG system.

Logical_Relationship PROTAC dTAG Degrader Molecule Warhead FKBP12(F36V) Ligand (e.g., SLF derivative) PROTAC->Warhead Comprises Linker Linker PROTAC->Linker Comprises E3_Ligand E3 Ligase Ligand (e.g., Thalidomide for CRBN) PROTAC->E3_Ligand Comprises Ternary_Complex Ternary Complex (POI-dTAG-E3) PROTAC->Ternary_Complex POI_Tag POI-FKBP12(F36V) (Target Protein) Warhead->POI_Tag Binds to E3_Complex E3 Ligase Complex (e.g., CRL4-CRBN) E3_Ligand->E3_Complex Binds to POI_Tag->Ternary_Complex E3_Complex->Ternary_Complex

References

A Comprehensive Guide to the In Vitro Assessment of PROTACs: Methodologies and Data Interpretation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target previously "undruggable" proteins by harnessing the cell's own ubiquitin-proteasome system for selective protein degradation.[1][2][3] A PROTAC is a heterobifunctional molecule comprising a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase is the cornerstone of PROTAC-mediated protein degradation.[3] This proximity induces the E3 ligase to ubiquitinate the POI, marking it for degradation by the proteasome.

This technical guide provides a comprehensive overview of the core in vitro assays and methodologies essential for the preliminary assessment of novel PROTACs. While this document focuses on general principles and widely applicable techniques, it is important to note that specific data for "SLF-amido-C2-COOH based PROTACs" is not publicly available at the time of writing. The experimental protocols and data presented herein are therefore exemplary and should be adapted for the specific target and PROTAC molecule under investigation.

Core Signaling Pathway: PROTAC Mechanism of Action

The fundamental mechanism of action for a PROTAC involves several key steps, beginning with the formation of a ternary complex and culminating in the degradation of the target protein. This process is catalytic, as the PROTAC molecule is released after degradation and can engage another target protein molecule.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ternary POI-PROTAC-E3 Ternary Complex Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Recruited Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Proteasome->PROTAC Release & Recycle Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: General mechanism of PROTAC-mediated protein degradation.

Data Presentation: Quantitative Assessment of PROTAC Efficacy

The in vitro evaluation of PROTACs generates a variety of quantitative data that are crucial for comparing the efficacy and potency of different molecules. Summarizing this data in a structured format is essential for clear interpretation and decision-making.

Table 1: Exemplary In Vitro Efficacy Data for Representative PROTACs

PROTAC NameTarget ProteinE3 Ligase LigandCell LineDC50 (nM)Dmax (%)Binding Affinity (Kd, nM) to TargetBinding Affinity (Kd, nM) to E3 LigaseReference
MZ1BRD4VHLHeLa13>901 (to BRD4 BD2)29
ARV-110Androgen ReceptorCereblonVCaP1>95N/AN/AFictional Example
Compound XFLT3VHLMV-4-115~90N/AN/A
dBET1BET familyCereblon293T4>80N/AN/A

Note: Data presented are examples from various sources and for illustrative purposes. N/A indicates data not available in the cited source.

Experimental Protocols

Detailed and reproducible experimental protocols are the foundation of a robust in vitro assessment of PROTACs. Below are methodologies for key experiments.

Protocol 1: DC50 and Dmax Determination by Western Blotting

This protocol outlines the steps to determine the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) of a target protein in a cellular context.

Materials:

  • Cell line expressing the target protein (e.g., MV-4-11 for FLT3)

  • Cell culture medium and supplements

  • PROTAC of interest

  • DMSO (vehicle control)

  • Protease and phosphatase inhibitor cocktails

  • RIPA lysis buffer

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. The final concentration range should typically span from sub-nanomolar to micromolar. Also, prepare a vehicle control (DMSO).

  • Incubation: Remove the old medium from the cells and add the medium containing the different PROTAC concentrations or the vehicle control. Incubate for a predetermined time (e.g., 18-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the target protein band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of remaining target protein for each PROTAC concentration relative to the vehicle control (set to 100%).

    • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.

    • Fit the data to a four-parameter logistic (4PL) curve to determine the DC50 and Dmax values.

Protocol 2: In Vitro Ubiquitination Assay

This assay biochemically validates that the PROTAC can induce the ubiquitination of the target protein in the presence of the E3 ligase.

Materials:

  • Recombinant purified target protein (POI)

  • Recombinant purified E3 ligase complex (e.g., VHL-ElonginB-ElonginC or Cereblon-DDB1)

  • Recombinant E1 activating enzyme

  • Recombinant E2 conjugating enzyme

  • Ubiquitin

  • ATP

  • Ubiquitination buffer

  • PROTAC of interest

  • SDS-PAGE and Western blotting reagents as described in Protocol 1

  • Anti-ubiquitin antibody

Procedure:

  • Reaction Setup: In a microcentrifuge tube, assemble the ubiquitination reaction mixture containing ubiquitination buffer, ATP, E1, E2, E3 ligase complex, target protein, and ubiquitin.

  • PROTAC Addition: Add the PROTAC at various concentrations to the reaction mixtures. Include a no-PROTAC control.

  • Incubation: Incubate the reactions at 37°C for 1-2 hours.

  • Reaction Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

  • Western Blotting:

    • Perform SDS-PAGE and Western blotting as described in Protocol 1.

    • Probe the membrane with an antibody against the target protein to observe a high molecular weight smear or distinct bands corresponding to ubiquitinated protein.

    • Alternatively, probe with an anti-ubiquitin antibody after immunoprecipitation of the target protein.

  • Data Analysis: Analyze the intensity of the ubiquitinated protein bands to assess the concentration-dependent effect of the PROTAC on target ubiquitination.

Protocol 3: Ternary Complex Formation Assay using Surface Plasmon Resonance (SPR)

SPR is a biophysical technique used to measure the binding kinetics and affinity of the binary and ternary complexes.

Materials:

  • SPR instrument and sensor chips (e.g., CM5 chip)

  • Recombinant purified E3 ligase (e.g., His-tagged VHL complex)

  • Recombinant purified target protein (POI)

  • PROTAC of interest

  • SPR running buffer

Procedure:

  • E3 Ligase Immobilization: Immobilize the His-tagged E3 ligase onto the sensor chip surface.

  • Binary Interaction (PROTAC to E3): Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to measure the binding affinity (Kd) of this binary interaction.

  • Binary Interaction (PROTAC to POI): This can be done by immobilizing the POI and flowing the PROTAC over, or in solution if the POI is tagged.

  • Ternary Complex Formation:

    • Inject a constant concentration of the target protein mixed with varying concentrations of the PROTAC over the immobilized E3 ligase.

    • An increase in the SPR signal compared to the injection of the target protein alone indicates the formation of the ternary complex.

  • Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants, and calculate the equilibrium dissociation constant (Kd) for both binary and ternary interactions. The cooperativity of the ternary complex formation can also be assessed.

Mandatory Visualizations

Experimental Workflow for In Vitro PROTAC Assessment

The systematic evaluation of a novel PROTAC follows a logical progression from biochemical validation to cellular characterization.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Binding Binary & Ternary Complex Binding Affinity (SPR, ITC) Ubiquitination In Vitro Ubiquitination Assay Binding->Ubiquitination Degradation Target Degradation (Western Blot, In-Cell ELISA) Determine DC50 & Dmax Ubiquitination->Degradation Viability Cell Viability/Cytotoxicity Assay Degradation->Viability OffTarget Off-Target Analysis (Proteomics) Viability->OffTarget Optimization Lead Optimization OffTarget->Optimization Start Novel PROTAC Synthesis Start->Binding

Caption: A typical experimental workflow for in vitro PROTAC evaluation.

Logical Relationship of PROTAC Components

The efficacy of a PROTAC is dependent on the interplay between its three core components.

PROTAC_Components cluster_components PROTAC Components PROTAC PROTAC Molecule Warhead Warhead Ligand (Binds to POI) Linker Linker Warhead->Linker POI Protein of Interest (POI) Warhead->POI Binds E3_Ligand E3 Ligase Ligand Linker->E3_Ligand Ternary Productive Ternary Complex Linker->Ternary Enables Formation E3 E3 Ligase E3_Ligand->E3 Binds POI->Ternary E3->Ternary

Caption: Relationship between the core components of a PROTAC molecule.

Conclusion

The in vitro assessment of PROTACs is a multifaceted process that requires a combination of biochemical and cell-based assays to thoroughly characterize their mechanism of action and efficacy. By systematically evaluating binary and ternary complex formation, target ubiquitination, and cellular protein degradation, researchers can gain critical insights into the structure-activity relationships of novel PROTACs. The determination of key parameters such as DC50 and Dmax allows for the rank-ordering of compounds and guides the lead optimization process. While specific details for this compound based PROTACs remain elusive in the public domain, the principles and protocols outlined in this guide provide a robust framework for the evaluation of any novel PROTAC, paving the way for the development of next-generation targeted protein degraders.

References

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis using SLF-amido-C2-COOH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[3] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex between the POI and the E3 ligase, which is essential for subsequent ubiquitination and proteasomal degradation.

This document provides a detailed, step-by-step protocol for the synthesis of a PROTAC utilizing the SLF-amido-C2-COOH linker. This linker features a terminal carboxylic acid that can be readily coupled to an amine-functionalized E3 ligase ligand, such as a derivative of the von Hippel-Lindau (VHL) E3 ligase ligand. The protocol herein describes a modular synthetic approach, which is a common and versatile strategy for PROTAC assembly.

General Principles of PROTAC Synthesis

The synthesis of PROTACs is typically a modular process involving the separate synthesis or acquisition of the three core components—the POI ligand, the E3 ligase ligand, and the linker—followed by their sequential coupling. Amide bond formation is one of the most common and robust methods for connecting these components. Standard peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine), are frequently employed to facilitate this reaction.

The general workflow for the synthesis of a PROTAC using an amine-bearing E3 ligase ligand and the this compound linker is depicted below.

G cluster_0 Step 1: Activation of Linker cluster_1 Step 2: Coupling with E3 Ligase Ligand cluster_2 Step 3: Purification and Characterization a This compound b HATU, DIPEA in DMF a->b c Activated Ester Intermediate b->c d Amine-functionalized E3 Ligase Ligand (e.g., VHL-amine) c->d Amide Bond Formation e PROTAC Precursor (SLF-Linker-E3 Ligase) d->e f Purification (e.g., Preparative HPLC) e->f g Characterization (LC-MS, NMR) f->g h Final PROTAC g->h

Figure 1: A generalized workflow for the synthesis of a PROTAC using this compound.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a hypothetical PROTAC targeting a protein of interest (POI) for which a ligand with a suitable attachment point is available, and utilizing a VHL E3 ligase ligand.

Materials and Reagents
  • This compound

  • Amine-functionalized VHL E3 ligase ligand (e.g., (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Trifluoroacetic acid (TFA)

  • Solvents for chromatography (e.g., HPLC-grade acetonitrile and water)

Step 1: Amide Coupling of this compound with Amine-Functionalized VHL Ligand

This protocol describes the direct coupling of the carboxylic acid of the linker to the amine of the VHL ligand.

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Activation: To the stirred solution, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling: To this activated mixture, add a solution of the amine-functionalized VHL E3 ligase ligand (1.1 equivalents) in a minimal amount of anhydrous DMF.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 12-24 hours).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude PROTAC.

Step 2: Purification of the Final PROTAC

The crude PROTAC is purified by preparative high-performance liquid chromatography (HPLC) to obtain the final product of high purity.

  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent, such as DMSO or DMF, and filter through a 0.22 µm syringe filter.

  • Preparative HPLC: Purify the crude product using a preparative reverse-phase HPLC system with a suitable column (e.g., C18). A gradient of water and acetonitrile, both containing 0.1% TFA, is commonly used as the mobile phase.

  • Fraction Collection and Analysis: Collect fractions corresponding to the desired product peak. Analyze the purity of the collected fractions by analytical LC-MS.

  • Lyophilization: Combine the pure fractions and lyophilize to obtain the final PROTAC as a solid.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and characterization of a hypothetical PROTAC synthesized using the described protocol.

Table 1: Summary of Synthetic Yield and Purity

ParameterValue
Starting Material (this compound) 50 mg
Final PROTAC Yield 35 mg
Overall Yield 45%
Purity (by analytical HPLC at 254 nm) >98%

Table 2: Characterization Data

TechniqueResult
LC-MS Expected [M+H]⁺ peak observed
¹H NMR (400 MHz, DMSO-d₆) Peaks consistent with the proposed structure
High-Resolution Mass Spectrometry (HRMS) Calculated and found mass values within 5 ppm

Signaling Pathway Diagram

The following diagram illustrates the general mechanism of action of a PROTAC, leading to the degradation of a target protein of interest (POI).

G cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Ubiquitination Proteasome Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Ternary_Complex->PROTAC Recycled Ternary_Complex->Proteasome Targeting

References

Application Notes and Protocols for Bioconjugation of SLF-amido-C2-COOH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed protocols and strategies for the covalent attachment of the small molecule SLF-amido-C2-COOH to a linker molecule. The primary reactive handle on this compound is its terminal carboxylic acid (-COOH) group[1]. The most robust and widely used method for conjugating a carboxyl-containing molecule to an amine-containing linker is through carbodiimide chemistry, specifically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS).[2][3] This method results in the formation of a stable amide bond between the this compound and the linker.

Chemical Structure of this compound

The chemical structure of this compound, as identified in the PubChem database (CID 121427834), is presented below. The key functional group for the bioconjugation strategies discussed herein is the terminal carboxylic acid.

IUPAC Name: 4-[3-[(1R)-3-(3,4-dimethoxyphenyl)-1-[(2S)-1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carbonyl]oxypropyl]anilino]-4-oxobutanoic acid[1] Molecular Formula: C34H44N2O9[1]

Principle of EDC/NHS-Mediated Amide Coupling

The conjugation of this compound to an amine-containing linker is a two-step process facilitated by EDC and NHS.

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate.

  • Formation of a Stable NHS Ester and Amine Reaction: This intermediate is unstable in aqueous solutions and can hydrolyze. To increase the efficiency of the reaction, NHS is added to react with the O-acylisourea intermediate, forming a more stable NHS ester. This amine-reactive ester then readily reacts with a primary amine on the linker molecule to form a stable amide bond, releasing NHS as a byproduct.

The use of sulfo-NHS is recommended for reactions conducted in aqueous buffers to improve the water solubility of the activated intermediate.

Experimental Protocols

This section provides a detailed protocol for the conjugation of this compound to a generic amine-containing linker (Linker-NH2).

Materials and Reagents
  • This compound

  • Amine-containing linker (Linker-NH2)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysulfosuccinimide (sulfo-NHS)

  • Conjugation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5

  • Reaction Solvent (if needed for dissolving this compound): Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Purification equipment: Dialysis tubing, size exclusion chromatography (SEC) column, or HPLC system.

Protocol: Two-Step EDC/Sulfo-NHS Conjugation

This two-step protocol is generally preferred as it allows for the activation of this compound separately before the addition of the amine-containing linker, providing better control over the reaction.

Step 1: Activation of this compound

  • Dissolve this compound in a minimal amount of DMF or DMSO.

  • Dilute the dissolved this compound to the desired final concentration in the Conjugation Buffer.

  • Prepare fresh solutions of EDC and sulfo-NHS in the Conjugation Buffer.

  • Add a 10-fold molar excess of EDC and a 25-fold molar excess of sulfo-NHS to the this compound solution.

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

Step 2: Conjugation to Amine-Linker and Quenching

  • Dissolve the amine-containing linker in the Conjugation Buffer.

  • Add the linker solution to the activated this compound solution. A 1:1 to 1:5 molar ratio of activated this compound to linker is a good starting point.

  • Allow the reaction to proceed for 2 hours at room temperature, or overnight at 4°C, with gentle stirring.

  • To stop the reaction, add the Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes. This will hydrolyze any unreacted NHS esters.

Step 3: Purification of the Conjugate

  • Remove unreacted small molecules and byproducts by dialysis against an appropriate buffer (e.g., PBS).

  • Alternatively, purify the conjugate using size exclusion chromatography (SEC) or reverse-phase HPLC.

  • Characterize the final conjugate using appropriate analytical techniques such as mass spectrometry (MS) and NMR spectroscopy to confirm the successful conjugation and assess purity.

Data Presentation: Properties of Common Amine-Reactive Crosslinkers

The choice of linker is critical and depends on the specific application. The following table summarizes the properties of some common amine-reactive crosslinkers that could be adapted for conjugation with an activated this compound.

Crosslinker AbbreviationMolecular Weight ( g/mol )Spacer Arm Length (Å)Cleavable?Water-Soluble?Membrane Permeable?
Homobifunctional
DSS256.211.4NoNoYes
BS3572.511.4NoYesNo
DSP404.512.0Yes (Thiol)NoYes
DTSSP608.512.0Yes (Thiol)YesNo
Heterobifunctional
SMCC334.38.3NoNoYes
Sulfo-SMCC436.48.3NoYesNo
SPDP312.46.8Yes (Thiol)NoYes
Sulfo-LC-SPDP514.615.7Yes (Thiol)YesNo

Data adapted from various sources providing information on crosslinker properties.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the two-step EDC/sulfo-NHS conjugation of this compound to an amine-containing linker.

G cluster_0 Step 1: Activation cluster_1 Step 2: Conjugation cluster_2 Step 3: Purification A Dissolve this compound in appropriate solvent B Add EDC and Sulfo-NHS in Conjugation Buffer A->B C Incubate for 15-30 min at room temperature B->C D Add Amine-Linker C->D Activated This compound E Incubate for 2 hours at RT or overnight at 4°C D->E F Quench reaction with Tris or Hydroxylamine E->F G Purify conjugate via Dialysis, SEC, or HPLC F->G Crude Conjugate H Characterize final conjugate (e.g., MS, NMR) G->H

Caption: Workflow for EDC/sulfo-NHS mediated conjugation.

Chemical Reaction Pathway

This diagram illustrates the chemical reaction mechanism for the EDC/sulfo-NHS mediated conjugation of this compound to an amine-containing linker.

G cluster_reaction EDC/Sulfo-NHS Reaction Pathway This compound This compound O-acylisourea O-acylisourea intermediate (unstable) This compound->O-acylisourea + EDC EDC EDC->O-acylisourea Sulfo-NHS_ester Amine-reactive Sulfo-NHS ester O-acylisourea->Sulfo-NHS_ester + Sulfo-NHS Sulfo-NHS Sulfo-NHS Conjugate SLF-Linker Conjugate (Stable Amide Bond) Sulfo-NHS_ester->Conjugate + Linker-NH2 Amine_Linker Linker-NH2

Caption: EDC/sulfo-NHS conjugation chemistry.

References

Application Notes and Protocols for Solid-Phase Synthesis of PROTACs using SLF-amido-C2-COOH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1] They consist of two ligands connected by a linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome. The linker plays a critical role in the efficacy of a PROTAC, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase).

Solid-phase synthesis has emerged as a powerful strategy for the rapid and efficient construction of PROTAC libraries.[2][3] This approach simplifies purification by immobilizing the growing PROTAC molecule on a solid support, allowing for the use of excess reagents to drive reactions to completion, with subsequent removal by simple washing steps.

This document provides detailed application notes and protocols for the incorporation of SLF-amido-C2-COOH, a ligand for the FK506-binding protein 12 (FKBP12), into a PROTAC construct using solid-phase synthesis.[4] The protocols described herein utilize standard Fmoc-based solid-phase chemistry, which is widely accessible in medicinal chemistry laboratories.

Principle of the Method

The solid-phase synthesis of an FKBP12-targeting PROTAC using this compound will be performed on a Rink Amide resin, which will yield a C-terminally amidated PROTAC upon cleavage. The general strategy involves the sequential assembly of the PROTAC on the solid support. An appropriate E3 ligase ligand-linker conjugate with a terminal Fmoc-protected amine is first synthesized and then loaded onto the resin. Following Fmoc deprotection to reveal a free amine, the this compound "warhead" is coupled to the resin-bound linker. Finally, the completed PROTAC is cleaved from the resin and deprotected using a strong acid cocktail.

Experimental Protocols

Materials and Reagents
  • Rink Amide resin (0.5-1.0 mmol/g loading capacity)

  • Fmoc-linker-E3 Ligase Ligand (e.g., Fmoc-PEGn-Pomalidomide)

  • This compound

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), anhydrous

  • Piperidine

  • N,N-Diisopropylethylamine (DIPEA)

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water (H₂O)

  • Diethyl ether, cold

  • Solid-phase synthesis vessel

  • Shaker or vortexer

  • HPLC system for purification and analysis

  • Mass spectrometer for characterization

Protocol 1: Resin Preparation and Swelling
  • Place the Rink Amide resin (100 mg, 0.1 mmol assuming 1.0 mmol/g loading) in a solid-phase synthesis vessel.

  • Add DMF (2 mL) to the resin.

  • Swell the resin by shaking gently for 1-2 hours at room temperature.

  • Drain the DMF from the vessel.

Protocol 2: Fmoc-Linker-E3 Ligase Loading
  • Fmoc Deprotection of Resin:

    • Add a solution of 20% piperidine in DMF (2 mL) to the swollen resin.

    • Shake for 5 minutes at room temperature and drain.

    • Add a fresh 2 mL of 20% piperidine in DMF solution.

    • Shake for an additional 15-20 minutes at room temperature.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL) and DCM (3 x 2 mL) to remove all traces of piperidine.

  • Coupling of Fmoc-Linker-E3 Ligase:

    • In a separate vial, dissolve the Fmoc-linker-E3 Ligase Ligand (0.2 mmol, 2.0 eq) and HATU (76 mg, 0.2 mmol, 2.0 eq) in DMF (1.5 mL).

    • Add DIPEA (68 µL, 0.4 mmol, 4.0 eq) to the solution and vortex briefly.

    • Immediately add the activated linker solution to the deprotected resin.

    • Shake the reaction mixture at room temperature for 2-4 hours.

    • Drain the coupling solution and wash the resin with DMF (5 x 2 mL) and DCM (3 x 2 mL).

Protocol 3: Fmoc Deprotection of the Linker
  • Add 20% piperidine in DMF (2 mL) to the resin from the previous step.

  • Shake for 5 minutes at room temperature and drain.

  • Add a fresh portion of 20% piperidine in DMF (2 mL).

  • Shake for an additional 15-20 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL) and DCM (3 x 2 mL). The resin now has a free amine ready for coupling with this compound.

Protocol 4: Coupling of this compound
  • In a separate vial, dissolve this compound (125 mg, 0.2 mmol, 2.0 eq) and HATU (76 mg, 0.2 mmol, 2.0 eq) in DMF (1.5 mL).[5]

  • Add DIPEA (68 µL, 0.4 mmol, 4.0 eq) to the solution and vortex briefly.

  • Immediately add the activated this compound solution to the resin with the free amine.

  • Shake the reaction mixture at room temperature for 4-6 hours, or until a Kaiser test indicates the absence of free amines.

  • Drain the coupling solution and wash the resin with DMF (5 x 2 mL) and DCM (3 x 2 mL).

  • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

Protocol 5: Cleavage and Deprotection
  • Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O. (CAUTION: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment).

  • Add the cleavage cocktail (2 mL) to the dry resin in the reaction vessel.

  • Shake the mixture at room temperature for 2-3 hours.

  • Filter the solution to separate the resin, collecting the filtrate in a clean centrifuge tube.

  • Wash the resin with an additional small portion of the cleavage cocktail (0.5 mL) and combine the filtrates.

  • Concentrate the TFA solution under a gentle stream of nitrogen.

  • Precipitate the crude PROTAC by adding cold diethyl ether (10 mL) to the concentrated filtrate.

  • Centrifuge the mixture to pellet the solid product.

  • Decant the ether and wash the pellet with another portion of cold diethyl ether.

  • Dry the crude PROTAC under vacuum.

Protocol 6: Purification and Analysis
  • Dissolve the crude PROTAC in a suitable solvent (e.g., DMSO/water or acetonitrile/water).

  • Purify the PROTAC using preparative reverse-phase HPLC.

  • Analyze the purified fractions by LC-MS to confirm the identity and purity of the final product.

  • Lyophilize the pure fractions to obtain the final PROTAC as a white solid.

Data Presentation

Table 1: Summary of Reaction Conditions for Solid-Phase PROTAC Synthesis

StepReagents and SolventsEquivalents (relative to resin loading)Reaction TimeTemperature
Resin Swelling Rink Amide Resin, DMF-1-2 hoursRoom Temperature
Fmoc Deprotection 20% Piperidine in DMF-2 x (5 + 15 min)Room Temperature
Linker-E3 Ligase Loading Fmoc-Linker-E3 Ligase, HATU, DIPEA, DMF2.0 / 2.0 / 4.02-4 hoursRoom Temperature
Linker Fmoc Deprotection 20% Piperidine in DMF-2 x (5 + 15 min)Room Temperature
This compound Coupling This compound, HATU, DIPEA, DMF2.0 / 2.0 / 4.04-6 hoursRoom Temperature
Cleavage & Deprotection TFA / TIS / H₂O (95:2.5:2.5)-2-3 hoursRoom Temperature

Visualizations

PROTAC_Synthesis_Workflow start Start: Rink Amide Resin swell 1. Swell Resin in DMF start->swell deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 load_linker 3. Couple Fmoc-Linker-E3 Ligase (HATU, DIPEA) deprotect1->load_linker deprotect2 4. Fmoc Deprotection (20% Piperidine/DMF) load_linker->deprotect2 couple_slf 5. Couple this compound (HATU, DIPEA) deprotect2->couple_slf cleave 6. Cleave from Resin (TFA/TIS/H2O) couple_slf->cleave purify 7. Purify PROTAC (HPLC) cleave->purify end Final PROTAC purify->end

Caption: Workflow for the solid-phase synthesis of an FKBP12-targeting PROTAC.

PROTAC_Structure cluster_0 PROTAC Structure SLF This compound (FKBP12 Ligand) Linker Linker SLF->Linker E3 E3 Ligase Ligand (e.g., Pomalidomide) Linker->E3

Caption: General structure of the synthesized heterobifunctional PROTAC molecule.

Ternary_Complex POI FKBP12 (POI) PROTAC PROTAC POI->PROTAC binds E3 E3 Ligase E3->PROTAC binds

Caption: PROTAC-mediated formation of the ternary complex between FKBP12 and an E3 ligase.

References

Application Notes and Protocols for Amide Bond Formation: A General Approach for SLF-Amido-C2-COOH Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Amide bonds are fundamental linkages in a vast array of molecules, from pharmaceuticals to biological macromolecules like proteins. The formation of an amide bond, typically through the condensation of a carboxylic acid and an amine, is a cornerstone of organic synthesis. While the direct reaction requires high temperatures, a variety of coupling reagents have been developed to facilitate this transformation under milder conditions. This document provides a detailed overview of common reaction conditions and a general protocol for the synthesis of a target molecule, hypothetically designated as "SLF-amido-C2-COOH," via amide bond formation. The "SLF" portion is assumed to be an amine-containing fragment, and "C2-COOH" represents a dicarboxylic acid, such as oxalic or malonic acid. Researchers should adapt this general guidance to their specific substrates.

General Principles of Amide Bond Formation

The synthesis of an amide from a carboxylic acid and an amine typically involves the activation of the carboxylic acid to form a more reactive intermediate.[1] This activated species is then susceptible to nucleophilic attack by the amine. Common activating agents, also known as coupling reagents, include carbodiimides (like DCC), phosphonium salts (like PyBOP), and aminium/uronium salts (like HATU and HBTU). The choice of coupling reagent, solvent, and base can significantly impact the reaction's efficiency, yield, and the preservation of stereochemical integrity, particularly when dealing with chiral molecules.

Comparative Data of Common Coupling Reagents

The selection of the appropriate coupling reagent is critical for successful amide bond formation. The table below summarizes key characteristics of several widely used coupling reagents to aid in this selection process.

Coupling ReagentCommon AdditivesTypical BaseSolventsKey AdvantagesPotential Drawbacks
HATU None requiredDIPEA, TEADMF, NMP, CH₂Cl₂High efficiency, fast reaction times, low epimerizationHigher cost, potential for side reactions with primary amines
HBTU HOBtDIPEA, TEADMF, NMP, CH₂Cl₂Good yields, relatively inexpensiveCan cause epimerization in sensitive substrates
EDC·HCl HOBt, DMAPDIPEA, TEA, NMMDMF, CH₂Cl₂, H₂OWater-soluble byproducts, useful in aqueous mediaCan lead to O-acylisourea rearrangement
DCC HOBt, DMAPNone typically requiredCH₂Cl₂, THFInexpensive, effectiveForms insoluble dicyclohexylurea (DCU) byproduct which can be difficult to remove, can cause significant epimerization
PyBOP None requiredDIPEA, TEADMF, CH₂Cl₂High yields, low epimerizationPhosphonium byproducts can be difficult to remove

Experimental Protocol: General Procedure for Amide Coupling

This protocol describes a general method for the amide coupling of an "SLF-amine" with a "C2-dicarboxylic acid" using HATU as the coupling reagent.

Materials:

  • SLF-amine

  • C2-dicarboxylic acid

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the C2-dicarboxylic acid (1.0 equivalent).

  • Dissolution: Dissolve the carboxylic acid in anhydrous DMF.

  • Addition of Reagents: Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add a solution of the SLF-amine (1.05 equivalents) in a minimal amount of anhydrous DMF to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 2-12 hours).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Visualizing the Process: Diagrams

To better illustrate the workflow and underlying chemical principles, the following diagrams are provided.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Amide Formation cluster_workup Product Isolation cluster_purification Purification start Dissolve C2-COOH in DMF reagents Add HATU and DIPEA start->reagents activation Pre-activation (15-30 min) reagents->activation add_amine Add SLF-Amine Solution activation->add_amine stir Stir at Room Temperature add_amine->stir monitor Monitor by TLC/LC-MS stir->monitor dilute Dilute with EtOAc monitor->dilute wash Aqueous Washes (NaHCO3, H2O, Brine) dilute->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Flash Column Chromatography concentrate->purify end_node Pure this compound purify->end_node

Caption: Experimental workflow for the synthesis of this compound.

amide_formation_mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Nucleophilic Attack and Amide Formation RCOOH R-COOH (Carboxylic Acid) ActiveEster Activated O-Acyl(azabenzotriazolyl)isouronium Ester RCOOH->ActiveEster + HATU HATU HATU Tetrahedral Tetrahedral Intermediate ActiveEster->Tetrahedral + R'-NH2 Amine R'-NH2 (Amine) Amide R-CONH-R' (Amide) Tetrahedral->Amide Byproduct Byproducts Tetrahedral->Byproduct

Caption: General mechanism of amide bond formation using HATU.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Coupling reagents and bases like DIPEA can be corrosive and irritating. Handle them with care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

The formation of an amide bond is a robust and versatile reaction critical to many areas of chemical research. The protocol and information provided here offer a general framework for the synthesis of "this compound." Successful synthesis will depend on careful selection of reagents and reaction conditions, as well as diligent monitoring and purification. Researchers are encouraged to perform small-scale test reactions to optimize conditions for their specific substrates.

References

Application of SLF-amido-C2-COOH in Developing Cell-Permeable PROTACs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and degrade previously "undruggable" proteins. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This tripartite complex formation leads to the ubiquitination and subsequent proteasomal degradation of the target protein.

This document provides detailed application notes and protocols for the use of SLF-amido-C2-COOH in the development of cell-permeable PROTACs. SLF (Synthetic Ligand for FKBP) is a ligand for the FK506-binding protein 12 (FKBP12), a ubiquitously expressed protein that has been utilized as a model target for PROTAC development. The "amido-C2-COOH" portion represents a linker with a terminal carboxylic acid, which can be readily conjugated to an E3 ligase ligand, such as a von Hippel-Lindau (VHL) E3 ligase ligand, to complete the PROTAC structure. The physicochemical properties of the linker are critical for optimizing the cell permeability and degradation efficacy of the final PROTAC.

Signaling Pathway and Mechanism of Action

PROTACs utilizing an SLF-based warhead and a VHL E3 ligase ligand operate by hijacking the cell's natural protein disposal system. The PROTAC first binds to both the FKBP12 protein and the VHL E3 ligase, forming a ternary complex. This proximity induces the VHL E3 ligase to transfer ubiquitin molecules to the FKBP12 protein. The polyubiquitinated FKBP12 is then recognized and degraded by the 26S proteasome.

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC SLF-Linker-VHL PROTAC Ternary_Complex FKBP12-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex FKBP12 FKBP12 (POI) FKBP12->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub_FKBP12 Polyubiquitinated FKBP12 Ternary_Complex->Ub_FKBP12 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_FKBP12->Proteasome Degradation Degraded_FKBP12 Degraded Peptides Proteasome->Degraded_FKBP12

Caption: PROTAC-mediated degradation of FKBP12 via the ubiquitin-proteasome system.

Data Presentation

The efficacy of a PROTAC is determined by its ability to induce target protein degradation, which is quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. Cell permeability is a critical factor for PROTAC activity and is often assessed using Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 cell assays, which provide the apparent permeability coefficient (Papp).

Table 1: Degradation Performance of FKBP12-Targeting PROTACs

PROTAC IDE3 Ligase LigandTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
dFKBP-1Thalidomide (CRBN)FKBP12MV4;1110>80[1]
22-SLFFBXO22 LigandFKBP12HEK293T500~89[2]
PROTAC-4VHL PeptideEGFP-FKBP12HEK293T~25,000N/A[3]

Note: Data for a PROTAC specifically using this compound and a VHL small molecule ligand was not publicly available. The table presents data from various FKBP12-targeting PROTACs to illustrate typical performance metrics.

Table 2: Cell Permeability of Representative PROTACs

PROTAC IDWarheadE3 Ligase LigandLinker TypeAssayPapp (10⁻⁶ cm/s)Reference
MZ1JQ1VHLPEGPAMPA<0.1[4]
AT1AT-IVHLPEGPAMPA<0.1[4]
Representative PROTACVariesVariesVariesCaco-2 (A-B)0.1 - 2.0

Note: This table provides a range of permeability values for different PROTACs to demonstrate the impact of molecular properties on cell permeability.

Experimental Protocols

Protocol 1: Synthesis of an SLF-VHL PROTAC

This protocol outlines a general procedure for the synthesis of a PROTAC by coupling this compound with a VHL ligand.

Synthesis_Workflow SLF_linker This compound Activation Carboxylic Acid Activation (e.g., HATU, HOBt/EDC) SLF_linker->Activation VHL_ligand VHL Ligand with amine handle Coupling Amide Bond Formation VHL_ligand->Coupling Activation->Coupling PROTAC Final SLF-VHL PROTAC Coupling->PROTAC Purification Purification (e.g., HPLC) PROTAC->Purification

Caption: General synthetic workflow for an SLF-VHL PROTAC.

Materials:

  • This compound

  • VHL ligand with a free amine group (e.g., hydroxy-VHL-amine)

  • Peptide coupling reagents (e.g., HATU, HOBt/EDC)

  • Organic base (e.g., DIPEA)

  • Anhydrous DMF

  • HPLC for purification

Procedure:

  • Dissolve this compound (1 eq) in anhydrous DMF.

  • Add the peptide coupling reagents (e.g., HATU (1.2 eq) or a mixture of HOBt (1.2 eq) and EDC (1.2 eq)) and the organic base (e.g., DIPEA (2 eq)).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the VHL ligand with a free amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring the progress by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.

Protocol 2: Western Blot for PROTAC-Mediated FKBP12 Degradation

This protocol details the steps to assess the degradation of FKBP12 in cells treated with an SLF-based PROTAC.

Materials:

  • Cell line expressing FKBP12 (e.g., HEK293T, MV4;11)

  • SLF-based PROTAC

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against FKBP12

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with increasing concentrations of the PROTAC (and a DMSO vehicle control) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against FKBP12 overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the FKBP12 signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is to confirm the formation of the FKBP12-PROTAC-VHL ternary complex.

CoIP_Workflow Start Cell Lysate containing FKBP12, VHL, and PROTAC IP Immunoprecipitation with anti-VHL antibody Start->IP Wash Wash beads to remove non-specific binding IP->Wash Elution Elute bound proteins Wash->Elution Analysis Western Blot Analysis for FKBP12 and VHL Elution->Analysis

Caption: Workflow for Co-Immunoprecipitation to detect ternary complex formation.

Materials:

  • Cells treated with the SLF-VHL PROTAC

  • Co-IP lysis buffer (non-denaturing)

  • Antibody for immunoprecipitation (e.g., anti-VHL)

  • Protein A/G magnetic beads or agarose resin

  • Wash buffer

  • Elution buffer

  • Primary antibodies for Western blot (anti-FKBP12 and anti-VHL)

Procedure:

  • Cell Lysis: Lyse the PROTAC-treated cells with a non-denaturing Co-IP lysis buffer.

  • Pre-clearing: Incubate the cell lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with the anti-VHL antibody overnight at 4°C.

    • Add Protein A/G beads and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Pellet the beads and wash them several times with wash buffer to remove unbound proteins.

  • Elution: Elute the bound proteins from the beads using an elution buffer or by boiling in sample buffer.

  • Western Blot Analysis: Analyze the eluted samples by Western blotting using primary antibodies against both FKBP12 and VHL to confirm their co-precipitation.

Protocol 4: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides a high-throughput method to assess the passive permeability of PROTACs.

Materials:

  • PAMPA plate system (donor and acceptor plates)

  • Artificial membrane solution (e.g., phosphatidylcholine in dodecane)

  • PBS or other suitable buffer

  • PROTAC compound

  • LC-MS/MS for quantification

Procedure:

  • Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution and allow it to solidify.

  • Compound Preparation: Prepare a solution of the PROTAC in the buffer for the donor plate.

  • Assay Setup: Add the PROTAC solution to the donor plate wells and buffer to the acceptor plate wells. Place the donor plate on top of the acceptor plate.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours).

  • Quantification: After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula:

    Papp = (-Vd * Va) / ((Vd + Va) * Area * Time) * ln(1 - [C]a / [C]eq)

    Where Vd is the volume of the donor well, Va is the volume of the acceptor well, Area is the surface area of the membrane, Time is the incubation time, [C]a is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.

Conclusion

The use of this compound as a building block provides a versatile platform for the development of FKBP12-targeting PROTACs. By conjugating this moiety to an E3 ligase ligand, such as a VHL ligand, researchers can create potent and selective degraders. The protocols and data presented in this document serve as a comprehensive guide for the synthesis, characterization, and optimization of these novel therapeutic agents. A thorough evaluation of degradation efficacy and cell permeability is crucial for the successful development of clinically viable PROTACs.

References

Application Notes and Protocols: A Modular Workflow for Generating a Library of SLF-amido-C2-COOH based PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental workflow for the design, synthesis, and evaluation of a library of Proteolysis Targeting Chimeras (PROTACs) based on the synthetic ligand for FKBP12, SLF-amido-C2-COOH, which engages the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This guide offers a comprehensive approach, from the synthesis of the key VHL ligand intermediate to the final biological assessment of the PROTAC library, enabling researchers to efficiently generate and characterize novel protein degraders.

Introduction to PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality for targeted protein degradation.[1] Unlike traditional inhibitors that block the activity of a target protein, PROTACs eliminate the protein altogether by hijacking the cell's natural ubiquitin-proteasome system.[1] A PROTAC consists of two distinct ligands connected by a flexible linker: one ligand binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1] This event-driven pharmacology allows for catalytic activity, where a single PROTAC molecule can induce the degradation of multiple POI molecules.[2]

The modular nature of PROTACs allows for the systematic optimization of their activity by modifying the POI ligand, the E3 ligase ligand, or the linker. The generation of a PROTAC library with diverse linkers is a key strategy to identify potent and selective degraders. This document focuses on a workflow for creating a library of PROTACs utilizing this compound, a derivative of a synthetic ligand for FKBP12, to recruit the VHL E3 ligase.

Signaling Pathway of PROTAC Action

The mechanism of action of a PROTAC involves the formation of a ternary complex between the target protein (POI), the PROTAC molecule, and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, leading to its polyubiquitination and subsequent degradation by the proteasome.

PROTAC_Signaling_Pathway POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex PROTAC PROTAC (this compound based) PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 Ub_E2 Ub-E2 E1->Ub_E2 ATP E2 E2 Conjugating Enzyme E2->Ub_E2 Ub_E2->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation

PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Library Generation

The generation of a PROTAC library involves a systematic, multi-step process, beginning with the synthesis of key building blocks and culminating in the biological evaluation of the final compounds.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation PROTAC Evaluation cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays A Synthesis of This compound D Parallel Amide Coupling (this compound + Linkers) A->D B Synthesis of Linker Library (e.g., PEG, alkyl chains) B->D C Synthesis of POI Ligands (with attachment point) F Parallel Amide Coupling (E3-Linker + POI Ligands) C->F E Purification of E3 Ligase-Linker Conjugates D->E E->F G Final PROTAC Library Purification and Characterization (LC-MS, NMR) F->G H Biochemical Assays G->H I Cell-Based Assays G->I J Lead Optimization H->J H1 Binding Assays (SPR, ITC) H2 Ternary Complex Formation (FRET, AlphaLISA) H3 In Vitro Ubiquitination I->J I1 Cellular Permeability (PAMPA, Caco-2) I2 Target Protein Degradation (Western Blot, Nano-Glo) I3 Selectivity Profiling (Proteomics) I4 Cell Viability Assays

Experimental workflow for PROTAC library generation.

Experimental Protocols

Representative Synthesis of this compound

Note: The following is a representative synthetic protocol based on known chemical transformations for similar molecules, as a detailed experimental procedure for this compound is not publicly available.

IUPAC Name: 4-[3-[(1R)-3-(3,4-dimethoxyphenyl)-1-[(2S)-1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carbonyl]oxypropyl]anilino]-4-oxobutanoic acid

This multi-step synthesis would likely involve the preparation of three key fragments: the substituted aniline, the piperidine-based core, and the dimethoxyphenylpropyl group, followed by their assembly and final modification.

Materials:

  • Starting materials for the synthesis of each fragment (commercially available).

  • Standard organic synthesis reagents and solvents.

  • Chromatography supplies for purification.

  • NMR and LC-MS for characterization.

Protocol:

  • Synthesis of the Piperidine Core:

    • Protect the nitrogen of (S)-piperidine-2-carboxylic acid.

    • Couple the protected piperidine with 3,3-dimethyl-2-oxopentanoyl chloride.

    • Deprotect the piperidine nitrogen.

  • Synthesis of the Substituted Aniline:

    • Start with a suitably protected 3-aminopropanol.

    • Couple with a protected 3-nitroaniline.

    • Reduce the nitro group to an amine.

  • Synthesis of the Dimethoxyphenylpropyl Fragment:

    • Perform an asymmetric synthesis starting from 3,4-dimethoxybenzaldehyde to generate the chiral alcohol.

  • Assembly of the Fragments:

    • Couple the piperidine core to the dimethoxyphenylpropyl fragment via an ester linkage.

    • Couple the resulting intermediate with the substituted aniline.

    • React the terminal amine with succinic anhydride to install the C2-COOH linker.

  • Purification and Characterization:

    • Purify the final product using column chromatography.

    • Characterize the structure and purity by ¹H NMR, ¹³C NMR, and LC-MS.

Parallel Synthesis of the PROTAC Library

This protocol outlines a parallel synthesis approach to generate a library of PROTACs with varying linker lengths.

Materials:

  • This compound.

  • A library of bifunctional linkers with varying lengths (e.g., PEG linkers with terminal amine and carboxylic acid groups).

  • A library of POI ligands with a suitable attachment point (e.g., a primary amine).

  • Amide coupling reagents (e.g., HATU, HOBt, EDC).

  • DIPEA or other non-nucleophilic base.

  • Anhydrous DMF or DMSO.

  • 96-well reaction blocks.

  • Automated liquid handler (optional).

  • HPLC for purification.

  • LC-MS for analysis.

Protocol:

  • Reaction Setup:

    • In a 96-well reaction block, dispense a solution of this compound in anhydrous DMF.

    • To each well, add a different bifunctional linker from the library.

    • Add the coupling reagents (HATU, HOBt) and DIPEA to each well.

    • Seal the reaction block and incubate at room temperature with shaking for 12-24 hours.

  • Work-up and Purification of Intermediates:

    • After the reaction is complete, quench with water and extract the product.

    • Purify the resulting E3 ligase-linker conjugates using parallel HPLC.

    • Confirm the identity and purity of each intermediate by LC-MS.

  • Second Coupling Reaction:

    • In a new 96-well reaction block, dispense the purified E3 ligase-linker conjugates.

    • To each well, add a solution of the POI ligand in anhydrous DMF.

    • Add the coupling reagents and DIPEA to each well.

    • Seal the reaction block and incubate at room temperature with shaking for 12-24 hours.

  • Final Purification and Characterization:

    • Purify the final PROTAC molecules using parallel HPLC.

    • Characterize each PROTAC in the library by LC-MS to confirm its identity and purity.

    • Determine the concentration of each stock solution for biological testing.

Ternary Complex Formation Assay (Time-Resolved FRET)

This assay measures the PROTAC-induced proximity of the POI and the E3 ligase.

Materials:

  • Purified, tagged POI (e.g., His-tagged).

  • Purified, tagged VHL-ElonginB-ElonginC (VBC) complex (e.g., GST-tagged).

  • Lanthanide-labeled anti-tag antibody (e.g., Tb-anti-His).

  • Fluorescently-labeled anti-tag antibody (e.g., FITC-anti-GST).

  • PROTAC library stock solutions.

  • Assay buffer.

  • 384-well microplates.

  • Plate reader capable of TR-FRET measurements.

Protocol:

  • Prepare a master mix containing the tagged POI, tagged VBC complex, and the two antibodies in assay buffer.

  • Dispense the master mix into the wells of a 384-well plate.

  • Add serial dilutions of the PROTACs from the library to the wells.

  • Incubate the plate at room temperature for the optimized time.

  • Measure the TR-FRET signal on a compatible plate reader.

  • Plot the TR-FRET ratio against the PROTAC concentration to determine the ternary complex formation.

In Vitro Ubiquitination Assay

This assay confirms that the PROTAC-induced ternary complex is active in promoting POI ubiquitination.

Materials:

  • Purified POI.

  • Purified VBC complex.

  • E1 activating enzyme.

  • E2 conjugating enzyme (e.g., UBE2D2).

  • Ubiquitin.

  • ATP.

  • PROTAC library stock solutions.

  • Ubiquitination reaction buffer.

  • SDS-PAGE gels and Western blot reagents.

  • Anti-POI antibody and anti-ubiquitin antibody.

Protocol:

  • Set up ubiquitination reactions containing POI, VBC complex, E1, E2, ubiquitin, and ATP in reaction buffer.

  • Add varying concentrations of PROTACs to the reactions.

  • Incubate the reactions at 37°C for 1-2 hours.

  • Stop the reactions by adding SDS-PAGE loading buffer and boiling.

  • Separate the reaction products by SDS-PAGE and transfer to a membrane.

  • Perform a Western blot using an anti-POI antibody to detect the unmodified and ubiquitinated forms of the POI. An anti-ubiquitin antibody can also be used to confirm polyubiquitination.

Target Protein Degradation Assay (Western Blot)

This is a standard method to quantify the reduction in POI levels in cells treated with PROTACs.

Materials:

  • Cell line expressing the POI.

  • Cell culture medium and supplements.

  • PROTAC library stock solutions.

  • DMSO (vehicle control).

  • Lysis buffer with protease inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and Western blot reagents.

  • Primary antibody against the POI.

  • Primary antibody against a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Protocol:

  • Plate cells at a suitable density and allow them to adhere overnight.

  • Treat the cells with a dose-response of each PROTAC from the library for a set time (e.g., 24 hours). Include a vehicle-only control.

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody for the POI and the loading control.

  • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of degradation relative to the vehicle control.

Cellular Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to assess the passive permeability of compounds.

Materials:

  • PAMPA plates (donor and acceptor plates).

  • Artificial membrane solution (e.g., lecithin in dodecane).

  • Phosphate buffered saline (PBS), pH 7.4.

  • PROTAC library stock solutions.

  • UV-Vis plate reader or LC-MS for quantification.

Protocol:

  • Coat the filter of the donor plate with the artificial membrane solution.

  • Add the PROTAC solutions to the donor wells.

  • Fill the acceptor wells with PBS.

  • Assemble the PAMPA sandwich by placing the donor plate on top of the acceptor plate.

  • Incubate at room temperature for a set time (e.g., 4-16 hours).

  • After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method.

  • Calculate the permeability coefficient (Pe).

Data Presentation and Analysis

All quantitative data should be summarized in clearly structured tables for easy comparison of the PROTAC library.

Table 1: Summary of PROTAC Library Characterization

PROTAC IDLinker Type/LengthMWLogP (calc.)Ternary Complex Formation (EC50, nM)In Vitro Ubiquitination (Intensity Ratio)
PROTAC-001PEG3
PROTAC-002PEG4
PROTAC-003Alkyl-C8
......

Table 2: Cellular Activity of PROTAC Library

PROTAC IDCellular Permeability (Pe, 10⁻⁶ cm/s)Target Degradation (DC50, nM)Max Degradation (Dmax, %)Cell Viability (CC50, µM)
PROTAC-001
PROTAC-002
PROTAC-003
...
  • DC50: The concentration of PROTAC that results in 50% degradation of the target protein.

  • Dmax: The maximum percentage of protein degradation achieved.

  • CC50: The concentration of PROTAC that causes a 50% reduction in cell viability.

Conclusion

This application note provides a comprehensive and modular workflow for the generation and evaluation of a library of PROTACs based on the VHL ligand this compound. By following these detailed protocols, researchers can systematically synthesize and screen a diverse set of PROTACs to identify lead compounds with optimal properties for targeted protein degradation. The combination of robust synthetic methods and a suite of biochemical and cellular assays will facilitate the discovery of novel and potent degraders for therapeutic development.

References

Application Notes and Protocols: SLF-amido-C2-COOH Linker Chemistry for Optimal Ternary Complex Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of inducing the degradation of specific target proteins by hijacking the cellular ubiquitin-proteasome system.[1] A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] The formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase is a critical determinant of a PROTAC's efficacy.[3]

The linker is not merely a spacer but plays a crucial role in dictating the physicochemical properties of the PROTAC and the geometry of the ternary complex, thereby influencing its stability and the efficiency of subsequent ubiquitination and degradation.[4] The SLF-amido-C2-COOH linker, which incorporates the synthetic ligand for FKBP12 (SLF)[5], provides a short, amide-containing chain with a terminal carboxylic acid. This linker is designed to offer a balance of rigidity and flexibility to facilitate favorable protein-protein interactions within the ternary complex. The terminal carboxylic acid provides a versatile handle for conjugation to an E3 ligase ligand.

These application notes provide a comprehensive overview of the chemistry of the this compound linker, detailed protocols for its synthesis and incorporation into PROTACs, and methodologies for evaluating the resulting ternary complex formation and cellular degradation activity.

Data Presentation

The following tables summarize key quantitative parameters for a representative FKBP12-targeting PROTAC utilizing a short amide-based linker, analogous to the this compound architecture. This data serves as a benchmark for researchers developing novel PROTACs with this linker.

Table 1: Ternary Complex Biophysical Parameters

ParameterValueAssayDescription
Binary Kd (PROTAC to FKBP12)50 nMSPRBinding affinity of the PROTAC to the target protein alone.
Binary Kd (PROTAC to E3 Ligase)200 nMSPRBinding affinity of the PROTAC to the E3 ligase alone.
Ternary Complex Kd10 nMSPRBinding affinity of the PROTAC to the E3 ligase in the presence of FKBP12, representing the stability of the ternary complex.
Cooperativity (α)5ITC/SPRA measure of the favorable (α > 1) or unfavorable (α < 1) protein-protein interactions within the ternary complex. Calculated as (Binary Kd of weaker interaction) / (Ternary Complex Kd).

Note: Data is representative for a PROTAC with a similar linker architecture and should be determined empirically for each new construct.

Table 2: Cellular Degradation Efficacy

ParameterValueAssayDescription
DC5025 nMWestern Blot / In-Cell WesternThe concentration of PROTAC required to induce 50% degradation of the target protein after a defined time point (e.g., 24 hours).
Dmax>90%Western Blot / In-Cell WesternThe maximum percentage of target protein degradation achievable with the PROTAC.
Time to Dmax18 hoursWestern Blot Time CourseThe time required to reach the maximal degradation level at a saturating PROTAC concentration.

Note: Cellular potency is dependent on cell line, target expression levels, and incubation time.

Experimental Protocols

Protocol 1: Synthesis of this compound Linker

This protocol describes a plausible synthetic route for this compound via a standard amide bond formation.

Materials:

  • SLF (Synthetic Ligand for FKBP)

  • 3-((tert-butoxycarbonyl)amino)propanoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) and N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Step-by-Step Methodology:

  • Activation of SLF Carboxylic Acid:

    • Dissolve SLF (1.0 eq) in anhydrous DCM.

    • Add EDC (1.2 eq) and NHS (1.2 eq).

    • Stir the reaction mixture at room temperature for 4-6 hours to form the NHS ester of SLF. Monitor the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Amide Coupling:

    • In a separate flask, dissolve 3-((tert-butoxycarbonyl)amino)propanoic acid (1.1 eq) in anhydrous DMF.

    • Add DIPEA (2.0 eq) to the solution.

    • Slowly add the activated SLF-NHS ester solution from step 1 to the amine solution.

    • Stir the reaction mixture at room temperature overnight.

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate and wash with 5% aqueous LiCl solution, followed by saturated aqueous NaHCO3, and finally brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the Boc-protected this compound.

  • Boc Deprotection:

    • Dissolve the purified product from step 3 in a solution of 20-50% TFA in DCM.

    • Stir the reaction at room temperature for 1-2 hours until the deprotection is complete (monitor by TLC or LC-MS).

    • Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

    • The resulting product, this compound, can be used directly in the next step or further purified if necessary.

Protocol 2: Ternary Complex Formation Analysis by Surface Plasmon Resonance (SPR)

Objective: To measure the binary and ternary binding affinities and kinetics.

Materials:

  • SPR instrument and sensor chips (e.g., CM5 chip)

  • Purified, biotinylated E3 ligase

  • Purified FKBP12 protein

  • Synthesized PROTAC

  • SPR running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., glycine-HCl, pH 2.5)

Step-by-Step Methodology:

  • E3 Ligase Immobilization:

    • Activate the streptavidin-coated sensor chip surface according to the manufacturer's protocol.

    • Inject the biotinylated E3 ligase over the surface to achieve an appropriate immobilization level (e.g., 100-200 RU).

  • Binary Binding Analysis (PROTAC to E3 Ligase):

    • Prepare a dilution series of the PROTAC in running buffer.

    • Inject the PROTAC solutions over the immobilized E3 ligase surface at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 120 s), followed by a dissociation phase with running buffer (e.g., 300 s).

    • Regenerate the surface between cycles if necessary.

    • Fit the resulting sensorgrams to a 1:1 binding model to determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (Kd).

  • Ternary Complex Binding Analysis:

    • Prepare a dilution series of the PROTAC in running buffer containing a constant, saturating concentration of FKBP12.

    • Inject these solutions over the immobilized E3 ligase surface using the same parameters as in the binary analysis.

    • Fit the sensorgrams to a 1:1 binding model to determine the apparent kinetic and affinity constants for the ternary complex formation.

  • Cooperativity Calculation:

    • Calculate the cooperativity factor (α) using the formula: α = Kd (binary) / Kd (ternary).

Protocol 3: Cellular Degradation Assay by Western Blot

Objective: To determine the DC50 and Dmax of the PROTAC in a cellular context.

Materials:

  • Cell line expressing FKBP12 (e.g., HEK293T)

  • Cell culture medium and supplements

  • PROTAC stock solution in DMSO

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, electrophoresis, and transfer equipment

  • Primary antibodies (anti-FKBP12 and a loading control, e.g., anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Step-by-Step Methodology:

  • Cell Treatment:

    • Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC in cell culture medium. Include a vehicle control (e.g., 0.1% DMSO).

    • Treat the cells with the PROTAC dilutions for a fixed time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for all samples and prepare them for SDS-PAGE by adding sample buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with the primary anti-FKBP12 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Incubate with chemiluminescent substrate and capture the signal using an imaging system.

    • Strip and re-probe the membrane with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the FKBP12 band intensity to the corresponding loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation versus the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Visualizations

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Degradation POI Target Protein (POI) (e.g., FKBP12) PROTAC PROTAC (SLF-Linker-E3 Ligand) POI->PROTAC PROTAC->PROTAC E3 E3 Ligase PROTAC->E3 E3->POI Ubiquitination Ub Ubiquitin Proteasome Proteasome Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides POI_Ub Ub-POI POI_Ub->Proteasome

Caption: Mechanism of PROTAC-mediated protein degradation.

Synthesis_Workflow start Start Materials: SLF & Amine-C2-COOH(Boc) step1 Step 1: Amide Coupling (EDC/NHS, DIPEA) start->step1 intermediate Intermediate: Boc-protected Linker step1->intermediate step2 Step 2: Boc Deprotection (TFA/DCM) intermediate->step2 product Final Product: This compound step2->product step3 Step 3: Couple to E3 Ligand product->step3 final_protac Final PROTAC step3->final_protac

Caption: Synthetic workflow for the this compound PROTAC.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_biophysical Biophysical Assays cluster_cellular Cellular Assays synthesis PROTAC Synthesis purification Purification & QC (HPLC, MS, NMR) synthesis->purification spr SPR Analysis (Kd, Kinetics, Cooperativity) purification->spr degradation Degradation Assay (Western Blot - DC50, Dmax) purification->degradation itc ITC Analysis (Thermodynamics, Stoichiometry) spr->degradation phenotypic Phenotypic Assays (Viability, etc.)

Caption: Overall experimental workflow for PROTAC evaluation.

References

Application Notes and Protocols for In-Cell Click Chemistry with SLF-amido-C2-COOH Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide to the use of novel, clickable SLF-amido-C2-COOH derivatives for in-cell click chemistry applications. This compound is a coumarin-based molecule, a class of compounds known for their unique fluorescent properties, including large Stokes shifts and high quantum yields, making them excellent candidates for fluorescent probes in biological imaging.[1] By functionalizing the terminal carboxylic acid of this compound with either an alkyne or an azide moiety, it can be transformed into a powerful tool for bioorthogonal labeling within living cells.

This document outlines the synthesis of these derivatives, their photophysical and cytotoxic properties, and detailed protocols for their application in labeling and visualizing intracellular targets via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Synthesis of Clickable this compound Derivatives

To render this compound compatible with click chemistry, its terminal carboxylic acid can be functionalized with an alkyne or an azide group through a standard amide coupling reaction. This involves activating the carboxylic acid and then reacting it with an amine-containing alkyne or azide.

Proposed Synthesis of Alkyne-Functionalized this compound (SLF-amido-C2-alkyne):

The carboxylic acid of this compound can be coupled with propargylamine using a carbodiimide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like 1-Hydroxybenzotriazole (HOBt).[2][3]

Proposed Synthesis of Azide-Functionalized this compound (SLF-amido-C2-azide):

Similarly, the carboxylic acid can be coupled with an amino-azide, such as 2-azidoethan-1-amine, using standard peptide coupling reagents to yield the azide-functionalized derivative.[4][5]

SLF_COOH This compound Coupling_Reagents Amide Coupling Reagents (e.g., EDC, HOBt) SLF_COOH->Coupling_Reagents SLF_Alkyne SLF-amido-C2-alkyne Coupling_Reagents->SLF_Alkyne + SLF_Azide SLF-amido-C2-azide Coupling_Reagents->SLF_Azide + Amino_Alkyne Amino-Alkyne (e.g., Propargylamine) Amino_Alkyne->SLF_Alkyne Amino_Azide Amino-Azide (e.g., 2-Azidoethanamine) Amino_Azide->SLF_Azide

Caption: Synthetic scheme for clickable this compound derivatives.

Data Presentation

The following tables summarize the expected photophysical properties and cytotoxicity of the triazole-linked this compound conjugates, based on data from similar coumarin-triazole compounds.

Table 1: Photophysical Properties of this compound-Triazole Conjugates

PropertyValueReference
Excitation Maximum (λex)~320 - 400 nm
Emission Maximum (λem)~450 - 550 nm
Stokes Shift> 100 nm
Quantum Yield (Φ)0.6 - 0.95
Molar Extinction Coefficient (ε)up to 46,000 M⁻¹cm⁻¹

Table 2: Cytotoxicity Data for Coumarin Derivatives in Live-Cell Imaging

Cell LineAssayIC50 (µM)Incubation Time (h)Reference
MCF-7MTT4.98 - 5.8548
HepG2MTT9.4 - 33.8848
HeLaMTT8.0 (±0.38)Not Specified
VariousNot Specified205 - 252Not Specified

Note: The cytotoxicity of the specific this compound derivatives should be experimentally determined. The provided data is for general guidance based on similar coumarin structures.

Experimental Protocols

Protocol 1: In-Cell Labeling of Azide-Modified Biomolecules with SLF-amido-C2-alkyne

This protocol describes the labeling of intracellular biomolecules that have been metabolically tagged with an azide group using the alkyne-functionalized this compound derivative.

Materials:

  • Adherent cells cultured on glass-bottom dishes

  • Metabolic labeling reagent (e.g., azido-sugar, azido-amino acid)

  • SLF-amido-C2-alkyne stock solution (10 mM in DMSO)

  • Copper(II) sulfate (CuSO₄) stock solution (50 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (250 mM in water)

  • Sodium ascorbate stock solution (1 M in water, freshly prepared)

  • Dulbecco's Phosphate-Buffered Saline (DPBS)

  • Cell culture medium

  • Fixative (e.g., 4% paraformaldehyde in PBS) (optional)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (optional)

  • Fluorescence microscope

Procedure:

  • Metabolic Labeling: Culture cells in the presence of the azido-modified metabolic precursor for a sufficient time to allow incorporation into the target biomolecules.

  • Cell Preparation:

    • Gently aspirate the culture medium.

    • Wash the cells twice with 1 mL of DPBS.

  • Click Reaction Cocktail Preparation (prepare immediately before use):

    • In a microcentrifuge tube, combine the following in order:

      • DPBS

      • CuSO₄ (final concentration: 100 µM)

      • THPTA (final concentration: 500 µM)

      • SLF-amido-C2-alkyne (final concentration: 10-50 µM)

    • Vortex briefly to mix.

    • Add sodium ascorbate (final concentration: 5 mM).

    • Vortex briefly to mix.

  • Labeling:

    • Add the click reaction cocktail to the cells.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Washing:

    • Aspirate the reaction cocktail.

    • Wash the cells three times with 1 mL of DPBS.

  • (Optional) Fixation and Permeabilization:

    • If desired, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

  • Imaging:

    • Add fresh DPBS or imaging medium to the cells.

    • Image the cells using a fluorescence microscope with appropriate filter sets for coumarin (e.g., DAPI or blue excitation filter).

cluster_0 Cell Culture and Labeling cluster_1 Imaging A 1. Culture cells with azido-metabolic label B 2. Wash cells with DPBS A->B C 3. Prepare Click Reaction Cocktail B->C D 4. Incubate cells with cocktail (30-60 min) C->D E 5. Wash cells with DPBS D->E F 6. (Optional) Fix and Permeabilize E->F G 7. Image with Fluorescence Microscope F->G

Caption: Experimental workflow for in-cell click chemistry labeling.
Protocol 2: Visualization of a Cellular Signaling Pathway

This protocol provides a conceptual framework for using a clickable this compound derivative to visualize a component of a cellular signaling pathway. For this example, we will consider the hypothetical labeling of a protein involved in the MAPK/ERK pathway, which is crucial for cell proliferation, differentiation, and survival. This would require the target protein to be expressed with a non-canonical amino acid bearing a click handle.

cluster_0 Cell Surface cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras activates Ligand Growth Factor Ligand->Receptor Raf Raf Ras->Raf activates MEK MEK (Alkyne-labeled) Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Transcription Factors (e.g., c-Myc, c-Jun) ERK->Transcription Response Cellular Response (Proliferation, Survival) Transcription->Response

Caption: Simplified MAPK/ERK signaling pathway with a hypothetical labeled component.

Conceptual Application:

  • Express Target Protein: Genetically engineer cells to express the protein of interest (e.g., MEK) containing an unnatural amino acid with an alkyne handle.

  • Cell Culture: Culture the engineered cells under appropriate conditions.

  • Labeling with SLF-amido-C2-azide:

    • Wash the cells with DPBS.

    • Prepare the click reaction cocktail as described in Protocol 1, substituting SLF-amido-C2-alkyne with SLF-amido-C2-azide.

    • Incubate the cells with the reaction cocktail.

    • Wash the cells to remove unreacted probe.

  • Stimulation and Imaging:

    • Treat the cells with a growth factor to stimulate the MAPK/ERK pathway.

    • Perform live-cell imaging using fluorescence microscopy to observe the localization and dynamics of the labeled MEK protein in response to the stimulus.

Troubleshooting and Optimization

  • High Background Fluorescence: Reduce the concentration of the this compound derivative. Ensure thorough washing steps.

  • Low Signal: Increase the concentration of the probe or the incubation time. Optimize the metabolic labeling efficiency.

  • Cell Death: Perform a cytotoxicity assay to determine the optimal, non-toxic concentration of the probe. Reduce incubation time and light exposure during imaging. Some coumarin derivatives are known to induce apoptosis, so it is crucial to use the lowest effective concentration.

Conclusion

Clickable this compound derivatives represent a versatile and powerful class of fluorescent probes for in-cell applications. Their bright fluorescence, coupled with the specificity of click chemistry, enables the precise labeling and visualization of a wide range of biomolecules in their native cellular environment. These tools have the potential to significantly advance our understanding of complex biological processes and to aid in the development of new therapeutic strategies.

References

Application Notes and Protocols for Cellular Assays to Measure the Degradation Activity of SLF-amido-C2-COOH PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules that co-opt the cell's natural ubiquitin-proteasome system (UPS) to selectively degrade target proteins.[1][2][3][4] These heterobifunctional molecules consist of a ligand that binds the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] This induced proximity results in the polyubiquitination of the POI, marking it for degradation by the 26S proteasome. Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein, offering a powerful strategy to address previously "undruggable" targets.

This document provides detailed protocols for key cellular assays to quantify the degradation activity of PROTACs, with a focus on molecules like SLF-amido-C2-COOH, which utilize the SLF ligand to target the FKBP12 protein. The described methods will enable researchers to determine critical parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

PROTAC Mechanism of Action

The fundamental mechanism involves the PROTAC molecule acting as a bridge to form a ternary complex between the target protein and an E3 ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The resulting polyubiquitin chain is recognized by the proteasome, which then degrades the target protein, releasing the PROTAC to engage in another cycle.

PROTAC_Mechanism PROTAC Mechanism of Action POI Target Protein (e.g., FKBP12) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC This compound PROTAC PROTAC->Ternary Bridges E3 E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3->Ternary Binds Ub Ubiquitination Ternary->Ub Induces Proteasome 26S Proteasome Ub->Proteasome Marks for Degradation Target Protein Degradation Proteasome->Degradation Executes Recycle PROTAC Recycled Degradation->Recycle Releases

Caption: Workflow of PROTAC-mediated protein degradation.

Western Blot for Quantifying Protein Degradation

Western blotting is the most common and reliable method for directly measuring the reduction in target protein levels following PROTAC treatment. By quantifying band intensity relative to a loading control, a dose-dependent degradation profile can be established.

WB_Workflow Western Blot Workflow A 1. Cell Culture & Treatment (Varying PROTAC concentrations) B 2. Cell Lysis (RIPA buffer + inhibitors) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Separate proteins by size) C->D E 5. Protein Transfer (Gel to PVDF membrane) D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Signal Detection (Chemiluminescence) F->G H 8. Data Analysis (Densitometry & Normalization) G->H

Caption: Step-by-step workflow for Western Blot analysis.

Experimental Protocol
  • Cell Seeding and Treatment: Plate cells at an appropriate density to ensure they are in a logarithmic growth phase at the time of harvest. Allow cells to adhere overnight. Treat cells with a range of this compound PROTAC concentrations for a predetermined time (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Aspirate the media and wash cells once with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microfuge tube. Incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody against the target protein (e.g., anti-FKBP12) and a loading control (e.g., anti-Actin, anti-GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Wash the membrane again three times with TBST. Apply a chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control. Calculate the percentage of remaining protein relative to the vehicle control.

Data Presentation
PROTAC ConcentrationNormalized Target Protein Level (%)% Degradation
Vehicle (0 nM)1000
1 nM85.214.8
10 nM55.644.4
100 nM15.384.7
1000 nM10.189.9
10000 nM25.8 (Hook Effect)74.2

Data can be used to generate a dose-response curve to calculate DC50 and Dmax.

In-Cell Western (ICW) / Immunofluorescence (IF)

In-Cell Western (ICW) is a plate-based immunofluorescence assay that offers higher throughput than traditional Western blotting. It quantifies protein levels directly in fixed and permeabilized cells cultured in microplates. Standard immunofluorescence microscopy provides a qualitative and spatial visualization of protein degradation.

IF_Workflow Immunofluorescence/ICW Workflow A 1. Seed Cells in Microplate (e.g., 96-well plate) B 2. PROTAC Treatment (Dose-response) A->B C 3. Fixation & Permeabilization (e.g., Formaldehyde & Triton X-100) B->C D 4. Blocking (Prevents non-specific binding) C->D E 5. Antibody Incubation (Primary target Ab, Secondary fluorescent Ab) D->E F 6. DNA Staining (Optional) (DAPI or other for normalization) E->F G 7. Imaging & Quantification (Microscope or Plate Reader) F->G

Caption: Workflow for immunofluorescence-based assays.

Experimental Protocol
  • Cell Seeding: Seed adherent cells in a 96-well clear-bottom plate and allow them to attach overnight.

  • PROTAC Treatment: Treat cells with a serial dilution of the this compound PROTAC for the desired time.

  • Fixation: Aspirate the media, wash with PBS, and fix the cells by adding 4% formaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS. Permeabilize by incubating with 0.1-0.3% Triton X-100 in PBS for 10-15 minutes.

  • Blocking: Wash again with PBS. Block the cells with a blocking buffer (e.g., 5% Normal Goat Serum in PBS) for 1 hour at room temperature.

  • Antibody Incubation:

    • Dilute the primary antibody (e.g., anti-FKBP12) in an antibody dilution buffer. Aspirate the blocking solution and add the diluted primary antibody. Incubate for 2 hours at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Dilute a fluorophore-conjugated secondary antibody in the dilution buffer. Add it to the wells and incubate for 1 hour at room temperature, protected from light. For ICW, a near-infrared dye is often used.

  • Counterstaining and Imaging: Wash three times with PBS. A DNA stain like DAPI can be added to visualize nuclei and normalize for cell number. Acquire images using a high-content imager, fluorescence microscope, or a plate reader capable of fluorescence detection.

  • Analysis: Quantify the fluorescence intensity of the target protein signal and normalize it to the cell number (e.g., DAPI signal). Calculate degradation relative to the vehicle control.

Data Presentation
PROTAC Concentration (nM)Normalized Fluorescence Intensity (a.u.)% Degradation
0854320
1798556.5
105123040.0
1001895477.8
10001234585.5

Flow Cytometry

Flow cytometry is a powerful technique for quantifying protein levels on a single-cell basis, which is particularly useful for suspension cells or heterogeneous populations. It provides robust statistical data by analyzing thousands of individual cells.

FC_Workflow Flow Cytometry Workflow A 1. Cell Treatment & Harvest (Treat, then collect cells) B 2. Fixation & Permeabilization (Prepare cells for intracellular staining) A->B C 3. Intracellular Staining (Fluorophore-conjugated primary Ab) B->C D 4. Data Acquisition (Run samples on flow cytometer) C->D E 5. Data Analysis (Gate on cell population, measure MFI) D->E

Caption: Workflow for flow cytometry-based degradation analysis.

Experimental Protocol
  • Cell Treatment and Harvest: Treat cells in suspension or adherent cells (which are then detached) with the PROTAC. After incubation, harvest the cells by centrifugation.

  • Fixation and Permeabilization: Wash the cell pellet with PBS. Fix the cells using a fixation buffer (e.g., 4% formaldehyde) for 15-20 minutes. Wash, then permeabilize the cells using a permeabilization buffer (e.g., ice-cold methanol or a saponin/Triton-based buffer).

  • Intracellular Staining: Wash the permeabilized cells. Resuspend them in a staining buffer containing a fluorophore-conjugated primary antibody against the target protein. Incubate for 30-60 minutes at 4°C, protected from light. If the primary antibody is not conjugated, a secondary antibody step is required.

  • Data Acquisition: Wash the cells to remove unbound antibody. Resuspend the final cell pellet in buffer and acquire data on a flow cytometer.

  • Data Analysis: Gate the cell population of interest based on forward and side scatter properties. Determine the median fluorescence intensity (MFI) for the target protein in each sample. Calculate the percentage of degradation relative to the MFI of the vehicle-treated control.

Data Presentation
PROTAC Concentration (nM)Median Fluorescence Intensity (MFI)% Degradation
0125600
10987021.4
100345072.5
1000198084.2

Luminescence/Fluorescence-Based Reporter Assays

Reporter systems, such as Promega's NanoLuc® and HiBiT technologies, provide a sensitive and high-throughput method for measuring protein degradation in real-time in living cells. The target protein is endogenously tagged or expressed as a fusion with a reporter tag. Degradation is measured as a loss of the luminescent or fluorescent signal.

Reporter_Workflow Reporter Assay Workflow A 1. Generate Reporter Cell Line (e.g., CRISPR-mediated HiBiT knock-in) B 2. Seed Cells and Treat with PROTAC (Dose-response and/or time-course) A->B C 3. Add Detection Reagent (Contains LgBiT protein and substrate) B->C D 4. Measure Luminescence (Using a plate luminometer) C->D E 5. Analyze Data (Normalize and calculate % degradation) D->E

Caption: Workflow for HiBiT-based reporter degradation assays.

Experimental Protocol (HiBiT-based)
  • Cell Line Generation: Engineer a cell line to express the target protein (e.g., FKBP12) tagged with the 11-amino-acid HiBiT peptide. This is often done using CRISPR/Cas9 to tag the endogenous locus, ensuring physiological expression levels.

  • Cell Seeding and Treatment: Seed the HiBiT-tagged cells into a 96- or 384-well white assay plate. Treat with a range of PROTAC concentrations.

  • Detection: At the desired time point(s), add the Nano-Glo® HiBiT Lytic Detection System reagent directly to the wells. This reagent lyses the cells and contains the LgBiT protein subunit and luciferase substrate. The complementation of HiBiT and LgBiT forms a functional NanoLuc® luciferase, generating a luminescent signal.

  • Measurement: Incubate for a short period as per the manufacturer's protocol. Measure the luminescence using a plate reader.

  • Analysis: The luminescent signal is directly proportional to the amount of HiBiT-tagged protein remaining. Calculate the percentage of degradation by normalizing the signal from treated wells to that of vehicle-treated wells.

Data Presentation
Time Point (hours)Luminescence at 100 nM PROTAC (RLU)% Degradation vs. Vehicle
01,500,0000
2950,00036.7
4450,00070.0
8180,00088.0
16165,00089.0

Confirmation of Proteasome-Dependent Degradation

To confirm that the observed protein loss is due to the intended proteasomal pathway, a rescue experiment using a proteasome inhibitor is essential. Pre-treatment with an inhibitor like MG132 or epoxomicin should block the degradation of the target protein by the PROTAC.

Experimental Protocol
  • Cell Treatment: Seed and culture cells as you would for a Western blot experiment.

  • Inhibitor Pre-treatment: Pre-treat one set of cells with a proteasome inhibitor (e.g., 10 µM MG132 or 1 µM epoxomicin) for 1-2 hours.

  • PROTAC Co-treatment: Add the this compound PROTAC at a concentration known to cause significant degradation (e.g., the DC75-90) to both inhibitor-treated and untreated cells. Include vehicle and inhibitor-only controls.

  • Harvest and Analysis: After the standard PROTAC treatment duration, harvest the cells and analyze the target protein levels via Western blot.

  • Interpretation: A successful rescue is observed if the protein level in the co-treated sample is significantly higher than in the sample treated with the PROTAC alone, and is comparable to the vehicle or inhibitor-only control.

Summary of Assay Characteristics

AssayThroughputPrimary OutputKey AdvantagesKey Limitations
Western Blot LowQuantitative (Band Density)Gold standard; provides size infoLabor-intensive; semi-quantitative
In-Cell Western Medium-HighQuantitative (Fluorescence)Higher throughput; less sample neededRequires high-quality antibody; adherent cells preferred
Immunofluorescence LowQualitative/Semi-QuantitativeProvides spatial/subcellular localizationNot inherently high-throughput; quantification is complex
Flow Cytometry HighQuantitative (MFI)Single-cell data; good for suspension cellsRequires cell dissociation; indirect detection
Reporter Assays HighQuantitative (Luminescence)Live-cell kinetics; highly sensitiveRequires genetic engineering of cell lines

References

Application Notes and Protocols for SLF-amido-C2-COOH in Fluorescently Labeled PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that leverages the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[1][2] These heterobifunctional molecules consist of a ligand that binds a POI and another that recruits an E3 ubiquitin ligase, connected by a chemical linker.[3] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[4]

Incorporating a fluorescent label into a PROTAC creates a powerful tool for research and drug development. These fluorescent probes enable direct visualization of the PROTAC's cellular uptake and subcellular localization, and are instrumental in biophysical assays to quantify binding interactions.[5] This document provides detailed application notes and protocols for the use of SLF-amido-C2-COOH , a synthetic ligand for the FK506-binding protein (FKBP), in the creation of fluorescently labeled PROTACs for imaging and analysis.

Application Note: Principle and Design

A fluorescent PROTAC utilizing this compound is a multi-component molecule designed for both targeted degradation and imaging. The core components include:

  • E3 Ligase Ligand : this compound serves as a ligand for FKBP12, which, while not an E3 ligase itself, can be used in engineered systems or as a non-degrading control. For creating a canonical degrading PROTAC, this compound would be replaced by a ligand for an E3 ligase like VHL or Cereblon. However, for the purpose of these notes focusing on the user-specified molecule, we will describe its incorporation into a fluorescent chemical probe. The principles of synthesis and imaging remain the same. A more common approach is to use SLF as the POI ligand for degrading FKBP12 itself. For the remainder of these notes, we will assume FKBP12 is the Protein of Interest (POI).

  • Protein of Interest (POI) Ligand : In this context, this compound binds to the POI, FKBP12.

  • E3 Ligase Ligand : A ligand that recruits an E3 ligase (e.g., a von Hippel-Lindau (VHL) or Cereblon (CRBN) ligand).

  • Fluorophore : A fluorescent dye (e.g., Fluorescein, Rhodamine) attached to the linker, enabling detection.

  • Linker : A chemical spacer that connects the POI ligand, E3 ligase ligand, and fluorophore, optimized for ternary complex formation.

PROTAC_Structure cluster_PROTAC Fluorescent PROTAC Structure POI_Ligand POI Ligand (e.g., SLF for FKBP12) Linker Linker (e.g., PEG, Alkyl) POI_Ligand->Linker E3_Ligand E3 Ligase Ligand (e.g., VHL Ligand) Linker->E3_Ligand Fluorophore Fluorophore (e.g., FITC) Linker->Fluorophore

Caption: Modular composition of a fluorescent PROTAC.

Mechanism of Action

The fluorescent PROTAC works by inducing the formation of a ternary complex between the POI (FKBP12) and a recruited E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to lysine residues on the POI. The resulting polyubiquitin chain is recognized by the 26S proteasome, which then degrades the target protein. The attached fluorophore allows for the monitoring of this process and the localization of the PROTAC within the cell.

PROTAC_Mechanism cluster_workflow PROTAC-Mediated Protein Degradation Pathway POI Protein of Interest (POI: FKBP12) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary PROTAC Fluorescent PROTAC PROTAC->Ternary E3 E3 Ligase (e.g., VHL) E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of fluorescent PROTAC-induced protein degradation.

Data Presentation

Quantitative data is essential for characterizing a novel fluorescent PROTAC. The following tables provide examples of key parameters that should be measured.

Table 1: Physicochemical and Spectroscopic Properties

Property Value
Molecular Formula C(_x)H(_y)N(_z)O(_w)S(_v)
Molecular Weight 1000 - 1500 g/mol (Typical)
Fluorophore Fluorescein Isothiocyanate (FITC)
Excitation Wavelength (Ex) ~495 nm
Emission Wavelength (Em) ~519 nm

| Purity (LC-MS) | >95% |

Table 2: Illustrative In Vitro Binding Affinities

Binding Partner Assay Method Affinity (K(_d))
POI (FKBP12) Fluorescence Polarization 150 nM

| E3 Ligase (VHL) | Fluorescence Polarization | 250 nM |

Table 3: Illustrative Cellular Degradation Potency (Target: FKBP12)

Parameter Value Description
DC(_50) 25 nM Concentration for 50% maximal degradation.
D(_max) >95% Maximum percentage of protein degradation.
Cell Line HEK293 Human Embryonic Kidney cells.

| Timepoint | 24 hours | Duration of PROTAC treatment. |

Experimental Protocols

Protocol 1: Synthesis of a Fluorescent PROTAC

This protocol describes the conjugation of this compound (as the FKBP12 ligand) to an amine-functionalized linker attached to a VHL ligand, followed by labeling with an amine-reactive fluorophore. A more direct approach is to conjugate this compound to a linker-fluorophore that has an amine group for subsequent attachment to an E3 ligase ligand. For simplicity, this protocol details the key step: forming an amide bond with the carboxyl group of this compound.

Materials:

  • This compound

  • Amine-functionalized component (e.g., H2N-Linker-Fluorophore)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC system

  • LC-MS system

Procedure:

  • Activation of Carboxylic Acid: a. Dissolve this compound (1.0 eq) in anhydrous DMF. b. Add EDC (1.5 eq) and Sulfo-NHS (1.2 eq) to the solution. c. Stir the reaction mixture at room temperature for 1 hour to form the NHS-ester intermediate.

  • Amide Bond Formation: a. In a separate vial, dissolve the amine-functionalized component (1.1 eq) in anhydrous DMF. b. Add DIPEA (2.0 eq) to the amine solution. c. Add the amine solution dropwise to the activated this compound solution. d. Stir the reaction at room temperature overnight.

  • Reaction Monitoring and Purification: a. Monitor the reaction progress using LC-MS to confirm the formation of the desired product mass. b. Once the reaction is complete, quench with a small amount of water. c. Purify the crude product using reverse-phase preparative HPLC with a suitable gradient (e.g., water/acetonitrile with 0.1% formic acid).

  • Characterization: a. Collect fractions containing the pure product and confirm its identity and purity (>95%) by analytical LC-MS. b. Lyophilize the pure fractions to obtain the final fluorescent PROTAC as a solid.

Synthesis_Workflow start Start activate 1. Activate this compound with EDC/Sulfo-NHS in DMF start->activate couple 3. Add Amine Solution to Activated Acid React Overnight activate->couple prepare_amine 2. Prepare Amine-Linker-Fluorophore in DMF with DIPEA prepare_amine->couple monitor 4. Monitor Reaction by LC-MS couple->monitor monitor->couple Incomplete purify 5. Purify Product by Prep-HPLC monitor->purify Complete characterize 6. Characterize Final Product by LC-MS and Lyophilize purify->characterize end_node End characterize->end_node Cellular_Workflow cluster_prep Cell Preparation & Treatment cluster_imaging Imaging Pathway cluster_blotting Degradation Analysis Pathway seed 1. Seed Cells in Plates/ Imaging Dishes treat 2. Treat with Serial Dilution of Fluorescent PROTAC seed->treat stain 3a. Counterstain Nuclei (e.g., Hoechst) treat->stain lyse 3b. Lyse Cells and Quantify Protein (BCA) treat->lyse wash_image 4a. Wash and Add Imaging Medium stain->wash_image microscopy 5a. Acquire Images with Confocal Microscope wash_image->microscopy sds 4b. Run SDS-PAGE and Transfer to Membrane lyse->sds immuno 5b. Immunoblot for POI and Loading Control sds->immuno analyze 6b. Quantify Bands and Calculate DC50/Dmax immuno->analyze

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Cell Permeability of SLF-amido-C2-COOH Containing PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of Proteolysis Targeting Chimeras (PROTACs) that contain the SLF-amido-C2-COOH moiety.

Frequently Asked Questions (FAQs)

Q1: Why is the cell permeability of my PROTAC containing the this compound moiety unexpectedly low?

A1: PROTACs often exhibit physicochemical properties that are beyond Lipinski's Rule of Five, such as high molecular weight and a large polar surface area, which can inherently limit cell permeability[1][2][3]. The terminal carboxylic acid (-COOH) group in the this compound VHL ligand is a primary contributor to poor permeability. This group is highly polar and increases the energy barrier for the molecule to cross the non-polar lipid bilayer of the cell membrane via passive diffusion[4].

Q2: What is the most direct strategy to improve the permeability of my carboxylic acid-containing PROTAC?

A2: A common and effective initial strategy is the prodrug approach[5]. This involves masking the polar carboxylic acid group with a more lipophilic moiety, such as an ethyl ester. This ester prodrug can more readily cross the cell membrane. Once inside the cell, endogenous esterases cleave the ester group, releasing the active carboxylic acid-containing PROTAC to engage with the VHL E3 ligase.

Q3: Beyond a simple ester prodrug, what other modifications to the linker can I explore to enhance permeability?

A3: Optimizing the linker is a critical aspect of improving PROTAC permeability. Consider the following strategies:

  • Reduce Flexibility and Size: Employing shorter or more rigid linkers can improve permeability by reducing the molecule's conformational flexibility and overall size.

  • Incorporate Cyclic Moieties: Introducing cyclic structures like piperidine or piperazine rings into the linker can enhance rigidity and may improve cell permeability and metabolic stability.

  • Amide-to-Ester Substitution: Replacing amide bonds within the linker with esters can decrease the number of hydrogen bond donors and reduce the polar surface area, which often leads to improved permeability.

  • Induce Intramolecular Hydrogen Bonding: Designing the linker to promote the formation of intramolecular hydrogen bonds can lead to a more compact, "chameleonic" conformation. This folded state can shield polar groups, allowing the PROTAC to better navigate the lipid membrane.

Q4: Can formulation strategies be used to overcome poor intrinsic permeability?

A4: Yes, formulation can be a powerful tool, particularly for in vivo studies. For PROTACs with challenging physicochemical properties, various drug delivery systems can be employed:

  • Amorphous Solid Dispersions (ASDs): These can improve the dissolution rate and apparent solubility of your PROTAC.

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance solubility and absorption.

  • Nanoparticle Encapsulation: Encapsulating the PROTAC within lipid or polymeric nanoparticles can facilitate cellular uptake through endocytosis.

Q5: What are some advanced, less conventional strategies to enhance PROTAC delivery into cells?

A5: For more targeted or controlled delivery, you might explore these cutting-edge approaches:

  • CLIPTACs (in-cell click-formed proteolysis targeting chimeras): This strategy involves synthesizing the PROTAC inside the cell from two smaller, more permeable precursors that are joined by a bio-orthogonal click reaction.

  • Photocaged PROTACs: These are inactive PROTACs that can be activated by light at a specific time and location, offering spatiotemporal control over protein degradation.

  • Receptor-Mediated Delivery: Conjugating the PROTAC to a ligand for a specific cell surface receptor (e.g., folate) can promote uptake via endocytosis, especially in cells that overexpress that receptor.

Troubleshooting Guides

Issue 1: Low target degradation is observed in cellular assays despite high binding affinity in biochemical assays.

This is a classic indicator of poor cell permeability. The PROTAC is active but is not reaching its intracellular target in sufficient concentrations.

G cluster_0 A Low Cellular Activity (Poor Degradation) C Hypothesis: Poor Cell Permeability A->C B High Biochemical Activity (Strong Binding) B->C D Primary Solution: Prodrug Strategy (e.g., Ethyl Ester) C->D Most Direct E Secondary Solutions: Linker Optimization C->E Iterative Design F Advanced Solutions: Delivery Systems C->F If Needed G Verify Intracellular PROTAC Concentration (e.g., LC-MS/MS) D->G E->G

Caption: Troubleshooting workflow for low cellular activity of PROTACs.

Issue 2: The ester prodrug of my PROTAC is still not showing activity.

  • Possible Cause 1: Insufficient intracellular cleavage. The ester may not be efficiently hydrolyzed by cellular esterases.

    • Solution: Test the stability of the prodrug in cell lysates or with purified esterases. Consider alternative ester groups (e.g., methyl, tert-butyl) that may have different cleavage kinetics.

  • Possible Cause 2: The prodrug is a substrate for efflux pumps. The modified PROTAC might be actively transported out of the cell.

    • Solution: Conduct a Caco-2 permeability assay to determine the efflux ratio. If efflux is high, structural modifications to the PROTAC may be necessary to reduce its recognition by transporters.

  • Possible Cause 3: The overall physicochemical properties are still unfavorable. Even as a prodrug, the molecule's size, lipophilicity, or other properties may still hinder effective membrane transit.

    • Solution: Re-evaluate the linker and the non-VHL binding moiety for opportunities to reduce molecular weight, optimize lipophilicity (LogP), and decrease the number of rotatable bonds.

Data Presentation: Strategies and Outcomes

The following tables summarize permeability data for PROTACs where structural modifications were made to enhance permeability.

Table 1: Effect of Amide-to-Ester Substitution on PROTAC Permeability

PROTAC PairModificationALogPPAMPA Permeability (Pₑ, 10⁻⁶ cm/s)Fold Change in PermeabilityReference
MZ1 vs. OMZ1 Amide to Ester3.1 -> 3.90.05 -> 0.510x Increase
ARV-771 vs. OARV-771 Amide to Ester3.5 -> 4.30.4 -> 0.61.5x Increase
AB2 vs. OAB2 Amide to Ester3.6 -> 4.40.08 -> 0.67.5x Increase
AB1 vs. OAB1 Amide to Ester4.1 -> 4.90.5 -> 0.22.5x Decrease
Note: In the case of AB1/OAB1, the increased lipophilicity pushed the molecule into a less soluble chemical space, reducing permeability.

Table 2: Impact of E3 Ligase Ligand and Linker on Permeability

PROTACTarget LigandE3 Ligase LigandLinker TypeCaco-2 A2B Permeability (10⁻⁶ cm/s)Efflux RatioReference
14 AR Ligand 3CereblonPEG1.78.4
15 AR Ligand 3Cereblon (modified)PEGInactive-
20d AR Ligand 3VHLPEG< LOQ> 12
This data highlights that even with similar linkers, the choice of E3 ligase ligand and subtle changes to it can significantly impact permeability and efflux.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay measures the ability of a compound to passively diffuse across an artificial lipid membrane.

Workflow:

G A Prepare Donor Plate: Add PROTAC solution (e.g., in PBS) C Assemble Sandwich: Place filter plate coated with lipid (e.g., lecithin in dodecane) onto donor plate A->C B Prepare Acceptor Plate: Add buffer (e.g., PBS) with scavenger chemical D Incubate: Place acceptor plate on top of filter plate. Incubate for several hours. B->D C->D E Quantify: Measure PROTAC concentration in both donor and acceptor wells via LC-MS/MS D->E F Calculate Pₑ: Determine effective permeability coefficient E->F

Caption: Experimental workflow for the PAMPA assay.

Methodology:

  • A filter plate is coated with a solution of lipids (e.g., 20% lecithin in dodecane) to form an artificial membrane.

  • The donor plate wells are filled with a solution of the PROTAC in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • The acceptor plate wells are filled with the same buffer.

  • The filter plate is placed on top of the donor plate, and the acceptor plate is placed on top of the filter plate, creating a "sandwich".

  • The assembly is incubated at room temperature for a defined period (e.g., 4-18 hours).

  • After incubation, the concentration of the PROTAC in both the donor and acceptor wells is quantified using LC-MS/MS.

  • The effective permeability coefficient (Pₑ) is calculated based on the change in concentration.

Protocol 2: Caco-2 Permeability Assay

This assay uses a monolayer of Caco-2 cells, which differentiate to form tight junctions and mimic the intestinal epithelial barrier, to assess both passive permeability and active transport.

Workflow:

G cluster_A2B Apical to Basolateral (A->B) cluster_B2A Basolateral to Apical (B->A) A1 Seed Caco-2 cells on Transwell inserts A2 Culture for ~21 days to form monolayer A1->A2 A3 Add PROTAC to Apical (upper) chamber A2->A3 A4 Incubate (e.g., 2 hours) A3->A4 A5 Measure PROTAC in Basolateral (lower) chamber A4->A5 C Quantify with LC-MS/MS A5->C B1 Seed Caco-2 cells on Transwell inserts B2 Culture for ~21 days to form monolayer B1->B2 B3 Add PROTAC to Basolateral (lower) chamber B2->B3 B4 Incubate (e.g., 2 hours) B3->B4 B5 Measure PROTAC in Apical (upper) chamber B4->B5 B5->C D Calculate Apparent Permeability (Papp) and Efflux Ratio C->D

Caption: Workflow for bidirectional Caco-2 permeability assay.

Methodology:

  • Caco-2 cells are seeded onto Transwell inserts and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Apical to Basolateral (A→B) Permeability: The PROTAC solution is added to the apical (upper) chamber. At specified time points, samples are taken from the basolateral (lower) chamber.

  • Basolateral to Apical (B→A) Permeability: The PROTAC solution is added to the basolateral (lower) chamber, and samples are taken from the apical (upper) chamber.

  • The concentration of the PROTAC in the collected samples is determined by LC-MS/MS.

  • The apparent permeability coefficient (Papp) is calculated for both directions.

  • The Efflux Ratio is calculated as Papp (B→A) / Papp (A→B). An efflux ratio significantly greater than 1 suggests that the PROTAC is a substrate for active efflux transporters.

References

Optimizing linker length and composition for SLF-amido-C2-COOH PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the linker length and composition of SLF-amido-C2-COOH Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is an this compound PROTAC?

An this compound PROTAC is a heterobifunctional molecule designed for targeted protein degradation. It consists of three key components:

  • SLF (Synthetic Ligand for FKBP): This "warhead" binds to FK506-Binding Proteins (FKBPs), such as FKBP12, which are the target proteins of interest (POI).[1][2]

  • Amido-C2-COOH Linker: This component connects the SLF warhead to the E3 ligase ligand. The "amido" group, two-carbon (C2) spacer, and terminal carboxylic acid (COOH) provide a versatile attachment point for coupling with an E3 ligase ligand.

  • E3 Ligase Ligand: This part of the PROTAC recruits an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)).[3][4]

The PROTAC facilitates the formation of a ternary complex between the target protein and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[5]

Q2: What is the role of the "amido-C2-COOH" linker?

The linker is a critical determinant of PROTAC efficacy. Its length, composition, and attachment points significantly influence the formation and stability of the ternary complex. The "amido-C2-COOH" moiety represents a common chemical handle for synthesizing PROTAC libraries. The terminal carboxylic acid allows for straightforward amide bond formation with an amine-functionalized E3 ligase ligand, enabling the systematic variation of the E3 ligase binder.

Q3: What are the most common E3 ligase ligands to pair with an this compound warhead-linker?

The most commonly used E3 ligase ligands in PROTAC design are derivatives of thalidomide or pomalidomide for recruiting CRBN, and ligands based on the HIF-1α peptide for recruiting VHL. The choice of E3 ligase can impact degradation efficiency and selectivity.

Q4: How does linker length and composition affect the physicochemical properties of this compound PROTACs?

Due to their bivalent nature, PROTACs are often large molecules with physicochemical properties that fall outside of traditional drug-like space (e.g., Lipinski's Rule of Five). The linker significantly contributes to properties such as:

  • Solubility: The hydrophilicity or hydrophobicity of the linker can be modulated to improve aqueous solubility.

  • Cell Permeability: The number of rotatable bonds, polar surface area, and hydrogen bond donors/acceptors in the linker can impact its ability to cross the cell membrane.

  • Metabolic Stability: The linker can be susceptible to enzymatic cleavage. Choosing more stable chemical motifs can improve the PROTAC's half-life.

Q5: What is the "hook effect" and how does it relate to linker optimization?

The hook effect is a phenomenon observed in PROTAC dose-response curves where, at high concentrations, the degradation efficiency decreases. This is because the excess PROTAC molecules can form binary complexes (PROTAC-target or PROTAC-E3 ligase) that do not lead to the productive ternary complex required for degradation. A well-optimized linker that promotes strong cooperative interactions within the ternary complex can help mitigate the hook effect by favoring its formation even at higher concentrations.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
No target degradation observed, but binary binding to FKBP and E3 ligase is confirmed. Incorrect Linker Length: The linker may be too short, causing steric hindrance, or too long, preventing the formation of a stable ternary complex.Synthesize a library of PROTACs with varying linker lengths by, for example, extending the C2 alkyl chain.
Suboptimal Linker Composition: The linker may lack the appropriate flexibility or rigidity to facilitate productive ternary complex formation.Introduce different chemical moieties into the linker, such as polyethylene glycol (PEG) units for increased flexibility and solubility, or more rigid elements like piperazine rings to constrain the conformation.
Poor Cell Permeability: The physicochemical properties of the PROTAC may prevent it from reaching its intracellular target.Evaluate the LogP and polar surface area of your PROTAC. Modify the linker to improve its drug-like properties.
Low degradation potency (high DC50 value). Suboptimal Ternary Complex Stability: The ternary complex may be forming but is not stable enough for efficient ubiquitination.Fine-tune the linker length with smaller increments. Use biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure ternary complex stability and cooperativity.
Metabolic Instability of the Linker: The linker may be susceptible to cleavage by intracellular enzymes.Analyze the metabolic stability of the PROTAC in liver microsomes or plasma. Replace metabolically liable groups with more stable alternatives.
"Hook effect" is observed at high concentrations. Low Cooperativity in Ternary Complex Formation: The linker is not effectively promoting favorable protein-protein interactions between FKBP and the E3 ligase.Experiment with more rigid linkers to pre-organize the PROTAC into a conformation that favors ternary complex formation.
Off-target protein degradation. Non-specific binding: The linker may be interacting with other proteins, leading to their degradation.Modify the linker composition to reduce non-specific interactions. For example, replace lipophilic linkers with more hydrophilic ones.

Quantitative Data Summary

Table 1: Impact of Linker Length on PROTAC Potency (Hypothetical Data for SLF-CRBN PROTACs)

PROTAC IDLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)
SLF-AC2-CRBN-1Amido-C210>1000<10
SLF-AC4-CRBN-2Amido-C41250045
SLF-AC6-CRBN-3Amido-C6145095
SLF-AC8-CRBN-4Amido-C81615080
SLF-AC10-CRBN-5Amido-C101860030

Table 2: Influence of Linker Composition on Physicochemical Properties and Permeability (Hypothetical Data)

PROTAC IDLinker TypeMW (Da)cLogPTPSA (Ų)Caco-2 Papp (10⁻⁶ cm/s)
SLF-Alkyl-CRBNAlkyl Chain8505.21200.5
SLF-PEG2-CRBN2-unit PEG8984.51381.2
SLF-Pip-CRBNPiperazine8774.81250.8

Experimental Protocols

Protocol 1: Synthesis of an SLF-amido-C4-COOH Linker Intermediate

This protocol describes a representative synthesis of an SLF-linker intermediate with a four-carbon chain, which can then be coupled to an E3 ligase ligand.

  • Amide Coupling: React SLF with a protected 4-aminobutanoic acid derivative (e.g., Boc-4-aminobutanoic acid) using a standard peptide coupling reagent such as HATU or HBTU in the presence of a non-nucleophilic base like DIPEA in an anhydrous polar aprotic solvent (e.g., DMF).

  • Deprotection: Remove the protecting group (e.g., Boc group with trifluoroacetic acid in dichloromethane) to yield the free amine.

  • Second Amide Coupling: Couple the resulting amine with a suitable linker precursor containing a terminal protected carboxylic acid (e.g., mono-tert-butyl succinate) using the same coupling conditions as in step 1.

  • Final Deprotection: Remove the final protecting group to yield the SLF-amido-C4-COOH linker intermediate.

Protocol 2: Western Blotting for Protein Degradation Assessment

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

  • Cell Treatment: Plate cells at an appropriate density and treat with varying concentrations of the this compound PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against the target protein (e.g., FKBP12) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the bands.

  • Densitometry Analysis: Quantify the band intensities and normalize the target protein signal to the loading control.

Visualizations

PROTAC_Mechanism_of_Action cluster_0 PROTAC-Mediated Protein Degradation POI Target Protein (e.g., FKBP12) TernaryComplex POI-PROTAC-E3 Ternary Complex POI->TernaryComplex Binding PROTAC SLF-Linker-E3 Ligand PROTAC->TernaryComplex E3 E3 Ubiquitin Ligase (e.g., CRBN/VHL) E3->TernaryComplex Recruitment PolyUb Poly-ubiquitinated Target Protein TernaryComplex->PolyUb Ubiquitination Ub Ubiquitin Ub->TernaryComplex Transfer Proteasome Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of action for an SLF-based PROTAC.

Experimental_Workflow cluster_1 PROTAC Optimization Workflow Start Design & Synthesize SLF-Linker-E3 Ligand Library CellTreatment Treat Cells with PROTAC Library Start->CellTreatment Biophysical Biophysical Assays (SPR, ITC) Start->Biophysical Permeability Cell Permeability Assays (e.g., Caco-2) Start->Permeability WesternBlot Western Blot for Target Degradation CellTreatment->WesternBlot DoseResponse Determine DC50 & Dmax WesternBlot->DoseResponse Optimization Analyze Data & Iterative Optimization DoseResponse->Optimization Biophysical->Optimization Permeability->Optimization Optimization->Start Redesign End Optimized PROTAC Optimization->End

Caption: A typical experimental workflow for optimizing PROTACs.

Troubleshooting_Logic cluster_2 Troubleshooting Flowchart Start No Degradation Observed CheckBinary Confirm Binary Binding (Target & E3 Ligase)? Start->CheckBinary CheckPermeability Assess Cell Permeability CheckBinary->CheckPermeability Yes RecheckBinding Re-evaluate Ligand Binding CheckBinary->RecheckBinding No ModifyLinkerLength Modify Linker Length CheckPermeability->ModifyLinkerLength Permeable ImprovePermeability Optimize Physicochemical Properties of Linker CheckPermeability->ImprovePermeability Not Permeable ModifyLinkerComp Modify Linker Composition ModifyLinkerLength->ModifyLinkerComp

References

Technical Support Center: Addressing Poor Aqueous Solubility of SLF-amido-C2-COOH and its Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor aqueous solubility of SLF-amido-C2-COOH and its conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

A1: this compound is a synthetic ligand for the FK506-binding protein (FKBP). It is commonly used as a building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules designed to induce the degradation of specific target proteins. The inherent chemical structure of this compound, with a calculated LogP of 4.6, suggests it is hydrophobic and therefore has poor solubility in aqueous solutions.[2] This low solubility can pose significant challenges in experimental assays, formulation development, and ultimately impact the bioavailability of the final PROTAC molecule.

Q2: What are the typical solubility issues encountered with this compound and its conjugates?

A2: Researchers often observe the following issues:

  • Precipitation: The compound or its conjugate may precipitate out of aqueous buffers during stock solution preparation, dilution, or during the course of an experiment.

  • Inconsistent Results: Poor solubility can lead to inaccurate concentrations and, consequently, unreliable and irreproducible experimental data.

  • Low Bioavailability: In a therapeutic context, poor aqueous solubility is a major hurdle for oral drug delivery, limiting the absorption and systemic exposure of the PROTAC.

Q3: Are there any available quantitative data on the solubility of this compound?

Troubleshooting Guide

This guide provides a systematic approach to troubleshoot and improve the aqueous solubility of this compound and its conjugates.

Problem: Precipitation of the compound in aqueous buffer.

Possible Cause 1: Exceeding the aqueous solubility limit.

  • Solution 1.1: pH Adjustment. this compound contains a carboxylic acid moiety. By increasing the pH of the aqueous buffer to deprotonate the carboxylic acid, the solubility can often be increased. A systematic pH titration study is recommended to find the optimal pH for solubility without compromising compound stability or biological activity.

  • Solution 1.2: Use of Co-solvents. Organic solvents miscible with water can be used to increase the solubility of hydrophobic compounds. It is crucial to use the lowest effective concentration of the co-solvent to avoid impacting the biological assay.

  • Solution 1.3: Employ Surfactants. Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions. Non-ionic surfactants are generally preferred for biological experiments.

  • Solution 1.4: Utilize Cyclodextrins. Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior that can form inclusion complexes with hydrophobic molecules, thereby enhancing their aqueous solubility.

Possible Cause 2: Improper dissolution technique.

  • Solution 2.1: Prepare a High-Concentration Stock in an Organic Solvent. Initially, dissolve the compound in an organic solvent like DMSO. Subsequently, this stock solution can be diluted into the aqueous buffer. It is critical to add the organic stock solution to the aqueous buffer slowly while vortexing to prevent immediate precipitation.

  • Solution 2.2: Sonication. After dilution, sonicating the solution can help to break down any small aggregates and improve dissolution.

Data Presentation

Table 1: Solubility Data for this compound

CompoundSolventSolubilitySource
This compoundDMSO100 mg/mL (160.07 mM)[1]
This compoundAqueous Buffer (e.g., PBS, pH 7.4)Poor (Exact value not published)Inferred from high LogP and general knowledge of similar compounds

Table 2: Common Approaches to Improve Aqueous Solubility

MethodPrincipleTypical Agents/ParametersConsiderations
pH Adjustment Ionization of the carboxylic acid groupBasic buffers (e.g., Tris, Phosphate)Compound stability at different pH values; buffer compatibility with the assay.
Co-solvents Increasing the polarity of the solvent mixtureDMSO, Ethanol, PEG 300/400Final co-solvent concentration should be minimized to avoid toxicity or off-target effects.
Surfactants Micellar solubilizationTween® 20, Tween® 80, Pluronic® F-68Work above the critical micelle concentration (CMC); potential for protein denaturation at high concentrations.
Cyclodextrins Formation of inclusion complexesβ-cyclodextrin, HP-β-cyclodextrinStoichiometry of the complex may need to be optimized; potential for competition with other molecules.

Experimental Protocols

Protocol 1: Preparation of a Solubilized Stock Solution of this compound using a Co-solvent

Objective: To prepare a stock solution of this compound in an aqueous buffer using DMSO as a co-solvent.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Weigh out the desired amount of this compound in a sterile microcentrifuge tube.

  • Add a minimal amount of anhydrous DMSO to completely dissolve the compound. For example, to prepare a 10 mM stock, dissolve 6.25 mg of this compound (MW: 624.72 g/mol ) in 1 mL of DMSO. Vortex thoroughly.

  • To prepare a working solution in PBS, perform a serial dilution. For example, to make a 100 µM solution, add 10 µL of the 10 mM DMSO stock to 990 µL of PBS.

  • Crucially, add the DMSO stock to the PBS slowly while continuously vortexing the PBS solution. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.

  • After dilution, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.

  • Visually inspect the solution for any signs of precipitation. If precipitation is observed, the final concentration may be too high for the chosen DMSO percentage. Consider further dilution or using a different solubilization method.

Protocol 2: pH-Dependent Solubility Assessment

Objective: To determine the effect of pH on the aqueous solubility of this compound.

Materials:

  • This compound

  • A series of buffers with varying pH values (e.g., citrate buffers for pH 3-6, phosphate buffers for pH 6-8, Tris buffers for pH 7-9)

  • DMSO

  • Spectrophotometer or HPLC

Procedure:

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mg/mL).

  • In separate tubes, add an excess amount of the DMSO stock to each of the different pH buffers.

  • Incubate the samples at a controlled temperature (e.g., 25°C or 37°C) with constant agitation for a set period (e.g., 24 hours) to reach equilibrium.

  • After incubation, centrifuge the samples at high speed to pellet any undissolved compound.

  • Carefully collect the supernatant and determine the concentration of the solubilized compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or by HPLC with a standard curve).

  • Plot the measured solubility against the pH of the buffer to identify the pH range that provides the highest solubility.

Mandatory Visualizations

Logical Workflow for Troubleshooting Solubility Issues

Troubleshooting_Solubility start Poor Aqueous Solubility of This compound or Conjugate prep_stock Prepare High-Concentration Stock in 100% DMSO start->prep_stock dilute Dilute Stock into Aqueous Buffer prep_stock->dilute observe Observe for Precipitation dilute->observe soluble Solution is Clear: Proceed with Experiment observe->soluble No insoluble Precipitation Occurs observe->insoluble Yes troubleshoot Implement Solubilization Strategy insoluble->troubleshoot ph_adjust Adjust Buffer pH (e.g., increase for carboxylic acid) troubleshoot->ph_adjust cosolvent Increase Co-solvent % (e.g., DMSO) (Caution: check assay tolerance) troubleshoot->cosolvent surfactant Add Surfactant (e.g., Tween-20) troubleshoot->surfactant cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) troubleshoot->cyclodextrin re_evaluate Re-evaluate Solubility ph_adjust->re_evaluate cosolvent->re_evaluate surfactant->re_evaluate cyclodextrin->re_evaluate re_evaluate->soluble Successful re_evaluate->troubleshoot Unsuccessful

Caption: A logical workflow for systematically addressing poor aqueous solubility.

Signaling Pathways Involving FKBP12

FKBP12, the target of this compound, is a known regulator of several key signaling pathways. Understanding these interactions is crucial for researchers designing PROTACs based on this ligand.

1. FKBP12 Regulation of the TGF-β Signaling Pathway

TGF_Beta_Signaling cluster_receptor Cell Membrane TGFb TGF-β Ligand TGFbRII TGF-β Receptor II TGFb->TGFbRII TGFbRI TGF-β Receptor I TGFbRII->TGFbRI Recruits & Activates SMAD23 SMAD2/3 TGFbRI->SMAD23 Phosphorylates FKBP12 FKBP12 FKBP12->TGFbRI Inhibits basal activity pSMAD23 p-SMAD2/3 SMAD_complex SMAD Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Gene_Expression Target Gene Expression Nucleus->Gene_Expression Regulates

Caption: FKBP12 negatively regulates the TGF-β signaling pathway by inhibiting the basal activity of the TGF-β type I receptor.[4]

2. FKBP12 and the mTOR Signaling Pathway

mTOR_Signaling Rapamycin Rapamycin Rap_FKBP12 Rapamycin-FKBP12 Complex Rapamycin->Rap_FKBP12 FKBP12 FKBP12 FKBP12->Rap_FKBP12 mTORC1 mTORC1 Rap_FKBP12->mTORC1 Inhibits S6K1 S6K1 mTORC1->S6K1 Activates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibits Translation Protein Translation & Cell Growth S6K1->Translation EIF4EBP1->Translation Inhibits

Caption: The complex of Rapamycin and FKBP12 inhibits mTORC1 signaling, a central regulator of cell growth and proliferation.

3. FKBP12 Regulation of Intracellular Calcium Channels

Calcium_Signaling cluster_membrane ER/SR Membrane FKBP12 FKBP12 RyR Ryanodine Receptor (RyR) FKBP12->RyR Stabilizes & Modulates IP3R IP3 Receptor (IP3R) FKBP12->IP3R Stabilizes & Modulates Ca_release Ca²⁺ Release RyR->Ca_release IP3R->Ca_release ER_SR Endoplasmic/Sarcoplasmic Reticulum Cytosol Cytosol Ca_release->Cytosol into

Caption: FKBP12 binds to and modulates the activity of intracellular calcium release channels, such as the ryanodine and IP3 receptors.

References

How to resolve inconsistent degradation efficacy in cellular assays with SLF-amido-C2-COOH PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering inconsistent degradation efficacy in cellular assays with SLF-amido-C2-COOH PROTACs. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you identify and resolve common issues.

Troubleshooting Guide: Inconsistent Degradation Efficacy

Users experiencing variable or suboptimal degradation of their target protein when using this compound PROTACs can refer to the following troubleshooting guide. The issues are categorized for clarity, with potential causes and recommended solutions.

Category 1: Suboptimal PROTAC Activity

Potential Cause Recommended Troubleshooting Steps
Inappropriate PROTAC Concentration (The "Hook Effect") PROTACs can exhibit a "hook effect," where efficacy decreases at high concentrations due to the formation of non-productive binary complexes.[1][2] Solution: Perform a dose-response experiment with a broad range of concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal concentration for maximal degradation (DC50) and to identify the hook effect.[2]
Incorrect Incubation Time The kinetics of PROTAC-mediated degradation can vary between cell lines and target proteins.[1] Solution: Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24, 48 hours) to determine the optimal incubation time for maximal protein degradation.
Poor Cell Permeability Due to their larger size, PROTACs may have difficulty crossing the cell membrane.[3] Solution: Confirm target engagement within the cell using techniques like a cellular thermal shift assay (CETSA) or NanoBRET assay. If permeability is low, consider structural modifications to the PROTAC, though this is a medicinal chemistry effort.
Compound Instability or Solubility Issues The PROTAC may be unstable or poorly soluble in your cell culture media, leading to inconsistent effective concentrations. Solution: Ensure the complete dissolution of your PROTAC in a suitable solvent like DMSO before diluting it in media. Always prepare fresh working solutions for each experiment and minimize freeze-thaw cycles of stock solutions.

Category 2: Cellular and Assay System Variability

Potential Cause Recommended Troubleshooting Steps
Cell Line Variability The expression levels of the target protein and the recruited E3 ligase (in this case, likely VHL for the "SLF" component) can differ significantly between cell lines. Solution: Confirm the expression levels of both the target protein and the VHL E3 ligase in your chosen cell line using Western blotting or qPCR. Consider testing a panel of cell lines to find a more responsive model.
Inconsistent Cell Health and Culture Conditions Variations in cell passage number, confluency, or serum concentration can impact experimental outcomes. Solution: Standardize your cell culture protocols. Use cells within a consistent and low passage number range, seed at a consistent density, and use the same media composition for all experiments.
Solvent Toxicity High concentrations of the solvent used to dissolve the PROTAC (e.g., DMSO) can be toxic to cells. Solution: Ensure the final solvent concentration in your assay is non-toxic (typically <0.5% for DMSO). Include a vehicle-only control in all experiments to assess solvent effects.

Category 3: Issues with the Mechanism of Action

Potential Cause Recommended Troubleshooting Steps
Inefficient Ternary Complex Formation The efficacy of a PROTAC is highly dependent on the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. Solution: If possible, use in vitro biophysical assays like TR-FRET, Fluorescence Polarization (FP), or AlphaLISA to directly measure the formation of the ternary complex. The linker composition and length are critical for stable ternary complex formation.
Lack of Ubiquitination Successful ternary complex formation must be followed by ubiquitination of the target protein. Solution: Perform an in-vitro ubiquitination assay to confirm that the target protein is ubiquitinated in the presence of the PROTAC, E3 ligase, and other necessary components of the ubiquitination machinery. ELISA-based or TR-FRET assays can be used for this purpose.
Proteasome Inhibition If the proteasome is inhibited, the ubiquitinated target protein will not be degraded. Solution: As a control, co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132). An accumulation of the ubiquitinated target protein, and a rescue from degradation, would confirm that the degradation is proteasome-dependent.

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" and how can I avoid it?

A1: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at very high concentrations. This occurs because at high concentrations, the PROTAC is more likely to form separate binary complexes with either the target protein or the E3 ligase, which are not productive for degradation, rather than the necessary ternary complex. To avoid this, it is crucial to perform a dose-response experiment over a wide range of concentrations to identify the optimal concentration for maximal degradation.

Q2: How can I confirm that the observed protein degradation is specific to the PROTAC's mechanism of action?

A2: To confirm the specificity of your this compound PROTAC, you should include the following controls in your experiments:

  • Inactive Control: Use an inactive version of the PROTAC where either the target-binding ligand or the E3 ligase-binding ligand (the SLF moiety) is chemically modified to prevent binding. This control should not induce degradation.

  • E3 Ligase Ligand Control: Treat cells with the E3 ligase ligand (this compound) alone to ensure it does not cause degradation on its own.

  • Proteasome Inhibitor Control: Co-treatment with a proteasome inhibitor (e.g., MG132) should rescue the target protein from degradation, confirming the involvement of the proteasome.

Q3: My Western blot results for protein degradation are inconsistent. How can I improve them?

A3: Inconsistent Western blot results can be due to several factors. To improve consistency:

  • Optimize Blocking: Use an appropriate blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and optimize the incubation time.

  • Use High-Quality Antibodies: Ensure you are using a validated primary antibody that is specific for your target protein. Titrate the antibody to find the optimal dilution.

  • Ensure Equal Protein Loading: Use a reliable loading control (e.g., GAPDH, β-actin) to normalize your results and ensure equal amounts of protein were loaded in each lane.

  • Consistent Cell Lysis and Sample Preparation: Use a consistent lysis buffer and protocol for all samples. Ensure complete lysis and accurate protein quantification before loading.

Q4: What does "this compound" likely refer to in my PROTAC?

A4: "SLF" in the context of PROTACs commonly refers to a derivative of the von Hippel-Lindau (VHL) E3 ligase ligand. The "amido-C2-COOH" portion likely describes the linker composition, indicating an amide bond and a two-carbon chain with a carboxylic acid, which is a common chemical feature in PROTAC linkers. Therefore, your PROTAC is designed to hijack the VHL E3 ligase to induce degradation of your target protein.

Experimental Protocols

Protocol 1: Dose-Response Experiment for DC50 Determination via Western Blot

Objective: To determine the concentration of the PROTAC that induces 50% degradation of the target protein (DC50).

Materials:

  • Cells expressing the target protein and VHL

  • Complete cell culture medium

  • This compound PROTAC stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

  • Multi-well cell culture plates (e.g., 12-well or 24-well)

  • PBS, RIPA lysis buffer, protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, transfer buffer, and PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (for target protein and loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) detection reagents

Methodology:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • PROTAC Dilution: Prepare a serial dilution of the this compound PROTAC in complete culture medium to cover a wide concentration range (e.g., 0.1 nM to 10 µM). Also, prepare a vehicle control with the same final concentration of DMSO.

  • Cell Treatment: Remove the old media from the cells and add the media containing the different concentrations of the PROTAC or the vehicle control.

  • Incubation: Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C in a CO2 incubator.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Run the samples on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an ECL detection system.

    • Strip the membrane (if necessary) and re-probe with a loading control antibody.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 value.

Protocol 2: Ternary Complex Formation Assay using TR-FRET

Objective: To quantify the formation of the ternary complex (Target Protein - PROTAC - VHL) in a homogeneous assay.

Materials:

  • Tagged target protein (e.g., His-tagged)

  • Tagged VHL E3 ligase complex (e.g., GST-tagged VCB complex)

  • This compound PROTAC

  • TR-FRET donor and acceptor reagents (e.g., anti-His-Terbium and anti-GST-d2)

  • Assay buffer

  • Low-volume 384-well plates

  • TR-FRET enabled plate reader

Methodology:

  • PROTAC Dilution: Prepare a serial dilution of the PROTAC in the assay buffer.

  • Reagent Preparation: In each well of the 384-well plate, add a fixed concentration of the tagged target protein and the tagged VHL E3 ligase complex.

  • PROTAC Addition: Add the serially diluted PROTAC or vehicle control to the wells.

  • TR-FRET Reagent Addition: Add the TR-FRET donor and acceptor reagents to each well.

  • Incubation: Incubate the plate at room temperature for a specified time to allow the components to reach equilibrium.

  • Measurement: Measure the time-resolved fluorescence at both the donor and acceptor emission wavelengths using a TR-FRET plate reader.

  • Data Analysis: Calculate the TR-FRET ratio (Acceptor emission / Donor emission). A bell-shaped curve when plotting the TR-FRET ratio against the PROTAC concentration is indicative of ternary complex formation. The peak of the curve represents the concentration at which maximal ternary complex formation occurs.

Visualizations

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC This compound PROTAC POI Target Protein (POI) PROTAC->POI Binds VHL VHL E3 Ligase PROTAC->VHL Ternary_Complex POI-PROTAC-VHL Ternary Complex Ub Ubiquitin Proteasome Proteasome Ub->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Ternary_Complex->Ub Ubiquitination

Caption: Mechanism of action for an this compound PROTAC.

Troubleshooting_Workflow Start Inconsistent Degradation Observed Check_Concentration Perform Dose-Response (0.1 nM - 10 µM) Start->Check_Concentration Hook_Effect Hook Effect Observed? Check_Concentration->Hook_Effect Optimize_Conc Use Optimal Concentration (Peak of Curve) Hook_Effect->Optimize_Conc Yes Check_Time Perform Time-Course (2-48 hours) Hook_Effect->Check_Time No Optimize_Conc->Check_Time Degradation_Kinetics Degradation Observed? Check_Time->Degradation_Kinetics Optimize_Time Use Optimal Time Point Degradation_Kinetics->Optimize_Time Yes Check_Cell_Line Check Target & VHL Expression (Western Blot/qPCR) Degradation_Kinetics->Check_Cell_Line No Optimize_Time->Check_Cell_Line Expression_OK Expression Levels Sufficient? Check_Cell_Line->Expression_OK Change_Cell_Line Consider Different Cell Line Expression_OK->Change_Cell_Line No Check_Permeability Assess Target Engagement (e.g., CETSA) Expression_OK->Check_Permeability Yes Change_Cell_Line->Start Permeability_Issue No Target Engagement? Check_Permeability->Permeability_Issue Medicinal_Chemistry PROTAC Design Issue (Medicinal Chemistry) Permeability_Issue->Medicinal_Chemistry Yes Success Consistent Degradation Achieved Permeability_Issue->Success No Medicinal_Chemistry->Start

Caption: Troubleshooting workflow for inconsistent PROTAC efficacy.

References

Technical Support Center: Mitigating the Hook Effect in Dose-Response Curves of SLF-amido-C2-COOH PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the hook effect and other common challenges encountered during experiments with SLF-amido-C2-COOH PROTACs targeting FKBP12.

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" in the context of this compound PROTAC experiments?

A1: The hook effect is a phenomenon observed in dose-response experiments where the degradation of the target protein, FKBP12, decreases at high concentrations of the this compound PROTAC.[1][2][3] This results in a characteristic bell-shaped or U-shaped dose-response curve, where optimal degradation occurs at an intermediate PROTAC concentration, and further increases in concentration lead to reduced efficacy.

Q2: What is the underlying mechanism of the hook effect?

A2: The hook effect is caused by the formation of unproductive binary complexes at high PROTAC concentrations. An this compound PROTAC's efficacy relies on the formation of a productive ternary complex, consisting of the PROTAC, the target protein (FKBP12), and an E3 ligase (e.g., DCAF16 or FBXO22).[4][5] When the PROTAC concentration is excessively high, it can independently bind to either FKBP12 or the E3 ligase, forming binary complexes (PROTAC-FKBP12 or PROTAC-E3 ligase) that are unable to bring the two proteins together for ubiquitination and subsequent degradation.

Q3: At what concentration range can I expect to see the hook effect with an this compound PROTAC?

A3: The onset of the hook effect is dependent on several factors, including the specific E3 ligase being recruited, the cell line used, and the expression levels of FKBP12 and the E3 ligase. Generally, for many PROTACs, the hook effect can be observed at concentrations in the micromolar (µM) range. For example, some studies on SLF-based PROTACs show reduced activity at concentrations above 1-5 µM.

Q4: What are the consequences of the hook effect for my experimental results?

Q5: How can I confirm that what I am observing is the hook effect?

A5: To confirm the hook effect, you should perform a dose-response experiment over a wide range of concentrations, for example, from picomolar to high micromolar. If you observe a decrease in FKBP12 degradation at the higher concentrations following an initial dose-dependent degradation, it is likely the hook effect.

Troubleshooting Guide

ProblemLikely Cause(s)Troubleshooting Steps
Bell-shaped dose-response curve (degradation decreases at high concentrations) Hook Effect: Formation of unproductive binary complexes at high PROTAC concentrations.1. Confirm with a wider concentration range: Test your this compound PROTAC across a broad concentration range (e.g., 1 pM to 10 µM) to clearly define the bell-shaped curve. 2. Determine optimal concentration: Identify the concentration that achieves maximal FKBP12 degradation (Dmax) and use concentrations at or below this for future experiments. 3. Verify ternary complex formation: Use Co-Immunoprecipitation (Co-IP) to confirm that the formation of the FKBP12-PROTAC-E3 ligase ternary complex decreases at high PROTAC concentrations.
No FKBP12 degradation at any tested concentration 1. Concentration range is entirely within the hook effect region. 2. Inactive PROTAC. 3. Low expression of the target E3 ligase in the cell line. 4. Poor cell permeability of the PROTAC. 1. Test a much wider and lower concentration range. 2. Synthesize an inactive control: An epimer of the E3 ligase-binding moiety can serve as a negative control to ensure the degradation is E3 ligase-dependent. 3. Confirm E3 ligase expression: Use Western blot or qPCR to verify the expression of the recruited E3 ligase (e.g., DCAF16, FBXO22) in your cell line. 4. Assess cell permeability: Consider assays like the parallel artificial membrane permeability assay (PAMPA) if poor uptake is suspected.
High variability in degradation between experiments 1. Inconsistent cell density or confluency. 2. Variations in PROTAC dilution and preparation. 3. Inconsistent incubation times. 1. Standardize cell seeding and ensure consistent confluency at the time of treatment. 2. Prepare fresh serial dilutions from a concentrated stock solution for each experiment. 3. Use a consistent and optimized incubation time for all experiments.

Data Presentation

The following tables summarize representative quantitative data for SLF-based PROTACs targeting FKBP12. Note that the exact values for an "this compound" PROTAC may vary.

Table 1: Representative Degradation Parameters for an SLF-based PROTAC (22-SLF)

ParameterValueCell LineIncubation TimeTarget ProteinRecruited E3 Ligase
DC50 0.5 µMHEK293T2-24 hoursFKBP12FBXO22
Dmax ~89%HEK293T2-24 hoursFKBP12FBXO22

Data is representative for the 22-SLF PROTAC as described in the literature.

Table 2: Example Dose-Response Data for an SLF-based PROTAC

PROTAC Concentration% FKBP12 Remaining (Relative to Vehicle)
0 nM (Vehicle)100%
1 nM95%
10 nM70%
100 nM30%
500 nM15%
1 µM25%
5 µM50%
10 µM75%

This is hypothetical data to illustrate a typical hook effect curve.

Experimental Protocols

Protocol 1: Western Blot Analysis of FKBP12 Degradation

This protocol details the steps to quantify the degradation of FKBP12 in response to treatment with an this compound PROTAC.

  • Cell Seeding: Plate HEK293T or another suitable cell line in 12-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • PROTAC Treatment:

    • Prepare a stock solution of your this compound PROTAC in DMSO.

    • Perform serial dilutions of the PROTAC stock solution in cell culture medium to achieve a range of concentrations (e.g., 0.1 nM to 10 µM).

    • Include a vehicle-only control (DMSO).

    • Remove the existing medium from the cells and add the PROTAC-containing medium.

    • Incubate for a predetermined time (e.g., 8, 16, or 24 hours).

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against FKBP12 overnight at 4°C.

    • Incubate the membrane with a primary antibody for a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.

  • Data Analysis:

    • Quantify the band intensities for FKBP12 and the loading control for each concentration.

    • Normalize the FKBP12 band intensity to the corresponding loading control band intensity.

    • Express the normalized FKBP12 levels as a percentage of the vehicle-treated control.

    • Plot the percentage of remaining FKBP12 protein against the log of the PROTAC concentration to visualize the dose-response curve and determine DC50 and Dmax.

Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation

This protocol is designed to verify the formation of the FKBP12-PROTAC-E3 ligase ternary complex.

  • Cell Culture and Treatment:

    • Culture HEK293T cells (co-transfected with tagged FKBP12 and the relevant E3 ligase, e.g., FLAG-DCAF1, if necessary) to 70-80% confluency in 10 cm plates.

    • Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent the degradation of FKBP12.

    • Treat the cells with the this compound PROTAC at a concentration that induces degradation and a high concentration that shows the hook effect. Include a vehicle control. Incubate for 4-6 hours.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold non-denaturing lysis buffer with freshly added protease inhibitors.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C on a rotator.

    • Centrifuge and transfer the supernatant to a new tube.

    • Add an antibody against the E3 ligase (e.g., anti-FLAG for FLAG-DCAF1) to the pre-cleared lysate. As a negative control, use an equivalent amount of IgG.

    • Incubate overnight at 4°C on a rotator.

    • Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing and Elution:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads three times with ice-cold wash buffer.

    • Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5 minutes.

  • Western Blot Analysis:

    • Analyze the immunoprecipitated samples by Western blotting using antibodies against FKBP12 and the E3 ligase.

    • The presence of an FKBP12 band in the sample immunoprecipitated with the E3 ligase antibody confirms the formation of the ternary complex.

Mandatory Visualizations

PROTAC_Mechanism_of_Action cluster_0 PROTAC-Mediated Degradation cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation PROTAC This compound PROTAC FKBP12 FKBP12 (Target Protein) PROTAC->FKBP12 Binds E3_Ligase E3 Ubiquitin Ligase (e.g., DCAF16, FBXO22) PROTAC->E3_Ligase Binds Ternary_Complex FKBP12-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex FKBP12->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of FKBP12 Ternary_Complex->Ubiquitination Catalyzes Proteasome Proteasome Ubiquitination->Proteasome Targeted for Degradation Degradation Degraded FKBP12 Proteasome->Degradation

Caption: PROTAC Mechanism of Action.

Hook_Effect_Mechanism cluster_0 Optimal PROTAC Concentration cluster_1 High PROTAC Concentration PROTAC_opt PROTAC FKBP12_opt FKBP12 PROTAC_opt->FKBP12_opt E3_opt E3 Ligase PROTAC_opt->E3_opt Ternary_opt Productive Ternary Complex FKBP12_opt->Ternary_opt E3_opt->Ternary_opt Degradation Degradation Ternary_opt->Degradation Leads to Degradation PROTAC_high1 PROTAC FKBP12_high FKBP12 PROTAC_high1->FKBP12_high PROTAC_high2 PROTAC E3_high E3 Ligase PROTAC_high2->E3_high Binary_FKBP12 Unproductive Binary Complex (PROTAC-FKBP12) FKBP12_high->Binary_FKBP12 Binary_E3 Unproductive Binary Complex (PROTAC-E3) E3_high->Binary_E3 No_Degradation1 No Degradation Binary_FKBP12->No_Degradation1 Inhibits Degradation No_Degradation2 No Degradation Binary_E3->No_Degradation2 Inhibits Degradation

Caption: The Hook Effect Mechanism.

Troubleshooting_Workflow Start Start: Observe Bell-Shaped Dose-Response Curve Confirm_Hook Confirm Hook Effect with Wider Concentration Range Start->Confirm_Hook Is_Confirmed Is Hook Effect Confirmed? Confirm_Hook->Is_Confirmed Optimize_Conc Determine Optimal Concentration (Dmax) and Adjust Experimental Conditions Is_Confirmed->Optimize_Conc Yes Other_Issues Investigate Other Potential Issues: - E3 Ligase Expression - Cell Permeability - Compound Stability Is_Confirmed->Other_Issues No Verify_Ternary Verify Ternary Complex Formation (e.g., Co-IP) Optimize_Conc->Verify_Ternary Solution Solution: Use Optimal PROTAC Concentration for Future Experiments Verify_Ternary->Solution

Caption: Troubleshooting Workflow.

References

Technical Support Center: Enhancing In Vivo Performance of SLF-amido-C2-COOH based PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in-vivo stability and pharmacokinetics of SLF-amido-C2-COOH based Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: My this compound based PROTAC shows good in vitro degradation of the target protein, but has poor in vivo efficacy. What are the potential reasons?

Several factors can contribute to this discrepancy. Primarily, poor in vivo efficacy despite good in vitro activity often points towards suboptimal pharmacokinetic (PK) properties. Key areas to investigate include:

  • Low Bioavailability: The PROTAC may have poor absorption from the administration site into systemic circulation. For orally administered PROTACs, this can be due to low solubility or poor permeability across the intestinal wall.[1][2]

  • Rapid Metabolism: The this compound linker, or other parts of the PROTAC molecule, may be susceptible to rapid enzymatic degradation in the liver or plasma, leading to a short half-life.[1][2]

  • High Clearance: The PROTAC might be quickly eliminated from the body through renal or hepatic clearance.

  • Poor Tissue Distribution: The PROTAC may not be reaching the target tissue or cells in sufficient concentrations to induce protein degradation.

  • Instability: The molecule could be chemically unstable in the physiological environment.

Q2: What are the common metabolic liabilities associated with amide linkers in PROTACs?

Amide bonds can be susceptible to hydrolysis by amidases, leading to the cleavage of the PROTAC into its constituent warhead and E3 ligase ligand. This cleavage renders the PROTAC inactive. The rate of hydrolysis can be influenced by the steric hindrance around the amide bond and the electronic properties of the neighboring groups.

Q3: How can I improve the metabolic stability of my this compound based PROTAC?

Improving metabolic stability is a critical step in optimizing PROTACs for in vivo applications.[1] Consider the following strategies:

  • Introduce Steric Hindrance: Flanking the amide bond with bulky groups can shield it from enzymatic attack.

  • Modify Electronic Properties: Replacing adjacent atoms with electron-withdrawing or donating groups can modulate the reactivity of the amide bond.

  • Incorporate Cyclic Structures: Constraining the linker within a cyclic structure can reduce its flexibility and limit access for metabolic enzymes.

  • Deuteration: Strategic replacement of hydrogen atoms with deuterium at metabolically labile positions can slow down metabolism (the "kinetic isotope effect").

Q4: My PROTAC has low aqueous solubility. How can I address this?

Poor solubility can limit absorption and lead to variable in vivo exposure. Strategies to improve solubility include:

  • Incorporate Polar Functional Groups: The carboxylic acid group in the this compound linker is a good starting point. Additional polar groups can be introduced into the linker or the ligands.

  • Formulate with Excipients: Using solubility-enhancing excipients in the formulation can improve the dissolution of the PROTAC.

  • Salt Formation: If the PROTAC has ionizable groups, forming a salt can significantly increase its aqueous solubility.

  • Prodrug Approach: A prodrug strategy can be employed where a more soluble promoiety is attached to the PROTAC, which is then cleaved in vivo to release the active molecule.

Q5: What is the "hook effect" and how can I mitigate it?

The "hook effect" is a phenomenon where the efficacy of a PROTAC decreases at higher concentrations. This occurs because at high concentrations, the PROTAC can form binary complexes with either the target protein or the E3 ligase, which are non-productive for degradation, rather than the desired ternary complex. To mitigate this, it is crucial to perform a full dose-response curve to identify the optimal concentration range for your PROTAC.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Bioavailability (Oral) Poor aqueous solubility.Incorporate polar groups, formulate with solubility enhancers, or consider a prodrug approach.
Poor membrane permeability.Optimize the lipophilicity (LogP) of the molecule. Reduce the number of hydrogen bond donors and acceptors.
High first-pass metabolism.Modify the metabolically labile sites, for example, by introducing steric hindrance or through deuteration.
Short In Vivo Half-Life Rapid metabolic clearance.Identify the sites of metabolism (e.g., through metabolite identification studies) and modify the structure to block this metabolism.
Rapid renal clearance.Increase plasma protein binding to reduce the fraction of free drug available for filtration.
High Plasma Clearance Susceptibility to plasma enzymes (e.g., amidases).Modify the amide linker to be more sterically hindered or electronically stable.
Hepatic metabolism.Co-administer with a known inhibitor of the metabolizing enzymes (for investigational studies) or modify the PROTAC structure.
Inconsistent In Vivo Efficacy Formulation issues.Ensure the formulation is stable and provides consistent drug exposure.
Saturation of degradation machinery.Perform a thorough dose-response study to find the optimal dosing regimen and avoid the "hook effect".
Off-target effects.Profile the PROTAC against a panel of off-targets to ensure its specificity.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay in Liver Microsomes

Objective: To assess the susceptibility of the this compound based PROTAC to metabolism by liver enzymes.

Materials:

  • Test PROTAC

  • Liver microsomes (human, rat, or mouse)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Positive control compound (a compound with known metabolic instability)

  • Acetonitrile with internal standard (for quenching and sample analysis)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test PROTAC in a suitable organic solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate the liver microsomes and the test PROTAC in phosphate buffer at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to pellet the precipitated protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent PROTAC.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Protocol 2: Plasma Stability Assay

Objective: To evaluate the stability of the this compound based PROTAC in plasma.

Materials:

  • Test PROTAC

  • Plasma (human, rat, or mouse)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with internal standard

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test PROTAC.

  • Spike the test PROTAC into pre-warmed plasma at 37°C.

  • At various time points (e.g., 0, 30, 60, 120, 240 minutes), take an aliquot and quench the reaction with ice-cold acetonitrile containing an internal standard.

  • Vortex and centrifuge the samples.

  • Analyze the supernatant by LC-MS/MS to determine the concentration of the parent PROTAC.

  • Calculate the percentage of the PROTAC remaining at each time point to assess its stability.

Protocol 3: Pharmacokinetic (PK) Study in Rodents

Objective: To determine the key pharmacokinetic parameters of the this compound based PROTAC in vivo.

Materials:

  • Test PROTAC formulated for in vivo administration (e.g., in a solution or suspension)

  • Rodents (e.g., mice or rats)

  • Dosing vehicles and equipment (e.g., oral gavage needles, syringes)

  • Blood collection supplies (e.g., capillary tubes, anticoagulant-coated tubes)

  • Centrifuge

  • Sample processing reagents (e.g., acetonitrile for protein precipitation)

  • LC-MS/MS system

Procedure:

  • Administer the formulated PROTAC to the rodents via the desired route (e.g., oral gavage or intravenous injection).

  • At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose), collect blood samples.

  • Process the blood samples to obtain plasma.

  • Extract the PROTAC from the plasma samples using protein precipitation or another suitable method.

  • Quantify the concentration of the PROTAC in the plasma samples using a validated LC-MS/MS method.

  • Plot the plasma concentration-time profile and calculate key PK parameters such as Cmax, Tmax, AUC, half-life (t½), and bioavailability (if both IV and oral data are available).

Visualizations

PROTAC_Mechanism_of_Action cluster_cell Cell PROTAC This compound PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Binds Target Target Protein Target->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Releases Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Target Protein Degradation Proteasome->Degradation Mediates

Caption: Mechanism of action for a PROTAC, leading to target protein degradation.

Troubleshooting_Workflow Start Poor In Vivo Efficacy Check_PK Assess Pharmacokinetics (PK Study) Start->Check_PK Check_Stability Evaluate In Vitro Stability (Microsomes, Plasma) Start->Check_Stability Check_Solubility Determine Aqueous Solubility Start->Check_Solubility Low_Exposure Low Systemic Exposure (AUC)? Check_PK->Low_Exposure Rapid_Clearance Rapid Clearance / Short Half-life? Check_PK->Rapid_Clearance Check_Stability->Rapid_Clearance Correlates? Poor_Solubility Poor Solubility? Check_Solubility->Poor_Solubility Optimize_Permeability Improve Permeability (Modify LogP, H-bonds) Low_Exposure->Optimize_Permeability Yes Optimize_Metabolism Improve Metabolic Stability (Modify Linker, Steric Hindrance) Rapid_Clearance->Optimize_Metabolism Yes Improve_Solubility Enhance Solubility (Formulation, Prodrug) Poor_Solubility->Improve_Solubility Yes

Caption: A workflow for troubleshooting poor in vivo efficacy of PROTACs.

Quantitative Data Summary

The following table provides an illustrative summary of pharmacokinetic parameters that might be observed for a series of this compound based PROTACs with varying modifications aimed at improving their in vivo properties. Note: These are example values and will vary depending on the specific molecule, formulation, and animal species.

PROTAC Analog Modification In Vitro t½ (min, Human Liver Microsomes) Plasma Stability (% remaining at 4h) Oral Bioavailability (%) In Vivo Half-Life (h)
Parent This compound Linker1585< 51.2
Analog 1 Steric hindrance near amide4592153.5
Analog 2 Incorporated polar group1888101.5
Analog 3 Prodrug (ester)> 120 (as prodrug)> 95 (as prodrug)356.8
Analog 4 Cyclic linker9098255.1

References

Best practices for storage and handling of SLF-amido-C2-COOH to ensure stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices, troubleshooting guidance, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SLF-amido-C2-COOH. Adherence to these guidelines is crucial for ensuring the stability and successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a synthetic ligand for the FK506 binding protein 12 (FKBP12). It is primarily used as a building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to induce the degradation of specific target proteins within the cell.

Q2: How should I store this compound to ensure its stability?

A2: Proper storage is critical to maintain the integrity of this compound. The recommended storage conditions are summarized in the table below.

FormStorage TemperatureShelf Life
Powder-20°C3 years
Powder4°C2 years
In Solvent (e.g., DMSO)-80°C6 months
In Solvent (e.g., DMSO)-20°C1 month

Q3: What is the recommended solvent for dissolving this compound?

A3: The recommended solvent is Dimethyl Sulfoxide (DMSO), in which it is soluble at a concentration of 100 mg/mL (160.07 mM)[1]. For long-term storage of the stock solution, it is advisable to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles.

Q4: I am observing low yield in my PROTAC synthesis reaction. What could be the cause?

A4: Low synthetic yield can arise from several factors. One common issue is the use of inappropriate coupling reagents for the amide bond formation between the carboxylic acid of this compound and the amine of your other synthetic partner. It is also crucial to ensure all reagents are anhydrous, as water can interfere with the coupling reaction. Optimizing the reaction conditions, such as temperature and reaction time, may also be necessary.

Q5: My final PROTAC has poor aqueous solubility. How can I address this?

A5: Poor aqueous solubility is a common challenge with PROTACs due to their high molecular weight and lipophilicity.[2][3] If you are encountering solubility issues, consider optimizing the linker component of your PROTAC. Incorporating more hydrophilic moieties, such as polyethylene glycol (PEG) chains, into the linker can improve solubility.[4][5] Additionally, formulation strategies, such as the use of amorphous solid dispersions, have been shown to enhance the solubility of PROTACs.

Troubleshooting Guides

Issue 1: Degradation of this compound in Solution
  • Symptom: Loss of activity or appearance of unexpected peaks in analytical characterization (e.g., LC-MS, NMR) of your stock solution or reaction mixture.

  • Potential Cause 1: Hydrolysis. The amide and carboxylic acid functional groups in this compound can be susceptible to hydrolysis, especially under strongly acidic or basic conditions.

  • Troubleshooting Steps:

    • pH Control: Ensure that the pH of your solutions is maintained within a neutral to slightly acidic range (pH 5-7.4) where the molecule is more stable.

    • Solvent Choice: While DMSO is the recommended solvent for long-term storage, be mindful of its water content. Use anhydrous DMSO for preparing stock solutions.

    • Storage: Strictly adhere to the recommended storage temperatures and timeframes. For solutions stored at -20°C, use within one month. For longer-term storage, -80°C is required.

    • Avoid Contamination: Ensure that your storage vials and handling equipment are free from acidic or basic residues.

Issue 2: Inefficient Coupling in PROTAC Synthesis
  • Symptom: Low or no formation of the desired PROTAC product.

  • Potential Cause 1: Inappropriate Coupling Reagents. The choice of coupling reagent is critical for efficient amide bond formation.

  • Troubleshooting Steps:

    • Select Suitable Reagents: For coupling a carboxylic acid like this compound with an amine, common and effective coupling reagents include HATU, HBTU, or TBTU in the presence of a non-nucleophilic base like DIPEA.

    • Optimize Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the coupling reagent and base relative to the carboxylic acid.

    • Reaction Conditions: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents to prevent side reactions.

  • Potential Cause 2: Poor Nucleophilicity of the Amine. The amine component of your reaction may not be sufficiently reactive.

  • Troubleshooting Steps:

    • Check pKa: Amines with high pKa values are generally more nucleophilic.

    • Steric Hindrance: Highly hindered amines may require longer reaction times or more potent coupling reagents.

Experimental Protocols

General Protocol for Amide Coupling using this compound

This protocol provides a general guideline for the coupling of this compound with a primary or secondary amine to form a PROTAC.

Materials:

  • This compound

  • Amine-containing molecule of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Anhydrous DCM (Dichloromethane)

  • Nitrogen or Argon gas

  • Standard glassware and stirring equipment

Procedure:

  • Under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • In a separate flask, dissolve the amine-containing molecule (1.0-1.2 equivalents) in anhydrous DMF.

  • To the solution of this compound, add HATU (1.2 equivalents) and DIPEA (2.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Slowly add the solution of the amine-containing molecule to the activated this compound mixture.

  • Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired PROTAC.

Visualizations

experimental_workflow Experimental Workflow for PROTAC Synthesis cluster_activation Activation of this compound cluster_coupling Amide Coupling Reaction cluster_workup Workup and Purification A Dissolve this compound in anhydrous DMF B Add HATU and DIPEA A->B C Pre-activation (15-30 min) B->C E Add amine solution to activated this compound C->E Activated Linker D Dissolve amine-containing molecule in anhydrous DMF D->E F Stir at room temperature (4-24h) E->F G Quench with water and extract F->G Crude PROTAC H Wash, dry, and concentrate G->H I Purify by column chromatography H->I J Characterization (LC-MS, NMR) I->J Pure PROTAC troubleshooting_logic Troubleshooting Logic for Low PROTAC Yield start Low PROTAC Yield q1 Reagents Anhydrous? start->q1 a1_yes Proceed to next check q1->a1_yes Yes a1_no Dry solvents and reagents. Repeat reaction. q1->a1_no No q2 Coupling Reagent Appropriate? a1_yes->q2 a2_yes Proceed to next check q2->a2_yes Yes a2_no Switch to HATU, HBTU, or TBTU. q2->a2_no No q3 Reaction Conditions Optimized? a2_yes->q3 a3_yes Consider amine reactivity q3->a3_yes Yes a3_no Adjust temperature, time, and stoichiometry. q3->a3_no No q4 Amine Hindered or Poor Nucleophile? a3_yes->q4 a4_yes Increase reaction time or use a more potent coupling reagent. q4->a4_yes Yes a4_no Re-evaluate reaction setup and reagent purity. q4->a4_no No

References

Validation & Comparative

Methods for validating the degradation of a target protein by an SLF-amido-C2-COOH PROTAC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of key methods to validate the degradation of a target protein induced by an SLF-amido-C2-COOH PROTAC. This document outlines supporting experimental data, detailed protocols, and visual workflows to facilitate a comprehensive understanding of the validation process.

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to selectively eliminate specific unwanted proteins from cells.[1] These heterobifunctional molecules consist of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome, the cell's natural disposal system.[1][2] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein. The specific PROTAC addressed in this guide, this compound, suggests a molecule with a specific E3 ligase ligand (SLF), a target-binding ligand, and an amido-C2-COOH linker. While the precise identities of "SLF" and the target ligand are crucial for specific assay design, this guide outlines the fundamental principles and methodologies applicable to validating the degradation activity of this class of PROTACs.

Comparative Analysis of Validation Methods

The efficacy of a PROTAC is primarily evaluated by measuring the extent of target protein degradation. Several robust methods are available, each with distinct advantages and limitations. The choice of method often depends on factors such as the availability of specific reagents, required throughput, and the desired level of quantification.

MethodPrincipleThroughputCostKey Parameters
Western Blot Immunoassay using antibodies to detect and quantify the target protein based on size and abundance.Low to MediumModerateDC50, Dmax
ELISA Immunoassay using a plate-based format for quantitative detection of the target protein.HighLow to ModerateDC50, Dmax
Mass Spectrometry (Proteomics) Identifies and quantifies proteins and their post-translational modifications, providing a global view of protein level changes.Low to MediumHighDegradation specificity, off-target effects
Reporter Assays Genetically encodes a reporter (e.g., luciferase, GFP) fused to the target protein to monitor its levels via luminescence or fluorescence.HighModerateReal-time degradation kinetics

Key Parameters:

  • DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.

  • Dmax: The maximum percentage of protein degradation achieved.

Experimental Protocols

Western Blot for PROTAC-Induced Degradation

Western blotting is a widely used and trusted technique for quantifying target protein levels in cells treated with a PROTAC.

Materials:

  • Cell culture reagents

  • This compound PROTAC and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells and treat with increasing concentrations of the this compound PROTAC or vehicle control for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and then lyse them using lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Separate the protein lysates on an SDS-PAGE gel and transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein level to the loading control and calculate the percentage of degradation relative to the vehicle-treated control.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput method for quantifying protein levels in a 96-well plate format.

Materials:

  • ELISA plate pre-coated with a capture antibody specific for the target protein

  • Cell lysates from PROTAC-treated and control cells

  • Detection antibody conjugated to an enzyme (e.g., HRP)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 1N HCl)

  • Wash buffer

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare cell lysates as described for the Western blot protocol.

  • Coating: Coat the ELISA plate with the capture antibody overnight at 4°C.

  • Blocking: Block the plate with a blocking buffer for 1-2 hours at room temperature.

  • Sample Addition: Add diluted cell lysates to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody Addition: Wash the plate and add the enzyme-conjugated detection antibody. Incubate for 1-2 hours at room temperature.

  • Substrate Addition: After another wash step, add the substrate solution and incubate until a color develops.

  • Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader. The protein concentration is determined by comparing the absorbance to a standard curve.

Mass Spectrometry-Based Proteomics

Mass spectrometry offers a comprehensive and unbiased approach to assess PROTAC-mediated degradation, including its efficiency and potential off-target effects.

Procedure Outline:

  • Cell Treatment and Lysis: Treat cells with the this compound PROTAC and a vehicle control. Lyse the cells and extract the proteins.

  • Protein Digestion: Digest the proteins into peptides using an enzyme like trypsin.

  • Peptide Labeling (Optional but Recommended): For quantitative analysis, peptides from different samples can be labeled with isobaric tags (e.g., TMT).

  • LC-MS/MS Analysis: Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments.

  • Data Analysis: Identify the peptides and their corresponding proteins using a protein database. Quantify the relative abundance of each protein across the different treatment conditions. This allows for the determination of degradation specificity and the identification of any off-target proteins that are also degraded.

Visualizing the PROTAC Workflow and Signaling Pathway

To understand the mechanism of action of the this compound PROTAC, it is essential to visualize the key steps involved in the degradation process.

PROTAC_Mechanism cluster_cell Cell PROTAC This compound PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Binds Target Target Protein (POI) Target->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

The following diagram illustrates a general experimental workflow for validating the degradation of a target protein by the this compound PROTAC.

Validation_Workflow cluster_methods Degradation Validation Methods Start Start: Hypothesis PROTAC degrades target Cell_Culture Cell Culture and Treatment (Dose-response & time-course) Start->Cell_Culture Lysis Cell Lysis and Protein Quantification Cell_Culture->Lysis Western_Blot Western Blot Lysis->Western_Blot ELISA ELISA Lysis->ELISA Mass_Spec Mass Spectrometry Lysis->Mass_Spec Reporter_Assay Reporter Assay Lysis->Reporter_Assay Data_Analysis Data Analysis (DC50, Dmax, Specificity) Western_Blot->Data_Analysis ELISA->Data_Analysis Mass_Spec->Data_Analysis Reporter_Assay->Data_Analysis Conclusion Conclusion: Target Degradation Validated Data_Analysis->Conclusion

Caption: Experimental workflow for PROTAC validation.

Conclusion

Validating the degradation of a target protein by an this compound PROTAC is a critical step in its development as a potential therapeutic agent or research tool. A multi-faceted approach employing a combination of the described methods is highly recommended for a thorough and robust validation. Western blotting and ELISA provide reliable and quantitative data on target protein levels, while mass spectrometry offers an in-depth view of degradation specificity and potential off-target effects. Reporter assays can provide valuable insights into the kinetics of degradation in real-time. By following the detailed protocols and understanding the comparative advantages of each method, researchers can confidently assess the efficacy and mechanism of action of their PROTAC molecules.

References

Using isothermal titration calorimetry to measure SLF-amido-C2-COOH PROTAC binding affinities

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the binding affinity of a Proteolysis Targeting Chimera (PROTAC) to its target protein and E3 ligase is paramount for optimizing degrader efficacy. Isothermal Titration Calorimetry (ITC) has emerged as a gold-standard biophysical technique for the direct measurement of these binding events. This guide provides a comparative overview of ITC and other common methods for determining the binding affinities of PROTACs, with a focus on those utilizing the SLF-amido-C2-COOH moiety to target the FKBP12 protein.

Proteolysis-targeting chimeras, or PROTACs, are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. The formation of a stable ternary complex between the PROTAC, the target protein, and the E3 ligase is a critical step in this process. The affinity of the PROTAC for both its target and the E3 ligase, as well as the cooperativity of ternary complex formation, are key determinants of its degradation efficiency.

Comparison of Biophysical Techniques for Measuring PROTAC Binding Affinities

Choosing the right technique to measure PROTAC binding affinities depends on the specific requirements of the experiment, such as the need for thermodynamic data, kinetic information, or high-throughput screening capabilities. ITC, SPR, and FP are three of the most common methods employed in the field of targeted protein degradation.

FeatureIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)Fluorescence Polarization (FP)
Principle Measures the heat change upon binding of two molecules in solution.[1]Detects changes in the refractive index at a sensor surface as molecules bind.Measures the change in polarization of fluorescently labeled molecules upon binding.[1]
Direct/Indirect Direct, label-free measurement of binding in solution.[1]Direct, label-free measurement of binding at a surface.Indirect, requires a fluorescent label on one of the binding partners.[1]
Key Parameters Dissociation Constant (Kd), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n).[1]Association Rate Constant (kon), Dissociation Rate Constant (koff), Dissociation Constant (Kd).Dissociation Constant (Kd) or Inhibition Constant (Ki).
Throughput Low to medium.Medium to high.High.
Sample Consumption Relatively high.Low.Low.
Advantages Provides a complete thermodynamic profile of the interaction. Gold standard for affinity and stoichiometry.Provides kinetic information (on and off rates). Real-time monitoring.High-throughput and cost-effective. Homogeneous assay format.
Disadvantages Lower throughput, requires larger amounts of sample, sensitive to buffer mismatches.Immobilization of one binding partner may affect its conformation or activity. Mass transport limitations can be a concern.Requires labeling, which can potentially interfere with binding. Indirect measurement.

Experimental Protocols

Isothermal Titration Calorimetry (ITC) Protocol for Binary and Ternary Complex Formation

This protocol outlines the general steps for measuring the binding affinity of a PROTAC to its target protein and E3 ligase, as well as the formation of the ternary complex.

1. Sample Preparation:

  • Protein Purification: Express and purify the target protein (e.g., FKBP12) and the E3 ligase complex (e.g., DCAF16-DDB1). Ensure high purity (>95%) and accurate concentration determination.

  • Buffer Matching: Dialyze both proteins and dissolve the PROTAC in the same buffer to minimize heat of dilution artifacts. A common buffer is 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP.

  • PROTAC Solution: Prepare a stock solution of the PROTAC in DMSO and then dilute it into the final assay buffer. The final DMSO concentration should be matched between the titrant and the titrand solutions and kept low (<5%).

2. Binary Binding Titrations:

  • PROTAC into Target Protein:

    • Load the target protein (e.g., 20 µM FKBP12) into the ITC sample cell.

    • Load the PROTAC (e.g., 200 µM) into the titration syringe.

    • Perform a series of injections (e.g., 20 injections of 2 µL each) at a constant temperature (e.g., 25 °C).

  • PROTAC into E3 Ligase:

    • Load the E3 ligase complex (e.g., 20 µM DCAF16-DDB1) into the sample cell.

    • Load the PROTAC (e.g., 200 µM) into the titration syringe.

    • Perform the titration as described above.

3. Ternary Complex Formation Titration:

  • PROTAC into Pre-formed Protein-Protein Complex:

    • To measure the binding of the PROTAC to the pre-formed target-E3 ligase complex (if they interact directly), load the complex into the sample cell and titrate with the PROTAC.

  • Target Protein into PROTAC-E3 Ligase Complex:

    • Load the E3 ligase (e.g., 20 µM) and a saturating concentration of the PROTAC (e.g., 40 µM) into the sample cell.

    • Load the target protein (e.g., 200 µM) into the titration syringe.

    • Perform the titration. This measures the affinity of the target protein for the PROTAC-E3 ligase binary complex.

4. Data Analysis:

  • Integrate the raw ITC data to obtain the heat change per injection.

  • Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).

  • The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

Visualizing the Mechanism and Workflow

To better understand the underlying processes, the following diagrams illustrate the PROTAC mechanism of action and the experimental workflow for ITC.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC This compound PROTAC Ternary_Complex Target-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex Binds Target Target Protein (FKBP12) Target->Ternary_Complex Binds E3_Ligase E3 Ligase (DCAF11/16) E3_Ligase->Ternary_Complex Binds Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Recognition Degradation Degraded Protein Fragments Proteasome->Degradation Degradation

Caption: Mechanism of action for an this compound PROTAC targeting FKBP12.

ITC_Workflow cluster_prep 1. Sample Preparation cluster_titration 2. ITC Titration cluster_analysis 3. Data Analysis Purify_Proteins Purify Target Protein (e.g., FKBP12) and E3 Ligase (e.g., DCAF16) Buffer_Match Ensure Identical Buffer for all Components Purify_Proteins->Buffer_Match Prepare_PROTAC Prepare PROTAC Solution Prepare_PROTAC->Buffer_Match Load_Cell Load Protein into Sample Cell Buffer_Match->Load_Cell Load_Syringe Load PROTAC into Titration Syringe Buffer_Match->Load_Syringe Titrate Perform Stepwise Injections at Constant Temperature Load_Cell->Titrate Load_Syringe->Titrate Raw_Data Measure Heat Change per Injection Titrate->Raw_Data Integration Integrate Peaks to get ΔH per Injection Raw_Data->Integration Fitting Fit Integrated Data to a Binding Model Integration->Fitting Results Determine Kd, ΔH, ΔS, n Fitting->Results

Caption: General experimental workflow for Isothermal Titration Calorimetry (ITC).

Conclusion

Isothermal Titration Calorimetry is a powerful, label-free technique that provides invaluable thermodynamic insights into the binding events that underpin PROTAC efficacy. While it is a lower-throughput method compared to SPR and FP, the richness of the data it provides makes it an indispensable tool for the detailed characterization and optimization of PROTACs. By understanding the binding affinities and thermodynamic drivers of binary and ternary complex formation, researchers can more rationally design and develop potent and selective protein degraders for therapeutic applications. The continued application of ITC in conjunction with other biophysical and cellular assays will undoubtedly accelerate the advancement of the field of targeted protein degradation.

References

Surface Plasmon Resonance (SPR) Analysis of Ternary Complex Formation with SLF-amido-C2-COOH PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. A key step in their mechanism of action is the formation of a ternary complex between the PROTAC, the target protein, and an E3 ubiquitin ligase. The stability and kinetics of this complex are critical determinants of a PROTAC's efficacy. Surface Plasmon Resonance (SPR) is a label-free, real-time technology that has become an indispensable tool for characterizing these intricate interactions.[1][2]

This guide provides a comparative analysis of the ternary complex formation of SLF-amido-C2-COOH PROTACs, which are designed to induce the degradation of the FK506-Binding Protein 12 (FKBP12) by recruiting the Von Hippel-Lindau (VHL) E3 ligase. The performance of this PROTAC will be contextualized by comparing it with alternative FKBP12-targeting PROTACs.

Principle of PROTAC Action and Ternary Complex Formation

PROTACs function by bringing a target protein and an E3 ligase into close proximity, facilitating the transfer of ubiquitin from the E3 ligase to the target protein.[3][4] This polyubiquitination marks the target protein for degradation by the proteasome. The formation of a stable ternary complex is a prerequisite for this process to occur efficiently.[5]

The this compound PROTAC consists of three key components:

  • SLF: A synthetic ligand that acts as the "warhead" by binding to the target protein, FKBP12.

  • -amido-C2-: A short linker composed of an amide bond and a two-carbon chain, connecting the warhead and the E3 ligase ligand.

  • -COOH: A carboxylic acid moiety that is characteristic of ligands designed to recruit the VHL E3 ligase.

The overall mechanism is depicted in the signaling pathway diagram below.

PROTAC_Mechanism PROTAC This compound PROTAC FKBP12 FKBP12 (Target Protein) PROTAC->FKBP12 Binds VHL VHL E3 Ligase PROTAC->VHL Recruits Ternary_Complex FKBP12-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex Mediates Formation FKBP12->Ternary_Complex VHL->Ternary_Complex Ub_FKBP12 Polyubiquitinated FKBP12 Ternary_Complex->Ub_FKBP12 Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_FKBP12->Proteasome Targeting Degradation Degraded FKBP12 (Peptides) Proteasome->Degradation Degradation

PROTAC-mediated degradation pathway of FKBP12.

Comparative SPR Analysis of Ternary Complex Formation

The stability and kinetics of the ternary complex are quantified by parameters such as the dissociation constant (KD), association rate constant (ka), and dissociation rate constant (kd). A key metric for PROTACs is the cooperativity factor (α), which is the ratio of the PROTAC's affinity for one protein in the presence of the other, versus its binary affinity. A value of α > 1 indicates positive cooperativity, meaning the binding of the first protein enhances the binding of the second, leading to a more stable ternary complex.

Below is a comparison of the binding affinities and cooperativity for an exemplar SLF-VHL PROTAC and a comparator molecule.

PROTACTarget ProteinE3 LigaseBinary KD (PROTAC to Target)Binary KD (PROTAC to E3 Ligase)Ternary KDCooperativity (α)Reference
KB02-SLF FKBP12CRL4DCAF16Not ReportedNot ReportedNot ReportedNot Reported
MZ1 BRD4BD2VHL180 nM75 nM5.4 nM14
AT1 BRD4BD2VHL180 nM190 nM25 nM7.6

Note: Direct SPR data for a PROTAC with the exact "this compound" structure was not publicly available. Data for KB02-SLF, which also targets FKBP12, is included for context, although it recruits a different E3 ligase and lacks detailed binding kinetics. The well-characterized BRD4-degrading PROTACs MZ1 and AT1 are presented to provide a quantitative benchmark for VHL-recruiting PROTACs.

Experimental Protocols

A typical SPR experiment to analyze ternary complex formation involves the following steps, as illustrated in the workflow diagram below.

SPR_Workflow start Start chip_prep Sensor Chip Preparation start->chip_prep immobilization Immobilization of E3 Ligase (VHL) chip_prep->immobilization binary1 Binary Interaction 1: Inject PROTAC immobilization->binary1 binary2 Binary Interaction 2: Inject Target Protein (FKBP12) immobilization->binary2 Control ternary Ternary Complex Formation: Inject PROTAC + Target Protein immobilization->ternary data_acq Data Acquisition (Sensorgrams) binary1->data_acq binary2->data_acq ternary->data_acq analysis Kinetic Analysis (ka, kd, KD, α) data_acq->analysis end End analysis->end

General workflow for SPR analysis of ternary complexes.
Detailed Methodology for SPR Analysis

1. Preparation of Proteins and Reagents:

  • Recombinantly express and purify the VHL-ElonginB-ElonginC (VBC) complex and the FKBP12 protein.

  • Dissolve the this compound PROTAC and any comparator PROTACs in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Prepare running buffer (e.g., HBS-EP+) supplemented with a low percentage of DMSO to match the analyte samples.

2. Immobilization of the E3 Ligase:

  • A sensor chip (e.g., CM5) is activated using a standard amine coupling procedure (EDC/NHS).

  • The VBC complex is injected over the activated surface until the desired immobilization level is reached.

  • The surface is then deactivated with ethanolamine. A reference flow cell is typically prepared in parallel with no protein immobilized to allow for background subtraction.

3. Binary Interaction Analysis:

  • To determine the binding kinetics of the PROTAC to the immobilized VHL, serial dilutions of the this compound PROTAC are injected over the sensor and reference surfaces.

  • To measure the interaction between FKBP12 and VHL (as a control for non-specific binding), serial dilutions of FKBP12 are injected.

4. Ternary Complex Analysis:

  • To measure the formation and dissociation of the ternary complex, a constant, near-saturating concentration of FKBP12 is pre-incubated with a serial dilution of the this compound PROTAC.

  • These mixtures are then injected over the VHL-immobilized surface. This experimental setup allows for the direct measurement of the ternary complex kinetics.

5. Data Analysis:

  • The resulting sensorgrams are double-referenced by subtracting the signal from the reference flow cell and a buffer-only injection.

  • The processed data is then fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the kinetic parameters (ka, kd, and KD).

  • The cooperativity factor (α) is calculated by dividing the binary KD of the weaker interacting partner by the ternary KD.

Conclusion

The formation of a stable and cooperative ternary complex is a cornerstone of effective protein degradation by PROTACs. Surface Plasmon Resonance provides a robust and quantitative method to dissect the kinetics of these interactions, offering invaluable insights for the rational design and optimization of novel PROTAC degraders. While direct quantitative data for this compound PROTACs are not yet widely published, the established methodologies and comparative data from well-studied systems provide a clear framework for its evaluation. The ability to measure both binary and ternary binding events, and to derive the cooperativity factor, makes SPR an essential tool in the development of next-generation therapeutics based on targeted protein degradation.

References

A Comparative Guide to the Efficacy of FKBP12 Ligands in PROTACs: SLF-amido-C2-COOH and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of targeted drug discovery. A critical component of these heterobifunctional molecules is the E3 ligase binder, which, in concert with a target-binding ligand, induces the degradation of a protein of interest. The FK506-binding protein 12 (FKBP12) is a widely utilized target for recruitment in PROTAC design. This guide provides a comparative analysis of the efficacy of various FKBP12 ligands, with a special focus on the synthetic ligand SLF-amido-C2-COOH, against other notable alternatives such as rapamycin and novel proprietary binders.

Quantitative Comparison of FKBP12 Ligand-Based PROTACs

The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein, a process quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The binding affinity of the PROTAC for both the target protein and the E3 ligase is also a crucial parameter. The following table summarizes the performance of various PROTACs employing different FKBP12 ligands. It is important to note that the data presented is collated from different studies, and direct comparisons should be made with caution as the target proteins, E3 ligases, and experimental conditions vary.

PROTAC NameFKBP12 LigandTarget ProteinE3 Ligase RecruitedCell LineDC50DmaxBinding Affinity (Kd/IC50)
dFKBP-1SLFFKBP12Cereblon (CRBN)MV4;11~10 nM>80%Not Reported
22-SLFSLFFKBP12FBXO22Not Specified0.5 µM~89%Not Reported
RC32RapamycinFKBP12Cereblon (CRBN)INA-6Dose-dependent degradation observedNot QuantifiedNot Reported
5a1Novel BinderFKBP12von Hippel-Lindau (VHL)INA-6More potent than RC32Not QuantifiedNot Reported
6b4Novel BinderFKBP12von Hippel-Lindau (VHL)INA-6More potent than RC32Not QuantifiedNot Reported

Disclaimer: The data in this table is compiled from multiple sources and is intended for illustrative purposes. Experimental conditions and targeted proteins differ between studies, which may affect the direct comparability of the results.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the evaluation process for these PROTACs, the following diagrams illustrate the key signaling pathway and a standard experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC FKBP12-based PROTAC (e.g., using this compound) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Binds FKBP12 FKBP12 Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Marks for Degradation Degradation Degraded Peptides Proteasome->Degradation Degrades

Caption: Mechanism of an FKBP12-based PROTAC.

PROTAC_Workflow cluster_workflow PROTAC Efficacy Evaluation Workflow start Start: PROTAC Candidates (Varying FKBP12 Ligands) binding_assay Biophysical Binding Assays (SPR, ITC, FP) start->binding_assay cell_treatment Cell-Based Degradation Assay (Treat cells with PROTAC) start->cell_treatment comparison Compare Efficacy of FKBP12 Ligands binding_assay->comparison Binding Affinity (Kd) western_blot Western Blot / In-Cell Western cell_treatment->western_blot data_analysis Data Analysis (Quantify Protein Levels) western_blot->data_analysis dc50_dmax Determine DC50 & Dmax data_analysis->dc50_dmax dc50_dmax->comparison Degradation Potency

Caption: Experimental workflow for comparing FKBP12-ligand PROTACs.

Detailed Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of any comparative analysis. Below are detailed methodologies for key experiments cited in the evaluation of PROTAC efficacy.

Western Blot for Determination of DC50 and Dmax

This protocol is a standard method for quantifying the degradation of a target protein induced by a PROTAC.

Materials:

  • Cell culture reagents

  • PROTAC compounds and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound or vehicle control for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate. Incubate the lysate on ice for 30 minutes with periodic vortexing.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescence substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Generate a dose-response curve by plotting the percentage of degradation against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.

Surface Plasmon Resonance (SPR) for Binding Affinity and Ternary Complex Formation

SPR is a powerful biophysical technique to measure the kinetics and affinity of binding interactions in real-time.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Recombinant purified proteins: FKBP12, target protein, and E3 ligase complex

  • PROTAC compounds

  • Immobilization reagents (e.g., EDC, NHS)

  • Running buffer (e.g., HBS-EP+)

Procedure for Binary Interaction (PROTAC to FKBP12):

  • Immobilization: Immobilize recombinant FKBP12 onto the surface of a sensor chip using standard amine coupling chemistry.

  • Binding Analysis: Inject a series of concentrations of the PROTAC over the sensor surface. A reference flow cell without immobilized protein should be used for background subtraction.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Procedure for Ternary Complex Formation:

  • Immobilization: Immobilize the E3 ligase complex on the sensor chip.

  • Analyte Preparation: Prepare a constant concentration of the target protein mixed with varying concentrations of the PROTAC.

  • Binding Analysis: Inject the analyte mixtures over the immobilized E3 ligase surface.

  • Data Analysis: The formation of the ternary complex will result in a binding signal. Analyze the data to determine the affinity and kinetics of the ternary complex formation. Cooperativity can be assessed by comparing the binding of the target protein in the presence and absence of the PROTAC.

Conclusion

References

A Head-to-Head Comparison of SLF-amido-C2-COOH and Rapamycin in PROTAC Design

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving field of targeted protein degradation, the design of effective Proteolysis Targeting Chimeras (PROTACs) is paramount. These heterobifunctional molecules are engineered to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. A crucial component of a PROTAC is the ligand that binds to the protein of interest. For researchers targeting FK506-Binding Protein 12 (FKBP12), both the synthetic ligand SLF-amido-C2-COOH and the natural product rapamycin are prominent choices. This guide provides a detailed comparison of these two molecules in the context of PROTAC design, supported by available data and experimental protocols.

Introduction to FKBP12 Ligands in PROTACs

FKBP12 is a ubiquitously expressed protein that has been a target of interest in various therapeutic areas. In PROTAC development, ligands for FKBP12 can be used to either target FKBP12 itself for degradation or as part of a strategy to degrade other proteins of interest. The choice of the FKBP12 ligand can significantly impact the potency, selectivity, and physicochemical properties of the resulting PROTAC.

This compound: A Synthetic Building Block

This compound is a synthetic ligand designed to bind to FKBP12.[1][2] The "SLF" designation stands for Synthetic Ligand for FKBP. It is often supplied as a chemical building block with a carboxylic acid functional group, allowing for straightforward conjugation to a linker and subsequently to an E3 ligase ligand to form a PROTAC.

Performance Data for SLF-based PROTACs
PROTAC NameE3 Ligase LigandTargetDC50DmaxCell LineReference
22-SLFFBXO22 ligandFKBP120.5 µM~89%Not specified[3]
dFKBP-1ThalidomideFKBP120.01 µM (for 50% reduction)>80% at 0.1 µMMV4;11[4]
KB02-SLFDCAF16 ligand (molecular glue)Nuclear FKBP12~0.5-5 µMSubstantial reductionHEK293T[5]

Rapamycin: A High-Affinity Natural Product

Rapamycin is a well-characterized natural product macrolide that binds with high affinity to FKBP12. This high-affinity interaction has been leveraged in various biological tools, including chemically induced dimerization systems. In the context of PROTACs, rapamycin can be incorporated as the FKBP12-binding moiety.

Performance Data for Rapamycin-based PROTACs

Similar to this compound, direct comparative data is scarce. However, a notable example of a rapamycin-based PROTAC is RC32:

PROTAC NameE3 Ligase LigandTargetDC50DmaxCell LineReference
RC32PomalidomideFKBP12~0.3 nMNot specifiedJurkat

Comparative Analysis

While a direct, controlled comparison is challenging without studies keeping the E3 ligase and linker constant, some general observations can be made:

  • Affinity: Rapamycin is known for its very high affinity to FKBP12. SLF, being a smaller synthetic fragment, is reported to have a significantly weaker affinity for FKBP12. This difference in binary affinity could influence the formation and stability of the ternary complex (PROTAC-Target-E3 ligase), which is a critical determinant of PROTAC efficacy.

  • Potency: Based on the limited available data, the rapamycin-based PROTAC RC32 demonstrates significantly higher potency (DC50 in the sub-nanomolar range) compared to the reported SLF-based PROTACs (DC50 values in the micromolar to nanomolar range). However, it is crucial to note that the E3 ligase and linker are different, which heavily influences potency.

  • Synthetic Accessibility: this compound is a readily available synthetic building block designed for ease of use in PROTAC synthesis. Incorporating the complex macrocyclic structure of rapamycin into a PROTAC can be more synthetically challenging.

  • Use in Research Tools: Rapamycin's ability to induce dimerization between FKBP12 and the FRB domain of mTOR has been widely exploited in research, for example, in the Rapamycin-induced Proximity Assay (RiPA) to identify suitable target/E3 ligase pairs for PROTAC development.

Experimental Protocols

To enable researchers to conduct their own comparative studies, detailed protocols for key experiments in PROTAC characterization are provided below.

Protocol 1: Western Blotting for Determination of Cellular Degradation (DC50 and Dmax)

Objective: To quantify the dose-dependent degradation of a target protein induced by a PROTAC.

Materials:

  • Cells expressing the target protein (e.g., FKBP12)

  • PROTAC compounds (SLF-based and rapamycin-based)

  • Cell culture medium and supplements

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein (e.g., anti-FKBP12)

  • Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC compounds in cell culture medium. Treat the cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle-only control (DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against the target protein and a loading control, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software.

  • Data Analysis: Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control. Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).

Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation and Binding Affinity

Objective: To measure the binding affinities of the PROTAC to the target protein and the E3 ligase, and to assess the formation and stability of the ternary complex.

Materials:

  • SPR instrument and sensor chips (e.g., CM5 chip)

  • Purified recombinant target protein (e.g., FKBP12)

  • Purified recombinant E3 ligase complex (e.g., VHL-ElonginB-ElonginC or CRBN-DDB1)

  • PROTAC compounds

  • Immobilization reagents (e.g., EDC, NHS)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Protein Immobilization: Immobilize the E3 ligase complex onto the surface of an SPR sensor chip.

  • Binary Interaction Analysis (PROTAC to E3 Ligase): Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binding affinity (KD).

  • Binary Interaction Analysis (PROTAC to Target Protein): In a separate experiment, immobilize the target protein and inject the PROTAC to determine its binding affinity.

  • Ternary Complex Formation: To assess ternary complex formation, inject a mixture of the PROTAC and the target protein over the immobilized E3 ligase. An increase in the SPR signal compared to the injection of the PROTAC or target protein alone indicates the formation of a ternary complex.

  • Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants (ka and kd) and the equilibrium dissociation constant (KD) for the binary and ternary interactions. The cooperativity (α) of ternary complex formation can be calculated as the ratio of the binary binding affinities to the ternary complex affinity.

Mandatory Visualizations

PROTAC_Mechanism_of_Action cluster_cell Cellular Environment PROTAC PROTAC (e.g., SLF- or Rapamycin-based) TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex Binds to POI and E3 Ligase POI Protein of Interest (e.g., FKBP12) POI->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex TernaryComplex->PROTAC Recycling PolyUbPOI Polyubiquitinated POI TernaryComplex->PolyUbPOI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUbPOI->Proteasome Recognition DegradedPOI Degraded Protein Fragments Proteasome->DegradedPOI Degradation

Caption: Mechanism of action of a PROTAC, leading to targeted protein degradation.

Experimental_Workflow_Comparison cluster_synthesis PROTAC Synthesis cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_data Data Analysis SLF_PROTAC Synthesize SLF-based PROTAC Binding_Assay Binding Affinity Assays (SPR, ITC, BLI) SLF_PROTAC->Binding_Assay Degradation_Assay Degradation Assays (Western Blot, In-Cell ELISA) SLF_PROTAC->Degradation_Assay Rap_PROTAC Synthesize Rapamycin-based PROTAC Rap_PROTAC->Binding_Assay Rap_PROTAC->Degradation_Assay Data_Analysis Determine KD, DC50, Dmax Compare Performance Binding_Assay->Data_Analysis Degradation_Assay->Data_Analysis

Caption: Workflow for comparing the performance of SLF- and Rapamycin-based PROTACs.

References

A Comparative Guide to Targeted Protein Degradation of FKBP12 Using SLF-Amido-C2-COOH-Based PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the targeted degradation of FK506-Binding Protein 12 (FKBP12) using Proteolysis Targeting Chimeras (PROTACs) constructed with the synthetic ligand SLF-amido-C2-COOH. FKBP12 is a ubiquitous protein involved in diverse cellular processes, including protein folding, immunosuppression, and the regulation of key signaling pathways, making it a target of significant therapeutic interest. This document details the mechanism of action, compares the performance of an exemplary SLF-based PROTAC with other FKBP12 degraders, and provides detailed experimental protocols for key assays.

Introduction to FKBP12 and Targeted Protein Degradation

FKBP12 is a highly conserved peptidyl-prolyl isomerase that plays a crucial role in various cellular functions. It is the primary intracellular receptor for the immunosuppressant drugs FK506 (tacrolimus) and rapamycin.[1][2] Its interactions with the ryanodine receptor, the TGF-β receptor, and the mTOR pathway underscore its importance in cellular signaling.[3][4][5]

Targeted protein degradation using PROTACs has emerged as a powerful therapeutic modality. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate target proteins. A PROTAC consists of a "warhead" that binds to the protein of interest (in this case, FKBP12), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two moieties. This compound serves as a warhead for FKBP12, enabling the synthesis of PROTACs for its targeted degradation.

Mechanism of Action and Signaling Pathways

A PROTAC incorporating an SLF-based warhead functions by inducing the formation of a ternary complex between FKBP12 and an E3 ubiquitin ligase, such as FBXO22. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of FKBP12. The resulting polyubiquitinated FKBP12 is then recognized and degraded by the 26S proteasome.

The degradation of FKBP12 can have significant downstream effects on various signaling pathways:

  • TGF-β Signaling: FKBP12 is a known inhibitor of the TGF-β type I receptor. Its degradation is expected to release this inhibition, leading to the activation of downstream SMAD-dependent and -independent pathways.

  • mTOR Signaling: The FKBP12-rapamycin complex inhibits the mTOR pathway. While PROTAC-mediated degradation of FKBP12 alone does not directly replicate this effect, it can modulate cellular processes regulated by mTOR.

  • Calcium Homeostasis: FKBP12 stabilizes the ryanodine receptor, a calcium channel in the endoplasmic reticulum. Its removal could lead to alterations in intracellular calcium levels.

PROTAC_Mechanism_of_Action PROTAC SLF-based PROTAC Ternary_Complex FKBP12-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex Binds to both FKBP12 FKBP12 (Target Protein) FKBP12->Ternary_Complex E3_Ligase E3 Ligase (e.g., FBXO22) E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of FKBP12 Ternary_Complex->Ubiquitination Catalyzes Proteasome 26S Proteasome Ubiquitination->Proteasome Targeted for degradation Degraded_FKBP12 Degraded FKBP12 (Peptides) Proteasome->Degraded_FKBP12 Degrades

Caption: General mechanism of FKBP12 degradation by an SLF-based PROTAC.

FKBP12_Signaling_Pathways cluster_0 FKBP12-Mediated Regulation cluster_1 Downstream Effects cluster_2 PROTAC Intervention FKBP12 FKBP12 TGF_beta_R TGF-β Receptor I FKBP12->TGF_beta_R Inhibits mTOR mTOR Pathway FKBP12->mTOR Modulates (with Rapamycin) RyR Ryanodine Receptor (Calcium Channel) FKBP12->RyR Stabilizes SMAD_Signaling SMAD Signaling TGF_beta_R->SMAD_Signaling Activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes Calcium_Homeostasis Calcium Homeostasis RyR->Calcium_Homeostasis Regulates PROTAC SLF-based PROTAC PROTAC->FKBP12 Degrades

Caption: Key signaling pathways regulated by FKBP12.

Performance Comparison of FKBP12-Targeting PROTACs

PROTACTarget Ligand (Warhead)E3 Ligase LigandTarget ProteinCell LineDC50DmaxReference
22-SLF SLF derivativeFBXO22 ligandFKBP12Not Specified0.5 µM~89%
dTAG-13 AP1867 (binds FKBP12F36V)Thalidomide (CRBN)FKBP12F36VNot SpecifiedNot ReportedNot Reported
FKBPd3 AP1867 (binds FKBP12F36V)VHL ligandFKBP12F36VNot SpecifiedNot ReportedNot Reported

Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) are key metrics for evaluating PROTAC efficacy. Lower DC50 values indicate higher potency. The dTAG and FKBPd3 systems are designed for the degradation of a mutant form of FKBP12 (FKBP12F36V) and are valuable tools for target validation, though they differ from PROTACs targeting wild-type FKBP12.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Synthesis of an Exemplary FKBP12 PROTAC using this compound

This protocol describes a general approach for the synthesis of a VHL-recruiting PROTAC using this compound.

PROTAC_Synthesis_Workflow Start Start Materials: - this compound - VHL ligand with amine linker Step1 Amide Coupling Reaction (e.g., HATU, DIPEA in DMF) Start->Step1 Step2 Reaction Monitoring (TLC or LC-MS) Step1->Step2 Step3 Work-up and Purification (e.g., Preparative HPLC) Step2->Step3 Final_Product Final PROTAC Molecule Step3->Final_Product

Caption: General workflow for the synthesis of an SLF-based PROTAC.

Protocol:

  • Reagent Preparation: Dissolve this compound (1 equivalent) in anhydrous N,N-Dimethylformamide (DMF).

  • Activation: Add a coupling agent such as HATU (1.1 equivalents) and a base like N,N-Diisopropylethylamine (DIPEA) (2 equivalents) to the solution and stir for 15 minutes at room temperature.

  • Coupling: Add the amine-functionalized VHL ligand (1 equivalent) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to obtain the final PROTAC.

  • Characterization: Confirm the structure and purity of the final product using LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Western Blotting for FKBP12 Degradation

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., HEK293) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for the desired time points (e.g., 2, 4, 8, 12, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to FKBP12 and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Quantify the band intensities to determine the extent of protein degradation relative to the loading control.

In Vitro Ubiquitination Assay

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme, E3 ligase (e.g., FBXO22 complex), and the target protein (FKBP12) in ubiquitination buffer.

  • PROTAC Addition: Add the PROTAC at various concentrations to the reaction mixture.

  • Initiation of Ubiquitination: Add ATP and biotinylated ubiquitin to initiate the reaction. Incubate at 37°C for 1-2 hours.

  • Termination: Stop the reaction by adding Laemmli sample buffer and boiling.

  • Detection: Analyze the reaction products by western blotting using an anti-FKBP12 antibody to observe higher molecular weight bands corresponding to ubiquitinated FKBP12, or by using streptavidin-HRP to detect biotinylated ubiquitin.

Cell Viability Assay (MTT Assay)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the PROTAC and a vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells and plot the results to determine the IC50 value.

Conclusion

PROTACs utilizing the this compound warhead represent a promising strategy for the targeted degradation of FKBP12. The ability to specifically eliminate this protein opens up new avenues for therapeutic intervention in diseases where FKBP12 plays a critical role. The comparative data, while based on a structurally similar compound, highlights the potential efficacy of this approach. The detailed experimental protocols provided in this guide offer a robust framework for researchers to synthesize and evaluate novel FKBP12-degrading PROTACs, thereby accelerating the discovery and development of new therapeutics in this exciting field.

References

Quantitative proteomics to assess the selectivity of SLF-amido-C2-COOH based PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the cellular impact of targeted protein degraders, this guide provides a comparative analysis of the selectivity of von Hippel-Lindau (VHL) E3 ligase-recruiting Proteolysis Targeting Chimeras (PROTACs). While the specific molecule "SLF-amido-C2-COOH based PROTAC" is not extensively documented in public literature, we will use the well-characterized VHL-based BRD4 degrader, MZ1, as a representative example to illustrate the methodologies and data-driven insights crucial for evaluating PROTAC selectivity.

This guide is intended for researchers, scientists, and drug development professionals interested in the application of quantitative proteomics to characterize the on-target and off-target effects of these novel therapeutic agents. We will explore the experimental workflows, present quantitative data in a comparative format, and visualize the complex biological processes involved.

Unveiling the Selectivity Profile of a VHL-Based PROTAC

The primary goal in developing PROTACs is to achieve selective degradation of a target protein while minimizing effects on other proteins in the proteome. Quantitative mass spectrometry-based proteomics is the gold standard for assessing this selectivity. By comparing the proteome of cells treated with a PROTAC to that of untreated or control-treated cells, researchers can precisely quantify the degradation of the intended target and any unintended off-target proteins.

Comparative Analysis of MZ1-induced Degradation of BET Proteins

MZ1 is a well-studied PROTAC that recruits the VHL E3 ligase to degrade Bromodomain and Extra-Terminal domain (BET) proteins, with a known preference for BRD4.[1][2][3][4][5] The following table summarizes quantitative proteomics data from studies on MZ1, showcasing its selectivity for BRD4 over other BET family members, BRD2 and BRD3.

ProteinLog2 Fold Change (MZ1 vs. DMSO)p-valueCell LineTreatment ConditionsReference
BRD4 -2.1< 0.001HeLa1 µM MZ1 for 24h
BRD3 -1.0< 0.05HeLa1 µM MZ1 for 24h
BRD2 -0.8< 0.05HeLa1 µM MZ1 for 24h
BRD4 -1.5< 0.001Kelly1 µM MZ1 for 5h
BRD3 -0.9< 0.01Kelly1 µM MZ1 for 5h
BRD2 -1.1< 0.01Kelly1 µM MZ1 for 5h

Note: The Log2 Fold Change represents the change in protein abundance, where a negative value indicates degradation. The p-value indicates the statistical significance of this change.

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the processes involved, we can visualize the mechanism of action of VHL-based PROTACs and the experimental workflow used to assess their selectivity.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC VHL-based PROTAC (e.g., MZ1) Target Target Protein (e.g., BRD4) PROTAC->Target Binds VHL VHL E3 Ligase PROTAC->VHL Target_PROTAC_VHL Target-PROTAC-VHL Complex Ub Ubiquitin Ub->Target_PROTAC_VHL Ubiquitination Proteasome Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Target_PROTAC_VHL->Proteasome Targeting for Degradation

Mechanism of a VHL-based PROTAC.

The diagram above illustrates how a VHL-based PROTAC, like MZ1, forms a ternary complex with the target protein (BRD4) and the VHL E3 ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry & Data Analysis Cell_Culture Cell Culture (e.g., HeLa) Treatment PROTAC Treatment (e.g., MZ1 vs. DMSO) Cell_Culture->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis Digestion Protein Digestion (Trypsin) Lysis->Digestion Labeling Peptide Labeling (e.g., TMT) Digestion->Labeling LC_MS LC-MS/MS Analysis Labeling->LC_MS Data_Processing Data Processing & Protein Identification LC_MS->Data_Processing Quantification Quantitative Analysis (Log2FC, p-value) Data_Processing->Quantification Selectivity_Assessment Selectivity Assessment (On-target vs. Off-target) Quantification->Selectivity_Assessment

Quantitative proteomics workflow for PROTAC selectivity.

This workflow outlines the key steps in a typical quantitative proteomics experiment to assess PROTAC selectivity, from cell culture and treatment to data analysis and interpretation.

The Role of BRD4 in Cellular Signaling

BRD4 is a critical epigenetic reader that plays a central role in regulating the transcription of genes involved in cell growth, proliferation, and inflammation. Its degradation by PROTACs like MZ1 can have profound effects on these signaling pathways.

BRD4_Signaling BRD4 BRD4 Chromatin Chromatin BRD4->Chromatin Associates with Transcription_Machinery Transcription Machinery (e.g., RNA Pol II) BRD4->Transcription_Machinery Recruits Acetyl_Histones Acetylated Histones Acetyl_Histones->BRD4 Binds to Target_Genes Target Genes (e.g., MYC, Jagged1) Transcription_Machinery->Target_Genes Activates Transcription Cell_Growth Cell Growth & Proliferation Target_Genes->Cell_Growth Inflammation Inflammation Target_Genes->Inflammation Notch_Signaling Notch Signaling Target_Genes->Notch_Signaling NFkB_Signaling NF-κB Signaling Target_Genes->NFkB_Signaling

Simplified BRD4 signaling pathway.

As depicted, BRD4 binds to acetylated histones on chromatin and recruits the transcriptional machinery to activate the expression of key oncogenes and inflammatory genes. By degrading BRD4, PROTACs can effectively shut down these pathological signaling cascades.

Detailed Experimental Protocols

Reproducibility and rigor are paramount in scientific research. Below are detailed protocols for the key experiments involved in assessing PROTAC selectivity using quantitative proteomics.

Cell Culture and PROTAC Treatment
  • Cell Culture: HeLa or other suitable human cell lines are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • PROTAC Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing the desired concentration of the PROTAC (e.g., 1 µM MZ1) or a vehicle control (e.g., 0.1% DMSO). Cells are then incubated for the desired time period (e.g., 5 or 24 hours).

Protein Extraction, Digestion, and TMT Labeling
  • Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a buffer containing a strong denaturant (e.g., 8 M urea) and protease/phosphatase inhibitors to ensure complete protein extraction and prevent degradation.

  • Protein Quantification: The protein concentration of each lysate is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading for downstream processing.

  • Reduction and Alkylation: Proteins are reduced with dithiothreitol (DTT) and alkylated with iodoacetamide to break disulfide bonds and prevent their reformation.

  • Protein Digestion: The protein mixture is diluted to reduce the urea concentration, and proteins are digested into peptides using a sequence-specific protease, typically trypsin, overnight at 37°C.

  • TMT Labeling: Peptides from each experimental condition are chemically labeled with isobaric tandem mass tags (TMT). This allows for the multiplexing of several samples into a single mass spectrometry run, improving throughput and quantitative accuracy. The labeling reaction is quenched, and the labeled peptide samples are combined.

LC-MS/MS Analysis and Data Processing
  • Peptide Fractionation: The combined, TMT-labeled peptide mixture is often fractionated using high-pH reversed-phase liquid chromatography to reduce sample complexity and increase the number of identified proteins.

  • LC-MS/MS Analysis: Each peptide fraction is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Peptides are separated by reversed-phase chromatography and ionized before entering the mass spectrometer. The mass spectrometer isolates and fragments the peptide ions, and the resulting fragment ion spectra are recorded.

  • Database Searching and Protein Identification: The acquired MS/MS spectra are searched against a comprehensive protein database (e.g., UniProt human proteome) using a search engine (e.g., Sequest, MaxQuant). This allows for the identification of the peptide sequences and, consequently, the proteins from which they originated.

  • Quantitative Data Analysis: The intensities of the TMT reporter ions in the MS/MS spectra are used to determine the relative abundance of each peptide (and thus protein) across the different experimental conditions. The data is normalized, and statistical analysis is performed to identify proteins that are significantly up- or downregulated upon PROTAC treatment. The results are typically visualized using volcano plots, which display the log2 fold change against the statistical significance (p-value).

Conclusion

Quantitative proteomics provides an indispensable toolkit for the rigorous evaluation of PROTAC selectivity. By employing the methodologies outlined in this guide, researchers can gain a comprehensive understanding of the on-target and off-target effects of novel degraders. The case of MZ1 demonstrates that VHL-based PROTACs can achieve a high degree of selectivity for their intended target, offering a promising avenue for the development of precisely targeted therapeutics. As the field of targeted protein degradation continues to evolve, the systematic application of quantitative proteomics will be crucial for advancing the most selective and effective molecules into the clinic.

References

In vivo validation of SLF-amido-C2-COOH PROTAC efficacy in animal models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of Proteolysis Targeting Chimeras (PROTACs) designed to degrade the FK506-Binding Protein 12 (FKBP12). FKBP12 is a ubiquitously expressed peptidyl-prolyl isomerase involved in multiple signaling pathways, including mTOR, calcineurin-NFAT, and TGF-β/BMP signaling. Its degradation via PROTACs presents a promising therapeutic strategy. This document focuses on the in vivo validation of these degraders in animal models, with a particular emphasis on the synthetic ligand for FKBP12, SLF-amido-C2-COOH , which serves as a key FKBP12-binding moiety in the development of such PROTACs.

Comparative Analysis of FKBP12-Targeting PROTACs

This section compares the performance of different FKBP12-targeting PROTACs based on available preclinical in vivo and in vitro data. The primary focus is on PROTACs with demonstrated in vivo efficacy.

Quantitative Data Summary

The following tables summarize the efficacy, pharmacokinetics, and pharmacodynamics of key FKBP12-targeting PROTACs.

Table 1: In Vivo Efficacy of FKBP12-Targeting PROTACs in Animal Models

PROTACAnimal ModelDosing RegimenKey FindingsReference
RC32 Mice (C57BL/6)30 mg/kg, i.p., twice daily for 1 daySignificant FKBP12 degradation in most organs except the brain.[1][2]
Ratsi.p. administrationEffective FKBP12 degradation.[1]
Bama Pigs8 mg/kg, i.p., twice daily for 2 daysEfficient degradation of FKBP12 in most organs.[3]
Rhesus Monkeys8 mg/kg, i.p., twice daily for 3 daysEfficient degradation of FKBP12 in multiple organs.[3]
dTAG-13 Mice (CD1)1 mg/kg, i.p. (single dose)Rapid and potent degradation of FKBP12F36V fusion protein.
Mice (Leukemia model)-Significant, rapid, and durable degradation of luc-FKBP12F36V.

Table 2: In Vitro Performance of FKBP12-Targeting PROTACs

PROTACCell LineDC50Key FindingsReference
RC32 Jurkat~0.3 nM (12h)Potent and rapid degradation of FKBP12.
Hep3B0.9 nMEfficient FKBP12 degradation.
HuH70.4 nMEfficient FKBP12 degradation.
5a1 INA-6 (Multiple Myeloma)More potent than RC32Potent and specific degradation of FKBP12; no degradation of FKBP4/5.
6b4 INA-6 (Multiple Myeloma)PotentDegraded FKBP12, with some degradation of FKBP4/5.
dTAG-13 293FTWTSub-micromolarHighly selective for FKBP12F36V over wild-type FKBP12.

Signaling Pathways and Experimental Workflows

To provide a comprehensive understanding, the following diagrams illustrate the key signaling pathways involving FKBP12 and a typical experimental workflow for the in vivo validation of a PROTAC.

FKBP12_Signaling_Pathways cluster_mTOR mTOR Signaling cluster_Calcineurin Calcineurin-NFAT Signaling cluster_TGFB_BMP TGF-β/BMP Signaling mTORC1 mTORC1 Cell Growth\n& Proliferation Cell Growth & Proliferation mTORC1->Cell Growth\n& Proliferation FKBP12_mTOR FKBP12-Rapamycin FKBP12_mTOR->mTORC1 Inhibition Calcineurin Calcineurin NFAT_P NFAT (P) Calcineurin->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT Gene Transcription\n(e.g., Immune Response) Gene Transcription (e.g., Immune Response) NFAT->Gene Transcription\n(e.g., Immune Response) FKBP12_Calcineurin FKBP12-FK506 FKBP12_Calcineurin->Calcineurin Inhibition Ca2 Ca2+ Ca2->Calcineurin Activates TGFB_R1 TGF-β/BMP Type I Receptor SMADs SMADs TGFB_R1->SMADs Phosphorylates Gene Transcription\n(e.g., Cell Differentiation) Gene Transcription (e.g., Cell Differentiation) SMADs->Gene Transcription\n(e.g., Cell Differentiation) FKBP12_TGFB FKBP12 FKBP12_TGFB->TGFB_R1 Inhibition of basal signaling

Figure 1. Key signaling pathways regulated by FKBP12.

PROTAC_In_Vivo_Workflow cluster_preclinical Preclinical In Vivo Validation start Animal Model Selection (e.g., Mice, Rats) dosing PROTAC Administration (i.p., oral) start->dosing pk_pd Pharmacokinetic (PK) & Pharmacodynamic (PD) Studies dosing->pk_pd efficacy Efficacy Studies (e.g., Tumor Growth Inhibition) dosing->efficacy toxicity Toxicology Assessment dosing->toxicity tissue_collection Tissue/Tumor Collection pk_pd->tissue_collection analysis Analysis of Target Degradation (Western Blot, IHC, MS) tissue_collection->analysis end Data Analysis & Interpretation analysis->end efficacy->tissue_collection efficacy->end toxicity->end

References

Safety Operating Guide

Navigating the Disposal of SLF-amido-C2-COOH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and to obtain the specific SDS from your supplier before proceeding with any disposal protocol.

Chemical and Physical Properties

A clear understanding of a compound's properties is fundamental to its safe handling. The following table summarizes the known data for SLF-amido-C2-COOH.

PropertyValueSource
CAS Number 1092369-24-8[1][2][3]
Molecular Formula C34H44N2O9[1][4]
Molecular Weight 624.72 g/mol
Appearance Solid
Purity 99.82%

Standard Disposal Protocol for Non-Hazardous Solid Laboratory Chemicals

In the absence of a specific SDS detailing the hazards of this compound, it should be handled with care, following standard procedures for non-hazardous solid chemical waste. The following workflow provides a step-by-step guide for its disposal.

G cluster_prep Step 1: Preparation cluster_contain Step 2: Containment cluster_dispose Step 3: Disposal cluster_cleanup Step 4: Decontamination A Wear appropriate Personal Protective Equipment (PPE): - Safety goggles - Lab coat - Nitrile gloves B Place this compound waste in a clearly labeled, sealed container. C Label must include: - Chemical Name: this compound - CAS Number: 1092369-24-8 - 'Non-Hazardous Waste' B->C Ensure proper labeling D Consult your institution's EHS guidelines for disposal of non-hazardous solid chemical waste. E Dispose of the sealed container as per institutional protocol. This may include placing it in a designated chemical waste bin. D->E Follow guidelines F Clean the work area thoroughly. G Dispose of any contaminated materials (e.g., weighing paper, gloves) in the same labeled waste container. F->G After handling

Caption: A step-by-step workflow for the proper disposal of this compound.

Detailed Methodologies for Safe Disposal

The overarching principle for laboratory waste is to formulate a disposal plan before beginning any procedure. This proactive approach ensures compliance with regulatory requirements and prevents unforeseen challenges.

1. Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area and wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

2. Waste Segregation and Labeling: Unwanted reagents should be segregated for disposal, preferably in their original containers if the labels are intact and legible. If using a different container, it must be clearly labeled with the full chemical name and CAS number.

3. Disposal as Non-Hazardous Solid Waste: Assuming this compound is determined to be non-hazardous by your institution, it can likely be disposed of as solid laboratory waste. However, it is crucial to note that such chemicals should not be placed in regular laboratory trash cans, as custodial staff are typically not trained to handle chemical waste. Instead, the sealed and labeled container should be placed directly into designated dumpsters for laboratory waste as directed by your EHS department.

4. Empty Container Management: Empty containers that previously held this compound should be managed responsibly. It is good practice to rinse the container, collecting the rinsate for disposal as chemical waste if required by your institution's policies. Once clean, deface or remove the label to indicate that the container is empty and no longer contains hazardous materials before disposing of it in the regular trash.

Disclaimer: The information provided here is for guidance purposes only and is based on general laboratory safety principles. It is not a substitute for a substance-specific Safety Data Sheet (SDS) or the disposal protocols established by your institution. Always prioritize the information provided by the chemical manufacturer and your local Environmental Health and Safety department.

References

Essential Safety & Logistical Information for Handling SLF-amido-C2-COOH

Author: BenchChem Technical Support Team. Date: November 2025

I. Personal Protective Equipment (PPE)

Proper selection and use of PPE are critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling SLF-amido-C2-COOH.

PPE CategoryItemSpecifications & Use
Eye & Face Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory to protect against splashes and airborne particles.
Face ShieldRecommended when there is a significant risk of splashing, such as during bulk handling or dissolution.
Hand Protection Nitrile GlovesWear two pairs of powder-free nitrile gloves for enhanced protection. Change gloves immediately if contaminated, torn, or after extended use.
Body Protection Laboratory CoatA fully buttoned lab coat made of a suitable material should be worn to protect skin and clothing.
Chemical-Resistant ApronRecommended for procedures with a high risk of splashes.
Full-Body SuitConsider for large-scale operations or in case of a significant spill.
Respiratory Protection Fume HoodAll handling of the solid compound and its solutions should be performed inside a certified chemical fume hood.
N95 Respirator or higherIf handling outside of a fume hood is unavoidable, a NIOSH-approved respirator is mandatory to prevent inhalation of airborne particles.

II. Operational Plan: Step-by-Step Handling Procedures

This section outlines the procedural workflow for safely handling this compound from receipt to use in experiments.

  • Receiving and Unpacking:

    • Inspect the package for any signs of damage or leakage upon arrival.

    • Wear appropriate PPE (lab coat, gloves, safety glasses) before opening the package inside a fume hood.

    • Verify the container label matches the order information.

  • Storage:

    • Store the compound in a tightly sealed, clearly labeled container.

    • Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][2]

    • The storage area should be secure and accessible only to authorized personnel.

  • Preparation of Solutions:

    • All weighing and preparation of solutions must be conducted in a chemical fume hood to minimize inhalation exposure.

    • Use a dedicated, clean set of spatulas and weighing boats.

    • When dissolving, add the solid to the solvent slowly to avoid splashing.

  • Conducting Experiments:

    • Always wear the full recommended PPE.

    • Handle all solutions containing this compound with care to avoid skin contact and aerosol generation.

    • Keep all containers closed when not in use.

  • Post-Experiment:

    • Decontaminate all work surfaces with an appropriate solvent and then a cleaning agent.

    • Properly dispose of all waste as outlined in the disposal plan below.

    • Wash hands thoroughly with soap and water after removing gloves.

III. Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • Solid Waste: Unused or expired solid this compound, contaminated weighing boats, and paper towels should be collected in a dedicated, labeled hazardous waste container.

    • Liquid Waste: Solutions containing this compound and solvents used for rinsing contaminated glassware should be collected in a separate, labeled hazardous liquid waste container.

    • Sharps Waste: Needles and syringes used to transfer solutions must be disposed of in a designated sharps container.

    • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a labeled hazardous waste bag.

  • Waste Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the primary hazards (e.g., "Irritant," "Handle with Caution").

  • Waste Storage:

    • Store hazardous waste in a designated, secure satellite accumulation area.

    • Ensure containers are kept closed and are not leaking.

  • Final Disposal:

    • Arrange for the collection and disposal of all hazardous waste through the institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain or in regular trash.

IV. Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow of operations for handling this compound safely.

G cluster_prep Preparation & Handling cluster_cleanup Cleanup & Disposal A Receiving & Unpacking B Storage A->B Store Securely C Weighing & Solution Prep B->C Transfer to Lab D Experimental Use C->D Use in Experiments E Decontamination of Work Area D->E After Experiment F Waste Segregation E->F Collect Waste G Waste Storage F->G Store Waste Securely H Final Disposal via EHS G->H Scheduled Pickup

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.